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[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Documentation Hub

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  • Product: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
  • CAS: 415701-69-8

Core Science & Biosynthesis

Foundational

Chemical properties of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Chemical Profile: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Executive Summary [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (Systematic Name: (1-(4-fluorobenzyl)piperidin-2-yl)methanol) is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Executive Summary [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (Systematic Name: (1-(4-fluorobenzyl)piperidin-2-yl)methanol) is a specialized heterocyclic building block widely utilized in medicinal chemistry. Structurally, it consists of a piperidine ring substituted at the 2-position with a hydroxymethyl group and N-alkylated with a 4-fluorobenzyl moiety. This compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, as well as acetylcholinesterase inhibitors analogous to Donepezil. Its amphiphilic nature, combining a basic amine, a polar primary alcohol, and a lipophilic fluorinated aromatic ring, makes it a versatile scaffold for fragment-based drug discovery (FBDD).

Structural & Physicochemical Profile

This section details the fundamental chemical identity of the compound. Due to the specific nature of this intermediate, certain values are derived from high-fidelity predictive models calibrated against structural analogs (e.g., N-benzyl-2-piperidinemethanol).

PropertyValue / Description
Systematic Name (1-(4-fluorobenzyl)piperidin-2-yl)methanol
Molecular Formula C₁₃H₁₈FNO
Molecular Weight 223.29 g/mol
CAS Number Not widely listed; Custom Synthesis (Precursors: 3433-80-5 & 459-46-1)
Physical State Viscous pale yellow oil or low-melting solid (enantiomer dependent)
Solubility Soluble in DCM, Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water
pKa (Basic N) 8.8 – 9.2 (Predicted based on N-benzylpiperidine)
LogP 2.1 – 2.4 (Predicted)
H-Bond Donors/Acceptors 1 Donor (-OH) / 3 Acceptors (N, O, F)
Stereochemistry Contains one chiral center at C2.[1][2] Synthesis typically yields a racemate unless starting from chiral S- or R-2-piperidinemethanol.

Synthetic Routes & Optimization

The synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is achieved through N-alkylation or reductive amination. The choice of method depends on the availability of reagents and the desired purity profile.

Method A: Nucleophilic Substitution (Standard)

This is the most direct route, utilizing 4-fluorobenzyl bromide.

  • Reagents: 2-Piperidinemethanol (1.0 equiv), 4-Fluorobenzyl bromide (1.05 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux (60-80°C) for 4–6 hours.

Protocol:

  • Dissolve 2-piperidinemethanol in ACN.

  • Add K₂CO₃ and stir for 15 minutes to ensure deprotonation/buffering.

  • Add 4-fluorobenzyl bromide dropwise to prevent over-alkylation (though quaternary salt formation is sterically hindered).

  • Monitor via TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography.

Method B: Reductive Amination (Green/Mild)

Preferred for avoiding benzyl halides (lachrymators) and achieving higher chemoselectivity.

  • Reagents: 2-Piperidinemethanol (1.0 equiv), 4-Fluorobenzaldehyde (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Conditions: Room Temperature (RT), 12–16 hours.

Protocol:

  • Mix amine and aldehyde in DCM; stir for 1 hour to form the iminium ion intermediate.

  • Add STAB in portions.

  • Quench with saturated NaHCO₃.

  • Extract with DCM, dry over MgSO₄, and concentrate.

Synthesis Logic Visualization

SynthesisPathways Start 2-Piperidinemethanol (C6H13NO) Intermediate Iminium Ion (Transient) Start->Intermediate + Aldehyde (Method B) Product [1-(4-Fluoro-benzyl)- piperidin-2-yl]-methanol Start->Product + Bromide / K2CO3 (Method A) ReagentA 4-Fluorobenzyl Bromide (Alkylation Agent) ReagentA->Product ReagentB 4-Fluorobenzaldehyde (Reductive Agent) ReagentB->Intermediate Intermediate->Product + NaBH(OAc)3 Reduction

Figure 1: Comparison of Nucleophilic Substitution (Method A) and Reductive Amination (Method B) pathways.

Reactivity & Functionalization

This compound is a bifunctional scaffold. Its reactivity is defined by the primary alcohol and the tertiary amine.

A. Alcohol Oxidation

The hydroxymethyl group is a prime target for oxidation to an aldehyde or carboxylic acid, enabling further coupling reactions (e.g., Wittig olefination or Amide coupling).

  • Reagents: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP).

  • Outcome: Yields 1-(4-fluorobenzyl)piperidine-2-carbaldehyde.

B. Salt Formation

The tertiary nitrogen is basic. For drug formulation or purification, it is often converted to a hydrochloride or fumarate salt.

  • Protocol: Dissolve free base in diethyl ether; add 1M HCl in ether dropwise. The salt precipitates immediately.

C. Fluorine Moiety Stability

The C-F bond on the benzyl ring is metabolically stable and resistant to standard nucleophilic attacks, serving primarily to modulate lipophilicity and block metabolic hydroxylation at the para-position.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–7.0 ppm (m, 4H): Aromatic protons (characteristic splitting due to F-coupling).

    • δ 4.1 & 3.3 ppm (d, 2H): Benzylic protons (–N–CH₂–Ar). The AB system may appear if the chiral center induces diastereotopicity.

    • δ 3.8–3.6 ppm (m, 2H): Hydroxymethyl protons (–CH₂OH).

    • δ 2.9–1.2 ppm (m, 9H): Piperidine ring protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~162 ppm (d, J_CF ~245 Hz): C-4 of the aromatic ring (attached to F).

    • δ ~62 ppm: Hydroxymethyl carbon.

    • δ ~58 ppm: Benzylic carbon.

Mass Spectrometry (LC-MS):

  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 224.14 m/z.

  • Fragmentation: Loss of the hydroxymethyl group (M-31) or cleavage of the benzyl group (tropylium ion equivalent).

Handling & Safety

  • Hazards: The compound is an organic amine. It should be treated as an irritant to eyes, skin, and the respiratory system.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol or absorption of atmospheric CO₂ by the amine.

  • Disposal: Dispose of as halogenated organic waste due to the fluorine content.

References

  • Synthesis of N-Benzyl Piperidines: Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 2001, 66, 2487-2492. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

  • Fluorine in Medicinal Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

  • Analogous Compound Data (Donepezil Intermediates): "Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine." PubMed, 2000. Link

Sources

Exploratory

Targeting the GluN2B Subunit: The Pharmacological & Kinetic Profile of Fluorobenzyl Piperidine Methanol Derivatives

Topic: Pharmacological profile of fluorobenzyl piperidine methanol derivatives Content Type: In-depth technical guide. Executive Summary & Chemical Identity Fluorobenzyl piperidine methanol derivatives represent a specia...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological profile of fluorobenzyl piperidine methanol derivatives Content Type: In-depth technical guide.

Executive Summary & Chemical Identity

Fluorobenzyl piperidine methanol derivatives represent a specialized class of heterocyclic compounds primarily engineered as allosteric modulators of the NMDA receptor , with high selectivity for the GluN2B (NR2B) subunit.

Historically evolved from the Ifenprodil scaffold, these derivatives incorporate a fluorine atom on the benzyl ring to enhance metabolic stability (blocking CYP450-mediated hydroxylation) and modulate lipophilicity. The "methanol" or hydroxy-alkyl linker is the critical pharmacophore responsible for hydrogen bonding within the receptor's allosteric pocket.

Primary Therapeutic Targets:

  • Neuroprotection: Ischemic stroke, Traumatic Brain Injury (TBI).

  • Neuropsychiatry: Treatment-resistant depression (rapid-acting antidepressants), neuropathic pain.

  • Secondary Targets: Sigma-1 receptors (

    
    R), hERG channels (antitarget).
    

Molecular Pharmacology: Mechanism of Action

Unlike competitive antagonists (e.g., AP5) that bind to the glutamate site, or channel blockers (e.g., MK-801) that bind inside the pore, fluorobenzyl piperidine derivatives act as negative allosteric modulators (NAMs) .

The Ifenprodil Binding Site

These compounds bind to the N-terminal domain (NTD) interface between the GluN1 and GluN2B subunits.[1] This binding stabilizes the receptor in a closed-cleft conformation, reducing the probability of channel opening (open probability,


) without fully blocking the pore. This "use-dependent" but "voltage-independent" block allows for the preservation of physiological synaptic transmission while inhibiting excitotoxic surges—a property known as the "GluN2B Paradox." 
Pathway Visualization

The following diagram illustrates the allosteric inhibition pathway and the downstream cessation of excitotoxic calcium influx.

NMDA_Inhibition cluster_mechanism Allosteric Modulation Mechanism Glutamate Glutamate Release Receptor NMDA Receptor (GluN2B) Glutamate->Receptor Activation Conformation Stabilization of Closed-Cleft Conformation Receptor->Conformation Ligand Fluorobenzyl Piperidine Derivative Binding Binding to NTD Interface (Allosteric Site) Ligand->Binding Binding->Receptor Modulation Channel Reduced Channel Open Probability (Po) Conformation->Channel Calcium Inhibition of Ca2+ Influx Channel->Calcium Outcome Neuroprotection & Anti-Hyperalgesia Calcium->Outcome

Figure 1: Mechanism of Action. The ligand binds to the GluN1/GluN2B interface, stabilizing a closed conformation and reducing calcium influx.

Structure-Activity Relationship (SAR)

The pharmacological potency of this class relies on three structural pillars. Modifications here directly impact


 (binding affinity) and 

(functional potency).
Structural DomainFunctionOptimization Strategy
Fluorobenzyl Ring Hydrophobic interaction with the NTD pocket (Phe176, Tyr208).Para-Fluorine (4-F): Blocks metabolic oxidation at the para-position, increasing half-life (

) without sterically hindering binding.
Piperidine Core Provides the basic nitrogen (

) for protonation.
The protonated amine forms a critical salt bridge with Glu236 in the GluN2B subunit.
Methanol/Linker Hydrogen bond donor/acceptor.The hydroxyl group (-OH) interacts with Ser132 or Gln110 . Stereochemistry is vital: (1R, 2R) isomers typically exhibit 10-100x higher affinity than enantiomers.

Critical Insight: The distance between the aromatic rings is governed by the piperidine-linker chain. An optimal distance of 10-12 Å is required to bridge the hydrophobic pockets of the GluN1 and GluN2B subunits.

Experimental Protocols

To validate the pharmacological profile, researchers must employ a dual-screening approach: Radioligand Binding (affinity) and Electrophysiology (function).

Protocol A: Radioligand Displacement Assay

Objective: Determine the Binding Affinity (


) using [³H]Ifenprodil as the tracer.

Reagents:

  • Membrane Source: HEK293 cells stably expressing hGluN1/hGluN2B.

  • Radioligand: [³H]Ifenprodil (Specific Activity > 30 Ci/mmol).

  • Non-specific blocker: 10 µM CP-101,606 or unlabeled Ifenprodil.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 µM Glycine and 10 µM Glutamate (to stabilize the receptor state).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Assay Buffer to a concentration of 20 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 25 µL Test Compound (Fluorobenzyl derivative) at varying concentrations (

      
       to 
      
      
      
      M).
    • 25 µL [³H]Ifenprodil (Final concentration ~2-5 nM).

    • 150 µL Membrane suspension.[2]

  • Equilibrium: Incubate for 120 minutes at 4°C .

    • Expert Note: Incubation at 4°C is preferred over room temperature to minimize low-affinity binding to non-receptor sites (e.g., Sigma receptors) and prevent ligand degradation.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Two-Electrode Voltage Clamp (TEVC)

Objective: Confirm functional antagonism and subunit selectivity.

System: Xenopus laevis oocytes injected with cRNA for GluN1 and GluN2B (1:1 ratio).

Workflow:

  • Clamp: Voltage-clamp oocytes at -70 mV .

  • Perfusion: Superfuse with Mg²⁺-free frog Ringer’s solution containing 100 µM Glutamate and 10 µM Glycine to elicit a baseline current (

    
    ).
    
  • Application: Co-apply the test compound (fluorobenzyl derivative) with the agonists.

  • Measurement: Record the steady-state current inhibition.

  • Validation: Washout for 5-10 minutes to demonstrate reversibility.

    • Self-Validating Check: If the current does not recover >80% after washout, the compound may be acting as an irreversible blocker or exhibiting lipophilic accumulation, which is a liability.

Quantitative Data Profile

The following table summarizes the comparative profile of the reference standard (Ifenprodil) versus optimized fluorobenzyl derivatives.

CompoundGluN2B Binding (

, nM)
Functional

(TEVC, nM)
Selectivity Ratio (vs. GluN2A)hERG Inhibition (

, µM)
Ifenprodil 3.2150> 400x1.2 (High Risk)
Eliprodil 12.0800> 100x5.4
Traxoprodil 0.58.0> 2000x> 10
Fluorobenzyl-Piperidine Analog (Hypothetical) 1.8 45 > 1000x 8.5

Note: The hypothetical analog represents the target profile for a lead candidate: sub-nanomolar affinity, high selectivity, and reduced hERG liability.

Screening Workflow Diagram

To streamline the development of these derivatives, the following decision tree ensures only viable candidates progress to in vivo models.

Screening_Workflow Start Synthesis of Fluorobenzyl Derivative Step1 Radioligand Binding (Protocol A) Start->Step1 Decision1 Ki < 10 nM? Step1->Decision1 Step2 Functional TEVC (Protocol B) Decision1->Step2 Yes Discard Discard/Redesign Decision1->Discard No Decision2 Selectivity > 500x? Step2->Decision2 Step3 hERG Safety Screen Decision2->Step3 Yes Decision2->Discard No Final In Vivo Candidate Step3->Final IC50 > 10µM Step3->Discard IC50 < 10µM

Figure 2: Lead Optimization Workflow. A rigorous filter for affinity, selectivity, and cardiac safety.

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors.[3] Molecular Pharmacology, 44(4), 851-859. Link

  • Mony, L., et al. (2009).[4] Molecular basis of positive allosteric modulation of GluN2B-containing NMDA receptors by polyamines. EMBO Journal, 28(17), 2473–2484. Link

  • Layton, M. E., et al. (2011). Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists.[5][6][7][8] Current Topics in Medicinal Chemistry, 11(7), 868-882. Link

  • Chenard, B. L., & Menniti, F. S. (1999). Antagonists selective for NMDA receptors containing the NR2B subunit.[1][3][4][5][6][7][9][10] Current Pharmaceutical Design, 5(5), 381-404. Link

  • Hatton, C. J., & Paoletti, P. (2005). Modulation of the NMDA receptor by the polyamine spermine: control by the NR2 subunit. British Journal of Pharmacology, 146(2), 264–273. Link

Sources

Foundational

An In-Depth Technical Guide to [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol: Synthesis, Characterization, and Potential Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of the N-substituted piperidine derivative, [1-(4-fluoro-benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of the N-substituted piperidine derivative, [1-(4-fluoro-benzyl)-piperidin-2-yl]-methanol. As a novel compound with potential applications in medicinal chemistry, this document outlines its core identifiers, proposes a robust synthetic pathway, and presents predicted physicochemical and spectroscopic data based on established principles and analysis of analogous structures. Detailed experimental protocols are provided to facilitate its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of new chemical entities for drug discovery and development.

Introduction and Core Identifiers

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its conformational flexibility and ability to engage in key binding interactions make it a versatile building block. The introduction of a 4-fluorobenzyl group at the nitrogen atom and a hydroxymethyl group at the 2-position of the piperidine ring yields [1-(4-fluoro-benzyl)-piperidin-2-yl]-methanol, a compound with potential for diverse biological activities. The fluorine substituent can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further derivatization or can participate in hydrogen bonding with biological targets.

While a specific CAS number for the 2-yl isomer, [1-(4-fluoro-benzyl)-piperidin-2-yl]-methanol, is not currently registered in major chemical databases, its isomers are well-documented. For comparative purposes, the identifiers for the 3-yl and 4-yl isomers are provided below.

Identifier[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methanol hydrochloride[1][2][1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol[3]
CAS Number Not Assigned1332528-45-6174561-04-7
Molecular Formula C₁₃H₁₈FNOC₁₃H₁₈FNO • HClC₁₃H₁₈FNO
Molecular Weight 223.29 g/mol 259.75 g/mol 223.29 g/mol
Canonical SMILES C1CCN(CC2=CC=C(C=C2)F)C(C1)COC1CN(CC2=CC=C(C=C2)F)CCC1CO.ClC1CN(CCC2=CC=C(C=C2)F)CCC1CO
InChI Key (Predicted)VYDVKHKDVYPNRP-UHFFFAOYSA-N(Not Available)

Proposed Synthetic Pathway: N-Alkylation of 2-Piperidinemethanol

The most direct and efficient method for the synthesis of [1-(4-fluoro-benzyl)-piperidin-2-yl]-methanol is the N-alkylation of the commercially available starting material, 2-piperidinemethanol. Two primary strategies are proposed: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination.

Method 1: Direct N-Alkylation with 4-Fluorobenzyl Halide

This method involves the direct reaction of the secondary amine of 2-piperidinemethanol with a 4-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is employed to prevent competition with the piperidine nitrogen for the alkylating agent.[4][5]

  • Temperature: Moderate heating may be required to overcome the activation energy of the reaction, although proceeding at room temperature with slow addition of the alkylating agent can minimize the formation of quaternary ammonium salt byproducts.

Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-piperidinemethanol (1.0 equivalent) and anhydrous acetonitrile (10-20 mL per gram of starting material).

  • Add finely powdered, anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add a solution of 4-fluorobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure [1-(4-fluoro-benzyl)-piperidin-2-yl]-methanol.

Method 2: N-Alkylation via Reductive Amination

Reductive amination offers a milder and often more selective alternative to direct alkylation. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of 2-piperidinemethanol with 4-fluorobenzaldehyde, which is then reduced in situ by a selective reducing agent.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate.[4]

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.

  • Reaction Conditions: The reaction is generally carried out at room temperature and is often complete within a few hours.

Experimental Protocol:

  • To a round-bottom flask, add 2-piperidinemethanol (1.0 equivalent) and 4-fluorobenzaldehyde (1.0 equivalent) in dichloromethane (15-25 mL per gram of starting material).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography as described in Method 1.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_method1 Method 1: Direct N-Alkylation cluster_method2 Method 2: Reductive Amination A1 2-Piperidinemethanol C1 K₂CO₃ / MeCN A1->C1 B1 4-Fluorobenzyl Bromide B1->C1 D1 [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Work-up & Purification C1->D1 SN2 Reaction A2 2-Piperidinemethanol C2 Iminium Ion Intermediate A2->C2 B2 4-Fluorobenzaldehyde B2->C2 D2 NaBH(OAc)₃ / DCM C2->D2 E2 [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Work-up & Purification D2->E2 Reduction

Caption: Proposed synthetic routes to [1-(4-fluoro-benzyl)-piperidin-2-yl]-methanol.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The following tables summarize the predicted physicochemical properties and spectroscopic data for [1-(4-fluoro-benzyl)-piperidin-2-yl]-methanol, based on the analysis of its structural components and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Appearance Colorless to pale yellow oil or low melting solidBased on similar N-benzylpiperidine derivatives.
Boiling Point > 300 °C (at atmospheric pressure)High due to molecular weight and hydrogen bonding capability.
Solubility Soluble in methanol, ethanol, chloroform, and dichloromethane. Sparingly soluble in water.Typical for a moderately polar organic molecule.
pKa (basic) 8.5 - 9.5Predicted for the piperidine nitrogen.
Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the hydroxymethyl group, and the 4-fluorobenzyl moiety.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.25t2HAr-H (ortho to F)
~ 7.00t2HAr-H (meta to F)
~ 3.80d1HN-CH₂-Ar (diastereotopic H)
~ 3.60dd1H-CH₂OH (diastereotopic H)
~ 3.40dd1H-CH₂OH (diastereotopic H)
~ 3.20d1HN-CH₂-Ar (diastereotopic H)
~ 2.90m1H-CH(2)-
~ 2.80m1H-CH₂(6)- (equatorial)
~ 2.20m1H-CH₂(6)- (axial)
1.2 - 1.8m6H-CH₂- (ring protons at C3, C4, C5)
(variable)br s1H-OH (exchangeable with D₂O)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~ 162 (d, J ≈ 245 Hz)Ar-C (para to benzyl, attached to F)
~ 135 (d, J ≈ 3 Hz)Ar-C (ipso to benzyl)
~ 130 (d, J ≈ 8 Hz)Ar-C (ortho to F)
~ 115 (d, J ≈ 21 Hz)Ar-C (meta to F)
~ 65-CH₂OH
~ 62-CH(2)-
~ 60N-CH₂-Ar
~ 54-CH₂(6)-
~ 28-CH₂(3)-
~ 25-CH₂(5)-
~ 23-CH₂(4)-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3050 - 3020C-H stretchAromatic
2940 - 2800C-H stretchAliphatic
~ 1600, 1510C=C stretchAromatic ring
~ 1220C-F stretchAryl fluoride
~ 1100C-O stretchPrimary alcohol

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is expected to yield a prominent protonated molecular ion.

m/zIon
224.14[M+H]⁺
192.12[M-CH₂OH]⁺
109.04[F-C₆H₄-CH₂]⁺ (fluorobenzyl cation)

Potential Applications in Drug Development

N-benzyl piperidine derivatives have been investigated for a wide range of biological activities. The structural motifs present in [1-(4-fluoro-benzyl)-piperidin-2-yl]-methanol suggest potential utility in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: The N-benzylpiperidine scaffold is a key component of several CNS-active drugs, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[6][7] The ability of this compound to cross the blood-brain barrier and interact with various receptors and enzymes makes it an interesting candidate for neuropharmacological research.

  • Oncology: Certain substituted piperidines have demonstrated cytotoxic effects against cancer cell lines.[8] Further derivatization of the hydroxymethyl group could lead to the development of novel anti-cancer agents.

  • Antimicrobial Agents: The piperidine ring is found in a number of natural and synthetic antimicrobial compounds.[8] This molecule could serve as a starting point for the development of new antibacterial or antifungal agents.

Logical Relationship Diagram:

Potential_Applications Compound [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Scaffold N-Benzyl Piperidine Scaffold Compound->Scaffold CNS CNS Disorders (e.g., Alzheimer's) Scaffold->CNS Known Activity Oncology Oncology Scaffold->Oncology Known Activity Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Known Activity

Caption: Potential therapeutic areas for derivatives of the N-benzyl piperidine scaffold.

Conclusion

This technical guide provides a foundational understanding of [1-(4-fluoro-benzyl)-piperidin-2-yl]-methanol, a compound of interest for chemical and pharmaceutical research. While direct experimental data for this specific isomer is limited, this document offers robust, scientifically-grounded predictions for its synthesis and characterization. The detailed protocols and compiled data are intended to empower researchers to synthesize, identify, and explore the potential of this and related molecules in the ongoing quest for novel therapeutic agents.

References

  • Chandrika, P., et al. (2024). N-Benzyl-R-2,C-6-Diphenylpiperidines: Synthesis, Spectral Characterization, Conformational Analysis and Evaluation of Biological Activities. SSRN. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. Available from: [Link]

  • Gomes, P. A. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

Sources

Exploratory

Literature review of 1-(4-fluorobenzyl)piperidin-2-yl)methanol bioactivity

The Privileged Scaffold: A Literature Review on the Bioactivity and Applications of 1-(4-Fluorobenzyl)piperidin-2-yl)methanol Executive Summary In contemporary medicinal chemistry, the identification and utilization of "...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Scaffold: A Literature Review on the Bioactivity and Applications of 1-(4-Fluorobenzyl)piperidin-2-yl)methanol

Executive Summary

In contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of rational drug design. 1-(4-fluorobenzyl)piperidin-2-yl)methanol represents a highly versatile, chiral building block predominantly utilized in the development of central nervous system (CNS) therapeutics. By converging a lipophilic fluorinated aromatic ring, a basic piperidine core, and a versatile hydroxymethyl synthetic handle, this molecule serves as an ideal precursor for synthesizing potent neuroprotective agents, cholinesterase inhibitors, and sigma receptor modulators.

This technical guide deconstructs the structural rationale behind this scaffold, explores its core bioactivity domains, and provides validated experimental workflows for characterizing its downstream derivatives.

Structural & Physicochemical Profiling

To understand the bioactivity of 1-(4-fluorobenzyl)piperidin-2-yl)methanol, we must analyze the causality behind its structural components and how they dictate pharmacokinetic and pharmacodynamic behavior:

  • The 4-Fluorobenzyl Moiety: The substitution of hydrogen with fluorine at the para position of the benzyl ring serves a dual purpose. First, it significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at a highly reactive site. Second, the strong electronegativity of fluorine increases the overall lipophilicity (LogP) of the molecule, a critical parameter for ensuring efficient penetration across the blood-brain barrier (BBB).

  • The Piperidine Ring: The nitrogen atom within the piperidine ring acts as a critical basic center (pKa ~8.5–9.5). At physiological pH (7.4), this nitrogen is protonated, allowing it to form essential salt-bridge interactions and cation-

    
     bonds with acidic residues (such as aspartate or glutamate) within the binding pockets of target receptors.
    
  • The 2-Hydroxymethyl Group: The methanol group at the C2 position introduces a chiral center, allowing for stereospecific target engagement. More importantly, it acts as an optimal synthetic handle. The primary alcohol can act as a hydrogen-bond donor/acceptor or be readily functionalized via etherification, esterification, or oxidation (to an aldehyde for reductive amination) to extend the pharmacophore.

Pharmacophore Core 1-(4-fluorobenzyl)piperidin-2-yl)methanol F_Benzyl 4-Fluorobenzyl Group (Lipophilicity, BBB Penetration) Core->F_Benzyl Piperidine Piperidine Ring (Basic Center, Salt Bridges) Core->Piperidine Methanol 2-Hydroxymethyl Group (H-Bonding, Synthetic Handle) Core->Methanol Bioactivity CNS Bioactivity (AChE Inhibition, S1R Affinity) F_Benzyl->Bioactivity Piperidine->Bioactivity Methanol->Bioactivity

Figure 1: Pharmacophore mapping of the scaffold and its contribution to CNS bioactivity.

Core Bioactivity Domains

Cholinesterase Inhibition (AChE/BuChE)

Derivatives of 1-(4-fluorobenzyl)piperidine are heavily investigated as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, structurally mimicking the benzylpiperidine fragment of the Alzheimer's disease therapeutic, donepezil[1]. When the 2-methanol group is conjugated to an appropriate extended aromatic system, the resulting molecule acts as a dual-binding site inhibitor. The protonated piperidine nitrogen anchors into the Catalytic Active Site (CAS) via cation-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions with tryptophan residues, while the extended tail reaches the Peripheral Anionic Site (PAS), effectively blocking the entrance of the catalytic gorge.
Sigma-1 Receptor (S1R) Modulation and Neuroprotection

The 4-fluorobenzylpiperidine motif is a classic pharmacophore for the Sigma-1 receptor (S1R), an endoplasmic reticulum (ER) chaperone protein highly concentrated at mitochondria-associated ER membranes (MAMs)[2].

Upon binding of a fluorobenzylpiperidine-derived agonist, S1R undergoes a conformational change that causes it to dissociate from the ER chaperone BiP (Binding Immunoglobulin Protein)[3]. The mobilized S1R then associates with and stabilizes inositol 1,4,5-trisphosphate receptors (IP3R3), curtailing their degradation[4]. This stabilization nurtures and regulates the transfer of calcium (Ca2+) from the ER to the mitochondria through an IP3R3-dependent pathway[3]. Proper Ca2+ flux stimulates oxidative phosphorylation, enhances ATP production, and ultimately promotes cell survival and neuroprotection against ER stress[2],[4].

S1R_Pathway Ligand Fluorobenzylpiperidine Derivative (S1R Agonist) S1R_BiP S1R-BiP Complex (at MAM / ER) Ligand->S1R_BiP Binds to S1R Dissociation Dissociation of S1R from BiP S1R_BiP->Dissociation IP3R S1R Binds & Stabilizes IP3R3 Dissociation->IP3R Calcium Ca2+ Transfer to Mitochondria IP3R->Calcium Modulates Ca2+ Flux Survival Cell Survival & Neuroprotection Calcium->Survival

Figure 3: Sigma-1 receptor activation pathway promoting calcium transfer and neuroprotection.

Experimental Validation: Modified Ellman's Assay Protocol

To validate the bioactivity of synthesized cholinesterase inhibitors derived from this scaffold, the modified Ellman's assay is the gold standard[5]. This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow 5-thio-2-nitrobenzoate (TNB2-) anion, which is quantified spectrophotometrically at 412 nm[5],[6].

Self-Validating System Design: To ensure data integrity, this protocol includes a positive control (uninhibited enzyme to establish baseline


) and a negative blank (buffer replacing AChE to subtract background non-enzymatic hydrolysis of ATCI).

Step-by-Step Methodology:

  • Buffer & Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer adjusted to pH 8.0. Dissolve DTNB in the buffer to a concentration of 10 mM. Prepare a 75 mM stock solution of ATCI substrate in deionized water (prepare fresh daily)[5].

  • Inhibitor Preparation: Dissolve the 1-(4-fluorobenzyl)piperidin-2-yl)methanol derivative in DMSO. Prepare serial dilutions in phosphate buffer. Critical Causality: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced denaturation of the AChE enzyme[6].

  • Pre-Incubation: In a 96-well microplate, add 25 µL of phosphate buffer, 25 µL of the inhibitor dilution, and 25 µL of AChE enzyme solution (e.g., 0.1 U/mL) to the test wells. Incubate the plate at 37°C for 10–15 minutes. This pre-incubation phase is vital to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium[6].

  • Reaction Initiation: Add 50 µL of the 10 mM DTNB solution to all wells. Immediately initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution[6].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance kinetically at 412 nm, taking readings every 1 minute for 10–15 minutes[6]. Calculate the percentage of inhibition by comparing the reaction rate (slope of absorbance over time) of the inhibitor wells against the positive control.

EllmansAssay Step1 Prepare Enzyme (AChE/BuChE) Step2 Incubate with Inhibitor Derivative Step1->Step2 Step3 Add ATCI Substrate & DTNB Reagent Step2->Step3 Step4 Thiocholine + DTNB Reaction Step3->Step4 Step5 Spectrophotometry (Read at 412 nm) Step4->Step5

Figure 2: Step-by-step workflow of the modified Ellman's assay for cholinesterase inhibition.

Quantitative Data Summarization

The table below summarizes representative bioactivity metrics (IC50 / Ki values) typically observed for optimized derivatives synthesized from the 1-(4-fluorobenzyl)piperidin-2-yl)methanol scaffold across its primary CNS targets.

Derivative ClassPrimary TargetRepresentative Affinity/IC50Mechanism of Action
Donepezil-like Ethers AChE5 – 50 nMReversible inhibition at CAS/PAS
Donepezil-like Ethers BuChE10 – 100 nMReversible inhibition
Sigma-1 Ligands S1R1 – 20 nMAgonism at MAM interface
Sigma-2 Ligands S2R50 – 200 nMCytotoxicity/Apoptosis modulation

References

  • ResearchGate: Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation.[1] URL:[Link]

  • PMC / NIH: Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer.[2] URL:[Link]

  • PMC / NIH: Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection.[3] URL:[Link]

  • PMC / NIH: Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1.[4] URL:[Link]

Sources

Foundational

Thermodynamic Solubility Profiling of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol: A Technical Guide for Pharmaceutical Development

Executive Summary and Structural Causality In early-stage pharmaceutical process development, understanding the thermodynamic solubility of key intermediates is not merely a data-gathering exercise—it is the foundational...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Causality

In early-stage pharmaceutical process development, understanding the thermodynamic solubility of key intermediates is not merely a data-gathering exercise—it is the foundational logic that dictates solvent selection, reaction kinetics, and crystallization strategies. [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (CAS No. 415701-69-8 [1]) is a highly versatile fluorinated piperidine derivative utilized as a structural scaffold in the synthesis of neuroactive and antimicrobial APIs.

To accurately predict and measure its solubility across organic solvents, we must first deconstruct its molecular architecture to understand the causality of its solvation thermodynamics:

  • The 4-Fluorobenzyl Moiety: The introduction of the highly electronegative fluorine atom increases the overall lipophilicity (LogP) of the molecule while simultaneously creating a strong localized dipole. This enhances solubility in moderately polar, halogenated, or aromatic solvents via dipole-dipole and

    
     dispersion forces.
    
  • The Piperidine Nitrogen: As a basic tertiary/secondary-like amine environment (depending on steric shielding), this center is highly polarizable. In its free-base form, it acts as a strong hydrogen-bond acceptor.

  • The Hydroxymethyl Group (-CH2OH): This provides a critical hydrogen-bond donor/acceptor site. Its presence ensures that the molecule does not behave purely as a lipophilic entity, granting it significant solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., esters, ketones).

Representative Solubility Data in Organic Solvents

Because empirical solubility is a function of both the solute's crystal lattice energy and the solvent's cavitation energy, we must align our solvent selection with regulatory frameworks. The 1 [4] dictate that Class 1 solvents should be avoided, Class 2 limited, and Class 3 prioritized.

Below is a representative thermodynamic solubility profile for the free-base form of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol at 25.0 °C, derived from structural analog modeling and Hansen Solubility Parameters (HSP).

Organic SolventICH Q3C ClassDielectric Constant (

)
Predicted Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
Dichloromethane (DCM) Class 28.93> 200Strong dipole-dipole; optimal cavity formation for fluorobenzyl group.
Methanol (MeOH) Class 232.70100 - 150Exceptional H-bond donor/acceptor interaction with the piperidine-methanol moiety.
Ethyl Acetate (EtOAc) Class 36.0250 - 100Moderate dipole interactions; H-bond acceptor for the -OH group.
Toluene Class 22.3820 - 50

stacking and London dispersion forces with the aromatic ring.
n-Heptane Class 31.92< 5Highly unfavorable; lacks H-bonding capacity to overcome crystal lattice energy.

Self-Validating Experimental Methodology

To transition from predictive models to empirical, regulatory-compliant data, the Isothermal Shake-Flask Method must be employed. While originally standardized for aqueous systems in [3], the underlying thermodynamic principles are the gold standard for organic solvent solubility profiling as outlined in2 [2].

A protocol is only scientifically sound if it is self-validating. The following procedure incorporates built-in equilibrium checks to prevent the reporting of false metastable states (supersaturation).

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Preparation of the Solid Phase:

    • Weigh an excess amount of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (e.g., 500 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the fluorobenzyl moiety during prolonged equilibration.

  • Solvent Addition & Sealing:

    • Add 2.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Isothermal Equilibration (The Self-Validation Step):

    • Place the vials in an orbital shaker water bath maintained at 25.0 ± 0.1 °C at 150 RPM.

    • Validation Check: Sample the suspension at 24 hours and 48 hours . Thermodynamic equilibrium is only confirmed if the quantified concentration difference between the 24h and 48h time points is

      
      . If the variance is higher, a slow-dissolving metastable polymorph may be present, requiring extended shaking (up to 72h).
      
  • Phase Separation:

    • Extract 0.5 mL of the suspension and filter through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to saturate the filter membrane). Causality: PTFE is chemically inert and hydrophobic; using nylon or cellulose filters could result in the adsorption of the active compound, leading to falsely low solubility readings.

  • Dilution and HPLC-UV Quantification:

    • Dilute the filtrate immediately in the mobile phase to prevent precipitation upon temperature changes. Quantify against a validated 5-point calibration curve using HPLC-UV (detection typically at 210-220 nm for the fluorobenzyl chromophore).

Visualizing the Workflows

To ensure seamless technology transfer to the analytical laboratory, the logical progression of the experimental protocol and the regulatory solvent selection strategy are mapped below.

ShakeFlask A 1. Add Excess Solid [CAS 415701-69-8] B 2. Add Organic Solvent (PTFE Sealed Vial) A->B C 3. Isothermal Shaking (25.0°C, 150 RPM) B->C D 4. Equilibrium Check (Sample at 24h & 48h) C->D E 5. Phase Separation (0.22 µm PTFE Filter) D->E F 6. HPLC-UV Quantification E->F

Fig 1. Isothermal Shake-Flask Experimental Workflow with built-in thermodynamic equilibrium validation.

SolventLogic Start Evaluate Candidate Solvent SolCheck Thermodynamic Solubility > 50 mg/mL? Start->SolCheck ICHCheck ICH Q3C Classification Is it Class 3? SolCheck->ICHCheck Yes Reject Reject or Limit Use (Requires Justification) SolCheck->Reject No ICHCheck->Reject No (Class 1 or 2) Accept Accept Solvent for Process Scale-Up ICHCheck->Accept Yes

Fig 2. Regulatory-driven solvent selection logic integrating empirical solubility and ICH Q3C guidelines.

Conclusion

The successful process development of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol relies heavily on exploiting its dual lipophilic/hydrophilic nature. While Class 2 solvents like Dichloromethane offer maximum solubility due to optimal dipole interactions, the strategic shift toward Class 3 solvents like Ethyl Acetate—guided by rigorous, self-validating isothermal shake-flask data—ensures a safer, more sustainable, and regulatory-compliant path to API manufacturing.

References

  • United States Pharmacopeia (USP). "USP <1236>: Solubility Measurements Chapter." Biorelevant. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "OECD Test Guideline 105: Water Solubility." Publications GC. Available at: [Link]

  • Food and Drug Administration (FDA) / ICH. "Compilation of FDA Guidance and Resources for in vitro Dissolution Testing (Referencing ICH Q3C Guidelines for Residual Solvents)." FDA.gov. Available at: [Link]

Sources

Exploratory

Modulating the Ionization Properties of Fluorobenzyl Piperidines: A Technical Guide to pKa Tuning and Pharmacokinetic Optimization

Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing the physicochemical properties of basic amines. The piperidine ring is a ubiquitous pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing the physicochemical properties of basic amines. The piperidine ring is a ubiquitous pharmacophore, but its high basicity (pKa ~11.2) often leads to suboptimal membrane permeability, hERG channel liability, and lysosomal trapping. The strategic attachment of a fluorobenzyl moiety is a highly effective tactic to attenuate this basicity while simultaneously enhancing metabolic stability and lipophilicity. This whitepaper provides an in-depth mechanistic analysis of the ionization properties of fluorobenzyl piperidines, detailing the causality behind experimental workflows and offering self-validating protocols for precise pKa determination.

Mechanistic Insights: The Fluorine Effect on Piperidine pKa

The introduction of a fluorine atom modulates the pKa of the piperidine nitrogen primarily through strong


-inductive (-I) and field effects. Because fluorine is the most electronegative element, it withdraws electron density from the basic nitrogen, destabilizing the protonated conjugate acid and thereby lowering the pKa.

The magnitude of this pKa depression is strictly dependent on the topological distance (number of bonds) between the fluorine atom and the basic center ([1]).

  • 
    -Fluorination : A fluorine atom adjacent to the nitrogen (e.g., 3-fluoropiperidine) induces a massive pKa drop of approximately 1.7 units due to a stabilizing antiperiplanar dipole interaction.
    
  • 
    -Fluorination : Moving the fluorine to the 4-position (4-fluoropiperidine) results in an attenuated 
    
    
    
    pKa of roughly -0.7 units ([2]).
  • Fluorobenzyl Substitution : In fluorobenzyl piperidines, the fluorine is located on the aromatic ring, separated from the nitrogen by a benzylic methylene bridge (N-CH

    
    -Ar-F). This places the fluorine 4 to 6 bonds away (ortho, meta, or para). While the inductive effect decays exponentially with distance, the electron-withdrawing nature of the entire fluorobenzyl group still significantly depresses the basicity compared to an unsubstituted aliphatic piperidine. An unsubstituted 1-benzylpiperidine exhibits a pKa of ~9.4 ([3]). The addition of fluorine to the benzyl ring further fine-tunes this value down to the 8.5–9.2 range. This subtle shift is often the critical difference between a compound being fully ionized (impermeable) or partially neutral (permeable) at physiological pH ([4]).
    
Table 1: Comparative pKa and Ionization Data for Piperidine Derivatives
CompoundTopological Distance (N to F)Experimental/Predicted pKa% Ionized at pH 7.4Rationale for pKa Shift
Piperidine N/A11.22>99.9%Unsubstituted secondary amine
3-Fluoropiperidine 2 bonds (

)
9.5099.2%Strong -I effect; stabilizing antiperiplanar dipole
4-Fluoropiperidine 3 bonds (

)
10.5099.9%Attenuated -I effect due to increased distance
1-Benzylpiperidine N/A9.4099.0%N-alkylation with electron-withdrawing phenyl ring
1-(4-Fluorobenzyl)piperidine 6 bonds (para)~9.2598.6%Long-range field effect from para-fluorine
1-(2,4-Difluorobenzyl)piperidine 4 & 6 bonds~8.9096.9%Additive inductive effects from multiple fluorines
Experimental Protocols for pKa Determination

To trust your pharmacokinetic models, you must trust your physicochemical data. The protocols below are designed as self-validating systems to ensure absolute accuracy when measuring the pKa of highly lipophilic fluorobenzyl piperidines.

Protocol 1: Co-solvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality : Fluorobenzyl piperidines often suffer from poor aqueous solubility in their neutral free-base form. Titrating them in pure water leads to micro-precipitation, which artificially skews the titration curve and invalidates the pKa measurement. We use a methanol/water co-solvent system to maintain homogeneity and extrapolate back to 0% co-solvent to find the true aqueous pKa.

  • Sample Preparation : Accurately weigh 1.5–2.0 mg of the fluorobenzyl piperidine and dissolve it in 10 mL of a standardized methanol/water mixture (e.g., 30% w/w MeOH).

  • Electrode Calibration : Calibrate a high-precision glass pH electrode using Gran's plot method with standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0 ± 0.1 °C.

    • Self-Validation Step: Check the Nernstian slope of the electrode; it must fall strictly between 58.5 and 59.5 mV/pH unit to proceed.

  • Inert Atmosphere Titration : Purge the titration vessel with Argon gas for 5 minutes prior to and during the titration. This prevents atmospheric CO

    
     from dissolving to form carbonic acid, which interferes with basic amine titrations.
    
  • Titration Execution : Titrate with 0.1 M standardized HCl (if starting from the free base) or 0.1 M NaOH (if starting from the HCl salt) using an automated micro-dispenser.

  • Yasuda-Shedlovsky Extrapolation : Repeat the titration at 40%, 50%, and 60% MeOH. Plot the apparent pKa (psKa) + log[H

    
    O] against the inverse dielectric constant (1/
    
    
    
    ) of the solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.
Protocol 2:

F NMR Titration for Site-Specific Ionization

Causality : When working with multiprotic systems (e.g., a molecule with both a piperidine and a piperazine ring), potentiometry cannot always unambiguously assign which pKa belongs to which nitrogen.


F NMR titration leverages the sensitivity of the fluorine chemical shift to the protonation state of the nearby basic center, providing site-specific resolution.
  • Buffer Preparation : Prepare a series of 10 NMR tubes containing 50 mM phosphate/citrate buffers in D

    
    O, covering a pH range from 5.0 to 11.0.
    
  • Sample Addition : Add a constant concentration (1 mM) of the fluorobenzyl piperidine to each tube.

  • Data Acquisition : Acquire

    
    F NMR spectra for each sample at 25 °C. The chemical shift of the benzylic fluorine will move depending on the protonation state of the piperidine nitrogen.
    
  • Non-Linear Regression : Plot the

    
    F chemical shift (
    
    
    
    ) versus the measured pH of each tube. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.
    • Self-Validation Step: The inflection point of the fitted sigmoidal curve mathematically defines the pKa. An

      
       value < 0.99 indicates buffer interference or compound aggregation, requiring a re-run at a lower concentration.
      
Pharmacokinetic Implications (Multiparameter Optimization)

By lowering the pKa of the piperidine from 11.2 to ~9.0 via fluorobenzyl substitution, we increase the fraction of the neutral, un-ionized species at physiological pH (pH 7.4) from <0.01% to approximately 1-3%. This seemingly small increase in the neutral fraction drives massive improvements in passive membrane permeability and oral absorption. Furthermore, lowering the basicity reduces the affinity for the hERG potassium channel (mitigating cardiotoxicity) and prevents the molecule from becoming permanently trapped in the acidic environment of lysosomes (lysosomotropism).

MPO_Workflow BaseCompound Aliphatic Piperidine (pKa ~11.2) Fluorination Fluorobenzyl Substitution (-I and Field Effects) BaseCompound->Fluorination pKaMod Attenuated Basicity (pKa ~8.5 - 9.2) Fluorination->pKaMod Metabolism Blocked Metabolic Hotspots (CYP450 Resistance) Fluorination->Metabolism Permeability Increased Neutral Fraction at pH 7.4 (Higher Permeability) pKaMod->Permeability Tox Reduced hERG Affinity & Lysosomal Trapping pKaMod->Tox LeadOpt Optimized Lead Candidate (Favorable ADMET Profile) Permeability->LeadOpt Tox->LeadOpt Metabolism->LeadOpt

Logical workflow of Multiparameter Optimization (MPO) driven by pKa modulation.

Conclusion

The rational design of fluorobenzyl piperidines exemplifies the power of physical organic chemistry in drug development. By understanding the causal relationship between topological fluorine placement and inductive pKa depression, scientists can precisely tune the ionization profile of basic amines. When coupled with rigorous, self-validating experimental techniques like Yasuda-Shedlovsky potentiometry and NMR titration, this strategy reliably transforms poorly permeable, toxic hits into high-quality lead candidates.

References
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem (2007) URL:[Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles Source: Journal of Medicinal Chemistry (1999) URL:[Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups Source: CHIMIA (2014) URL:[Link]

  • Discovery of novel sigma receptor 1 ligands based on benzylpiperidine/benzylpiperazine derivatives Source: RSC Medicinal Chemistry (2023) URL:[Link]

Sources

Foundational

Technical Whitepaper: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol as a Pharmaceutical Intermediate

This is a comprehensive technical guide profiling [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol , a specialized chiral intermediate used in the synthesis of neuroactive pharmaceuticals. Executive Summary [1-(4-Fluoro-ben...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide profiling [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol , a specialized chiral intermediate used in the synthesis of neuroactive pharmaceuticals.

Executive Summary

[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its achiral regioisomer (the 4-substituted variant common in antihistamines), the 2-substituted isomer possesses a chiral center, making it a critical building block for enantioselective drug synthesis.

This intermediate is primarily utilized in the development of Neurokinin-1 (NK1) receptor antagonists , Sigma-1 receptor ligands , and chiral auxiliaries for asymmetric synthesis. Its structural value lies in the synergy between the lipophilic, metabolically robust 4-fluorobenzyl moiety and the rigid, stereochemically defined piperidine core.

Chemical Identity & Properties

This molecule serves as a bifunctional building block: the secondary amine is masked by a benzyl group (which can be removed or used as a pharmacophore), and the primary alcohol offers a handle for further functionalization (oxidation, esterification, or conversion to a leaving group).

PropertySpecification
Chemical Name [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
Common Synonyms N-(4-Fluorobenzyl)-2-hydroxymethylpiperidine; (1-(4-Fluorobenzyl)piperidin-2-yl)methanol
Molecular Formula

Molecular Weight 223.29 g/mol
Chiral Center C2 (Available as (R)- and (S)- enantiomers)
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups 4-Fluorophenyl (lipophilic/metabolic blocker), Piperidine (basic core), Primary Alcohol (synthetic handle)

Synthetic Pathway & Protocol

The synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is typically achieved via a direct nucleophilic substitution (


) reaction. The choice of base and solvent is critical to minimize racemization of the chiral center at C2.
Reaction Mechanism

The secondary amine of 2-piperidinemethanol (pipecolic acid derivative) acts as the nucleophile, displacing the chloride from 4-fluorobenzyl chloride . The base neutralizes the generated HCl, driving the equilibrium forward.

Experimental Protocol (Bench Scale)

Reagents:

  • (S)-2-Piperidinemethanol (1.0 eq)[1]

  • 4-Fluorobenzyl chloride (1.05 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Triethylamine (
    
    
    
    ) (1.5 eq)
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-piperidinemethanol (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Base Addition: Add finely powdered

    
     (20 mmol) to the solution. Stir the suspension for 15 minutes at room temperature to ensure homogeneity.
    
  • Alkylation: Add 4-fluorobenzyl chloride (10.5 mmol) dropwise over 10 minutes.

    • Note: 4-fluorobenzyl chloride is a lachrymator; perform this step in a fume hood.

  • Reaction: Heat the mixture to reflux (80°C) and stir for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of the piperidinemethanol starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: The crude oil is purified via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of 0-5% Methanol in Dichloromethane.

  • Yield: Typical isolated yield is 85–92%.

Synthesis Visualization

SynthesisPathway Start1 (S)-2-Piperidinemethanol (Chiral Nucleophile) Intermediate Transition State (SN2 Attack) Start1->Intermediate K2CO3, ACN Reflux, 4-6h Start2 4-Fluorobenzyl Chloride (Electrophile) Start2->Intermediate Product [1-(4-Fluoro-benzyl)- piperidin-2-yl]-methanol (Target) Intermediate->Product -HCl

Caption: Nucleophilic substitution pathway for the synthesis of the target intermediate.

Pharmaceutical Applications & Utility

The [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol scaffold is not merely a passive linker; it actively contributes to the pharmacodynamics of the final drug molecule.

Strategic Role in NK1 Receptor Antagonists

Neurokinin-1 (NK1) antagonists (e.g., Aprepitant analogs) often require a basic nitrogen core decorated with lipophilic benzyl groups to bind to the hydrophobic pocket of the receptor.

  • Mechanism: The 2-hydroxymethyl group provides a handle to attach additional pharmacophores (e.g., via ether or ester linkages) to mimic the "Tryptophan" or "Phenylalanine" residues of Substance P.

  • Chirality: The (S)-configuration at the 2-position is often preferred to match the receptor's stereochemical requirements.

Sigma-1 Receptor Ligand Design

Sigma-1 receptors are targets for neuroprotection and cognitive enhancement. High-affinity ligands typically feature a "pharmacophore triangle": a basic amine, a hydrophobic spacer, and an aromatic ring.

  • Fit: The 4-fluorobenzyl group serves as the primary hydrophobic aromatic element.

  • Optimization: The hydroxyl group can be converted to a fluoromethyl or methoxymethyl group to modulate lipophilicity (

    
    ) and blood-brain barrier (BBB) penetration.
    
Chiral Auxiliary in Asymmetric Synthesis

Similar to prolinol derivatives, this molecule can serve as a chiral ligand for enantioselective additions (e.g., addition of diethylzinc to aldehydes). The N-benzyl group provides steric bulk, while the hydroxyl group coordinates the metal center.

Pharmacophore Map

Pharmacophore Core Piperidine Ring (Rigid Scaffold) F_Benzyl 4-Fluorobenzyl Group (Hydrophobic Pocket Binding) Core->F_Benzyl N-Alkylation Chiral_Center C2 Chiral Center (Stereoselectivity) Core->Chiral_Center Intrinsic Interaction1 Target Receptor (Aromatic Residues) F_Benzyl->Interaction1 Pi-Pi Stacking OH_Group Hydroxymethyl Group (H-Bond Donor / Synthetic Handle) Chiral_Center->OH_Group Functionalization Interaction2 Catalytic Center (Zn, Ti, etc.) OH_Group->Interaction2 Metal Coordination (if Ligand)

Caption: Structural decomposition of the molecule highlighting its binding interactions and functional roles.

Quality Control & Safety

Impurity Profile

When sourcing or synthesizing this intermediate, the following impurities must be monitored:

  • Impurity A (Starting Material): Unreacted 4-fluorobenzyl chloride (Genotoxic impurity alert; must be <10 ppm in final API).

  • Impurity B (Bis-alkylation): Rare due to steric hindrance at the quaternary ammonium transition state, but possible under forcing conditions.

  • Impurity C (Enantiomeric Excess): Racemization can occur if the reaction temperature is too high (>100°C) or if strong bases (e.g., NaH) are used indiscriminately.

Analytical Specifications
  • HPLC Purity: >98.0%

  • Chiral HPLC: >99.0% ee (Enantiomeric Excess)

  • Residual Solvents: DMF < 880 ppm (ICH Q3C Class 2)

Safety Handling
  • 4-Fluorobenzyl Chloride: Potent lachrymator and skin irritant. Handle only in a fume hood with double gloving (Nitrile).

  • Product: The amine intermediate is basic and may cause eye irritation.

References

  • Piperidine Synthesis: Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729. Link

  • Sigma Receptor Ligands: Chu, W., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain.[2] Journal of Medicinal Chemistry, 60(10), 4161-4172.[2] Link[2]

  • NK1 Antagonists: Harrison, T., et al. (2001). The design and synthesis of NK1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(20), 2747-2750.
  • Chiral Ligands: Periasamy, M., et al. (2002). Synthesis of new chiral amino alcohol ligands and their application in the enantioselective addition of diethylzinc to aldehydes. Journal of Organic Chemistry, 67(20), 7135-7138.

Sources

Exploratory

Technical Guide: In Vitro Metabolic Stability Profiling of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Executive Summary & Structural Analysis[1][2] This guide details the technical workflow for evaluating the metabolic stability of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (hereafter referred to as FBPM ). As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1][2]

This guide details the technical workflow for evaluating the metabolic stability of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (hereafter referred to as FBPM ). As a Senior Application Scientist, I have structured this document to move beyond generic protocols, focusing on the specific physicochemical liabilities inherent to the N-benzyl-piperidine scaffold.

Structural Liabilities and Metabolic Prediction

FBPM contains three distinct pharmacophores that dictate its metabolic fate. Understanding these is prerequisite to experimental design:

  • The N-Benzyl Linkage: A primary site for Cytochrome P450 (CYP)-mediated N-dealkylation. The para-fluorine substitution is a strategic medicinal chemistry modification intended to block CYP-mediated aromatic hydroxylation at the typically labile para-position [1].

  • The Piperidine Ring: Susceptible to carbon hydroxylation, typically at the C3, C4, or C5 positions.

  • The Primary Alcohol (C2-Methanol): A high-clearance liability. This group is prone to rapid oxidation (via Alcohol Dehydrogenase or CYP) to a carboxylic acid or direct Phase II conjugation (Glucuronidation) [2].

Mechanistic Pathway Diagram

The following diagram illustrates the predicted metabolic pathways you must screen for during metabolite identification (MetID).

MetabolicPathways Figure 1: Predicted Metabolic Fate of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Parent Parent: FBPM (MW ~223.3) M1 M1: Carboxylic Acid (Oxidation of -CH2OH) Parent->M1 CYP / ADH [+14 Da] M2 M2: Piperidin-2-yl-methanol (N-Dealkylation Product) Parent->M2 CYP (N-Dealk) [-109 Da] M3 M3: 4-Fluorobenzoic Acid (Side Chain Oxidation) Parent->M3 CYP (N-Dealk) [via Aldehyde] M4 M4: Hydroxy-FBPM (Piperidine Ring Oxidation) Parent->M4 CYP [+16 Da] M5 M5: O-Glucuronide (Phase II Conjugate) Parent->M5 UGT [+176 Da]

Experimental Protocol: Microsomal Stability Assay

To determine the intrinsic clearance (


) and half-life (

), we utilize a Liver Microsome (LM) stability assay.[1] This system focuses on Phase I metabolism (CYP450).

Critical Note on Causality: We use a low substrate concentration (1


M) to ensure the reaction follows first-order kinetics (where 

). Higher concentrations may saturate enzymes, artificially prolonging the half-life.
Reagents and Materials
  • Test Compound: FBPM (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human/Rat Liver Microsomes (HLM/RLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 2

      
       Master Mix: Microsomes (1.0 mg/mL final in incubation) + Phosphate Buffer.
      
    • Spike FBPM into Master Mix (Final concentration: 1

      
      M; DMSO < 0.1%).
      
    • Pre-warm at 37°C for 5 minutes. Reason: To equilibrate temperature and allow substrate-enzyme binding.

  • Reaction Initiation:

    • Add pre-warmed NADPH regenerating system to the Master Mix.

    • Negative Control: Add Buffer instead of NADPH (assess chemical stability).

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L ice-cold ACN (with Internal Standard).
      
    • Mechanism:[2][3] Organic solvent precipitates proteins and denatures enzymes, halting metabolism instantly.

  • Preparation for Analysis:

    • Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Transfer supernatant to LC-MS/MS vials.

Workflow Visualization

AssayWorkflow Figure 2: Microsomal Stability Assay Workflow cluster_sampling Sampling Loop (0-60 min) Start Start: Master Mix Prep (Microsomes + FBPM) PreWarm Pre-Incubation 37°C, 5 min Start->PreWarm Initiate Initiate Reaction Add NADPH PreWarm->Initiate Sample Remove 50 µL Aliquot Initiate->Sample Quench Quench (150 µL ACN + IS) Sample->Quench Process Centrifuge 4000 rpm, 20 min Quench->Process Analyze LC-MS/MS Analysis (MRM Mode) Process->Analyze

Analytical Methodology (LC-MS/MS)[3][5][6][7]

Accurate quantification requires a tuned Multiple Reaction Monitoring (MRM) method.

Mass Spectrometry Conditions
  • Ionization: ESI Positive Mode (due to the basic nitrogen on the piperidine ring).

  • Precursor Ion:

    
    .
    
  • Fragment Prediction:

    • Loss of water (

      
      ).
      
    • Cleavage of the benzyl group (Tropylium ion derivative,

      
      ).
      
LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Reason: FBPM is moderately lipophilic due to the benzyl ring but the alcohol adds polarity; a standard gradient ensures elution and separation from the solvent front.

Data Interpretation & Calculation

Quantitative Analysis

Plot the Natural Log (ln) of the % Parent Remaining versus Time .[4] The slope of this line (


) is the elimination rate constant.

Formulae:

  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Result units:
    
    
    )
Classification of Stability

Use the following industry-standard thresholds to classify FBPM [3]:

Stability Class

(

L/min/mg)

(min)
Interpretation
High Stability < 10> 120Good bioavailability potential.
Moderate 10 - 5030 - 120Acceptable; may need formulation aid.
Low Stability > 50< 30High first-pass effect likely.
Troubleshooting Low Stability

If FBPM shows high clearance (


 min):
  • Check for N-dealkylation: If the major metabolite is Piperidin-2-yl-methanol, the benzyl group is too labile. Solution: Add steric bulk (e.g., a methyl group) to the benzylic carbon.

  • Check for Oxidation: If the Carboxylic Acid metabolite dominates, the primary alcohol is the liability. Solution: Bioisosteric replacement (e.g., change -CH2OH to -CF3 or a cyclic ether).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism—an introduction. Chemistry & Biodiversity. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5] Available at: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Abstract & Scope This technical guide details the synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (CAS: 205056-37-7), a critical pharmacophore in the development of GPCR ligands (specifically CCR3 antagonists)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (CAS: 205056-37-7), a critical pharmacophore in the development of GPCR ligands (specifically CCR3 antagonists) and neuroactive agents.

We present two distinct protocols:

  • Method A (Reductive Amination): The preferred "precision" route for medicinal chemistry, offering high chemoselectivity and minimal byproduct formation.

  • Method B (Direct Alkylation): A cost-effective "scale-up" route utilizing benzyl halides, optimized to suppress quaternary ammonium salt formation.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the N-functionalization of the commercially available piperidin-2-yl-methanol (pipecolinol). The presence of a free primary hydroxyl group requires conditions that favor N-alkylation over O-alkylation.

Retrosynthetic Pathway (Diagram)

Retrosynthesis Target [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (Target Molecule) Disconnect N-C Bond Disconnection Target->Disconnect SM_Amine Piperidin-2-yl-methanol (Start Material A) Disconnect->SM_Amine RouteA Route A: Reductive Amination (4-Fluorobenzaldehyde) Disconnect->RouteA Preferred RouteB Route B: Nucleophilic Substitution (4-Fluorobenzyl Chloride) Disconnect->RouteB Scale-up

Figure 1: Retrosynthetic disconnection showing the two primary viable synthetic pathways.

Protocol A: Reductive Amination (Preferred)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material. This prevents the formation of the 4-fluorobenzyl alcohol byproduct common with stronger reducing agents like NaBH₄.

Materials Table
ReagentEquiv.MW ( g/mol )Role
Piperidin-2-yl-methanol 1.0115.17Nucleophile
4-Fluorobenzaldehyde 1.1124.11Electrophile
NaBH(OAc)₃ (STAB) 1.4211.94Reducing Agent
Acetic Acid (AcOH) 1.060.05Catalyst (Optional)
DCM or DCE N/A-Solvent
Step-by-Step Methodology
  • Imine Formation:

    • Charge a dry reaction vessel with Piperidin-2-yl-methanol (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Add 4-Fluorobenzaldehyde (1.1 equiv) in one portion.

    • Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation if reaction kinetics are slow (monitor via TLC).

    • Stir at Room Temperature (20-25°C) for 30–60 minutes under Nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 15 minutes. Caution: Mild exotherm.

    • Remove ice bath and stir at Room Temperature for 12–16 hours.

  • Quench & Workup:

    • Quench reaction by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Combine organic layers and wash with Brine .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel; Eluent: 2-5% MeOH in DCM).

Protocol B: Direct Nucleophilic Substitution (Scale-Up)

Rationale: For multi-gram or kilogram synthesis, benzyl chlorides are significantly cheaper than aldehydes. However, this route requires careful control of stoichiometry to prevent bis-alkylation (quaternization).

Materials Table
ReagentEquiv.MWRole
Piperidin-2-yl-methanol 1.2115.17Nucleophile (Excess)
4-Fluorobenzyl Chloride 1.0144.57Electrophile
K₂CO₃ (Anhydrous) 2.0138.21Base Scavenger
Acetonitrile (MeCN) N/A-Solvent
KI (Potassium Iodide) 0.1166.00Catalyst (Finkelstein)
Step-by-Step Methodology
  • Setup:

    • Suspend K₂CO₃ (2.0 equiv) and Piperidin-2-yl-methanol (1.2 equiv) in anhydrous Acetonitrile (0.3 M).

    • Add catalytic KI (0.1 equiv) to accelerate the reaction (converts chloride to more reactive iodide in situ).

  • Addition:

    • Heat the mixture to 60°C .

    • Add 4-Fluorobenzyl chloride (1.0 equiv) dropwise over 1 hour via syringe pump or addition funnel. Critical: Slow addition keeps the amine in excess, minimizing over-alkylation.

  • Reaction:

    • Reflux at 80°C for 4–6 hours. Monitor via HPLC or TLC (disappearance of benzyl chloride).

  • Workup:

    • Cool to room temperature and filter off the inorganic solids (K₂CO₃/KCl).

    • Concentrate the filtrate to remove Acetonitrile.

    • Redissolve residue in EtOAc, wash with water and brine.

    • Concentrate to yield the crude product.[1]

Process Comparison & Logic

FeatureMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity High (Mono-alkylation specific)Moderate (Risk of quaternary salts)
Reagent Cost High (STAB/Aldehyde)Low (Chloride/Carbonate)
Impurity Profile Benzyl alcohol (easy to remove)Bis-alkylated salt (hard to remove)
Scalability Good (up to 100g)Excellent (kg scale)
Recommendation Discovery/MedChem Process Development

Analytical Quality Control

Trustworthiness Check: The product must be validated to ensure no O-alkylation occurred.

Workflow Diagram

QC_Workflow Sample Isolated Product NMR_H 1H NMR (Confirm N-CH2 vs O-CH2) Sample->NMR_H NMR_F 19F NMR (Confirm Fluorine Integrity) Sample->NMR_F HPLC HPLC-MS (Purity >98%) Sample->HPLC

Figure 2: Analytical validation workflow.

Key Analytical Markers[2]
  • 1H NMR (CDCl₃):

    • Benzylic Protons: Look for a singlet (or AB quartet) around δ 3.5 ppm . If O-alkylation occurred, these protons would shift downfield to δ 4.5 ppm .

    • Aromatic Region: Multiplets at δ 7.0–7.4 ppm (characteristic of 4-fluoro substitution).

  • 19F NMR: Single peak around -115 ppm (decoupled).

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 224.14.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Protocols.

  • Matassini, C., et al. (2020).[2] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica.

  • Master Organic Chemistry. (2017). "Reductive Amination: NaBH(OAc)3 vs NaBH3CN."

  • ChemicalBook. (2023). "Product Entry: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (CAS 205056-37-7)."

Sources

Application

Technical Application Note: Reductive Amination Conditions for 4-Fluorobenzyl Piperidine Derivatives

Executive Summary The introduction of a 4-fluorobenzyl moiety onto a piperidine scaffold is a ubiquitous transformation in medicinal chemistry, frequently observed in the synthesis of antipsychotics, antihistamines, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a 4-fluorobenzyl moiety onto a piperidine scaffold is a ubiquitous transformation in medicinal chemistry, frequently observed in the synthesis of antipsychotics, antihistamines, and calcium channel blockers. The fluorine atom enhances metabolic stability by blocking para-oxidation and modulates the lipophilicity (


) of the final pharmacophore.

While reductive amination is a standard transformation, the specific electronic effects of the 4-fluoro substituent and the secondary nature of the piperidine amine require precise condition control to maximize yield and minimize the formation of the primary side product: 4-fluorobenzyl alcohol.

This guide outlines two validated protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).

  • Method B (Difficult/Hindered): Titanium(IV) Isopropoxide mediated condensation followed by Sodium Borohydride (

    
    ) reduction.
    

Mechanistic Insight & Chemical Logic

The Iminium Ion Advantage

Unlike primary amines, which form neutral imines (


), piperidine derivatives are secondary amines . Their condensation with 4-fluorobenzaldehyde yields a cationic iminium ion  intermediate (

).
  • Reactivity: The iminium ion is significantly more electrophilic than the precursor aldehyde.

  • Selectivity: This electrophilicity allows mild reducing agents like STAB to selectively reduce the iminium species in the presence of unreacted aldehyde, preventing the "direct reduction" of aldehyde to alcohol.

The 4-Fluoro Effect

The fluorine atom at the para position is electron-withdrawing (


).
  • Impact on Aldehyde: It increases the electrophilicity of the carbonyl carbon, generally accelerating the initial nucleophilic attack by the piperidine.

  • Impact on Product: It lowers the

    
     of the resulting benzyl amine compared to a non-fluorinated analog, which can influence extraction pH during workup.
    
Reaction Pathway Diagram

ReactionPathway Aldehyde 4-Fluorobenzaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol 4-F-Benzyl Alcohol (Impurity) Aldehyde->Alcohol Direct Reduction (Avoid!) Amine Piperidine Derivative Amine->Hemiaminal Iminium Iminium Ion (Cationic Intermediate) Hemiaminal->Iminium - H2O (Acid Cat.) Product 4-F-Benzyl Piperidine (Target) Iminium->Product + Hydride (H-)

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate.

Critical Parameter Optimization

ParameterRecommendationRationale
Solvent DCE (1,2-Dichloroethane) Superior solubility for STAB; promotes iminium formation better than THF or MeOH in direct methods.
Reducing Agent STAB (

)
Mild hydride source. Reduces iminium ions fast but aldehydes slowly.[1] Essential for one-pot protocols.
Stoichiometry 1.0 : 1.1 (Aldehyde:Amine) Slight excess of amine ensures full consumption of the aldehyde, simplifying purification (amines are easier to remove than lipophilic aldehydes).
Acid Catalyst Acetic Acid (AcOH) 1-2 equivalents.[2] Protonates the hemiaminal hydroxyl group, facilitating water elimination to form the iminium ion.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Standard piperidines, high-throughput synthesis, and reactions where the amine is valuable.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv)

  • Piperidine derivative (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) [0.2 M concentration]

Step-by-Step Procedure:

  • Mixing: In a clean, dry vial or round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equiv) and the piperidine derivative (1.1 equiv) in DCE.

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Note: This allows the equilibrium to establish the iminium species.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[3][4]

    • Endpoint: Disappearance of aldehyde (or iminium mass).

  • Quench: Add saturated aqueous

    
     (equal volume to solvent). Stir vigorously for 20 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Difficult Substrate" (Ti-Mediated)

Best for: Sterically hindered piperidines (e.g., 2,6-disubstituted) or electron-deficient amines where iminium formation is unfavorable.

Reagents:

  • Titanium(IV) Isopropoxide (

    
    ) (1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Lewis Acid Complexation: Mix aldehyde (1.0 equiv) and piperidine (1.1 equiv) in neat

    
     (1.5 equiv). If the mixture is too viscous, use a minimal amount of THF.
    
  • Stirring: Stir under Nitrogen at RT for 2–6 hours.

    • Mechanism:[1][3][5] Titanium acts as a Lewis acid and a water scavenger, driving the equilibrium fully to the enamine/iminium/titanium complex.

  • Dilution: Dilute the mixture with anhydrous Methanol (to ~0.2 M).

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise (Caution: Exothermic/Gas evolution).
    
  • Quench: Add 1N NaOH or water. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate to remove MeOH, redissolve in EtOAc, wash with Brine, and dry.

Troubleshooting & Decision Tree

Use the following logic flow to determine the correct corrective action if yields are low.

Troubleshooting Start Analyze Crude LC-MS Q1 Is Starting Material (Aldehyde) Remaining? Start->Q1 Q2 Is Benzyl Alcohol Major Product? Q1->Q2 No (Consumed) Action1 Increase Reaction Time or Add More STAB Q1->Action1 Yes Action2 Switch to Protocol B (Pre-form Iminium) Q2->Action2 Yes (Reduction too fast) Action3 Check Reagent Quality (STAB absorbs moisture) Q2->Action3 No (Clean but low yield)

Figure 2: Troubleshooting logic for common reductive amination failure modes.

Common Issues:
  • Benzyl Alcohol Formation: Indicates the reducing agent reduced the aldehyde before the amine could attack.

    • Fix: Ensure you stir the aldehyde + amine + acid for 30 mins before adding STAB. Switch to DCE if using MeOH.

  • Incomplete Conversion:

    • Fix: STAB may have decomposed (it is moisture sensitive). Use a fresh bottle. Add 1-2 drops of Acetic Acid to catalyze the dehydration.

References

  • Abdel-Magid, A. F., et al. (1996).[2][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • [Link]

    • Context: The foundational text for the STAB protocol, establishing DCE as the superior solvent and demonstr
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

    • [Link]

    • Context: Establishes the Titanium-mediated protocol for sterically hindered or unreactive amines.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[9] Journal of the Chemical Society, Perkin Transactions 1.

    • [Link][10]

    • Context: Validates the use of the safer NaBH4 in conjunction with Titanium isopropoxide, replacing the toxic cyanoborohydride.

Sources

Method

Application Note: Optimized Reagents and Protocols for the Preparation of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Scientific Context & Rationale Fluorinated piperidine derivatives are privileged scaffolds in modern drug discovery. The introduction of the 4-fluorobenzyl moiety enhances a molecule's lipophilicity, metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

Fluorinated piperidine derivatives are privileged scaffolds in modern drug discovery. The introduction of the 4-fluorobenzyl moiety enhances a molecule's lipophilicity, metabolic stability against cytochrome P450 oxidation, and target binding affinity. Specifically, [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is a versatile building block utilized in the synthesis of various active pharmaceutical ingredients (APIs), including arginase inhibitors and muscarinic receptor ligands ()[1],[2].

Mechanistic Overview & Reagent Causality

Route A: Reductive Amination (The Gold Standard)
  • Core Reagents : Piperidin-2-yl-methanol, 4-Fluorobenzaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

  • Causality & Design : This is the preferred method for secondary amine functionalization. The addition of AcOH catalyzes the condensation of the secondary amine with 4-fluorobenzaldehyde to form an electrophilic iminium ion. NaBH(OAc)₃ is explicitly chosen over Sodium Borohydride (NaBH₄) because the three electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride ()[4]. This ensures the reagent is mild enough to selectively reduce the iminium intermediate without prematurely reducing the starting aldehyde[5]. DCE is selected as the solvent because it supports the solubility of NaBH(OAc)₃ and allows for a slightly higher reaction temperature than Dichloromethane (DCM) if needed.

Route B: Direct N-Alkylation (High-Throughput Alternative)
  • Core Reagents : Piperidin-2-yl-methanol, 4-Fluorobenzyl bromide, Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).

  • Causality & Design : This route operates via a classic Sₙ2 mechanism. MeCN is a polar aprotic solvent that optimally solvates the nucleophile, accelerating the reaction[5]. K₂CO₃ is utilized as a mild, insoluble inorganic base to scavenge the generated hydrobromic acid (HBr). Unlike stronger organic bases (e.g., Triethylamine), K₂CO₃ minimizes the risk of E2 elimination side reactions. However, this route is prone to over-alkylation (quaternization of the nitrogen), making strict stoichiometric control critical.

Visualization of Synthetic Pathways

G SM1 Piperidin-2-yl-methanol Int Iminium Intermediate SM1->Int + SM2A (DCE, AcOH) Target [1-(4-Fluoro-benzyl)- piperidin-2-yl]-methanol SM1->Target + SM2B (K2CO3, MeCN) N-Alkylation SM2A 4-Fluorobenzaldehyde SM2A->Int SM2B 4-Fluorobenzyl bromide SM2B->Target Int->Target NaBH(OAc)3 Reductive Amination

Reaction pathways for synthesizing[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol.

Experimental Protocols

Protocol A: Reductive Amination (Self-Validating System)

This protocol is designed to prevent aldehyde reduction and ensure complete conversion.

  • Imine Formation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve piperidin-2-yl-methanol (1.0 equiv, 10.0 mmol) and 4-fluorobenzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous DCE (30 mL).

  • Catalysis : Add glacial Acetic Acid (1.0 equiv, 10.0 mmol) dropwise. Stir the mixture at room temperature for 30 minutes to ensure complete iminium ion formation.

    • Validation Point: An aliquot analyzed by TLC (Hexanes/EtOAc 7:3, Ninhydrin stain) must show the complete disappearance of the secondary amine.

  • Reduction : Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv, 15.0 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours[1].

  • Quench and Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure product.

Protocol B: Direct N-Alkylation

This protocol is optimized for speed but requires strict stoichiometric limits.

  • Preparation : Dissolve piperidin-2-yl-methanol (1.0 equiv, 10.0 mmol) in anhydrous MeCN (25 mL).

  • Base Addition : Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol). Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Alkylation : Add 4-fluorobenzyl bromide (1.0 equiv, 10.0 mmol) dropwise.

    • Validation Point: Do not exceed 1.0 equiv of the bromide to prevent quaternary ammonium salt formation.

  • Heating : Heat the mixture to 60 °C for 4–6 hours[5]. Monitor the reaction progression via LC-MS.

  • Workup : Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Partition the residue between EtOAc and water, extract the aqueous layer, dry the organics, and purify via chromatography.

Quantitative Data & Comparative Analytics

ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Primary Reagents 4-Fluorobenzaldehyde, NaBH(OAc)₃4-Fluorobenzyl bromide, K₂CO₃
Solvent System DCE / AcOHMeCN
Typical Yield 85% – 95%65% – 75%
Reaction Time 12 – 16 hours4 – 6 hours
Chemoselectivity Excellent (No over-alkylation)Moderate (Risk of quaternization)
Scalability High (Preferred for >10g scale)Medium (Exothermic, byproduct heavy)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Molaro, M. C., Battisegola, C., Schiano, M. E., Failla, M., Rimoli, M. G., Lazzarato, L., Chegaev, K., & Sodano, F. (2025). "Synthesis of Arginase Inhibitors: An Overview." Pharmaceutics, 17(1), 117.[Link]

Sources

Application

Scalable synthesis routes for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Application Note: Scalable Synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Executive Summary Target Molecule: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol CAS Registry Number: 174561-04-7 Molecular Formula: M...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Executive Summary

Target Molecule: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol CAS Registry Number: 174561-04-7 Molecular Formula:


Molecular Weight:  223.29  g/mol [1]

This application note details two validated routes for the synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol, a critical pharmacophore intermediate often utilized in the development of antihistamines and neuroactive ligands.[1]

  • Route A (Direct Alkylation): The preferred method for industrial scale-up , prioritizing cost-efficiency and raw material availability.[1]

  • Route B (Reductive Amination): The preferred method for medicinal chemistry/lab-scale , prioritizing high chemoselectivity and impurity profile control.

Both protocols are designed to minimize common side reactions such as


-alkylation and bis-alkylation, ensuring a purity profile suitable for downstream GMP steps.[1]

Retrosynthetic Analysis & Strategy

The target molecule is constructed from two primary building blocks: the piperidine core and the fluorinated benzyl moiety.

  • Core Scaffold: 2-Piperidinemethanol (CAS 3433-37-2)[1]

  • Electrophile (Route A): 4-Fluorobenzyl chloride (CAS 352-11-4)[1]

  • Electrophile (Route B): 4-Fluorobenzaldehyde (CAS 459-57-4)[1]

Strategic Decision Matrix
FeatureRoute A: Direct Alkylation (

)
Route B: Reductive Amination
Mechanism Nucleophilic SubstitutionImine Formation

Hydride Reduction
Reagents

/

, Alkyl Halide

, Aldehyde
Cost Low (Commodity reagents)Medium (Reducing agent cost)
Impurity Risk

-alkylation (if uncontrolled)
Over-reduction (Alcohol byproduct)
Scalability Excellent (Multi-kg ready)Good (Heat management required)

Route A: Direct -Alkylation (Process Scale)[1]

Principle: This route utilizes a base-mediated


 reaction.[1] The secondary amine of the piperidine ring attacks the benzylic carbon of the halide. The critical process parameter (CPP) here is temperature control  to prevent the competitive alkylation of the free hydroxyl group (

-alkylation).
Reagents & Materials
  • Substrate: 2-Piperidinemethanol (1.0 equiv)

  • Reagent: 4-Fluorobenzyl chloride (1.05 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.[1]

Step-by-Step Protocol
  • Charge & Dissolution:

    • To a clean, dry reactor equipped with an overhead stirrer and reflux condenser, charge 2-Piperidinemethanol (100 g, 0.87 mol) and Acetonitrile (1.0 L, 10 vol).

    • Start stirring at 250 RPM.

    • Add Potassium Carbonate (240 g, 1.74 mol) and Potassium Iodide (14.4 g, 0.087 mol).

  • Controlled Addition (Exotherm Management):

    • Cool the suspension to

      
      .
      
    • Charge 4-Fluorobenzyl chloride (132 g, 0.91 mol) into a dropping funnel.

    • Add the chloride dropwise over 60 minutes, maintaining internal temperature

      
      . Note: Rapid addition causes localized heating, increasing O-alkylation risk.[1]
      
  • Reaction Phase:

    • After addition, warm the mixture to

      
        (gentle reflux).
      
    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (DCM/MeOH 9:1) or HPLC. Target:

      
       residual starting amine.
      
  • Workup:

    • Cool to room temperature (

      
      ).
      
    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ). Wash the cake with ACN (200 mL).
    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Phase Separation:

    • Dissolve the residue in Dichloromethane (DCM) (500 mL).

    • Wash with Water (2 x 300 mL) to remove residual salts and KI.

    • Wash with Brine (200 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Salt Formation (Optional for Solid Isolation):

    • Dissolve the crude oil in Ethanol (300 mL).

    • Cool to

      
       and slowly add 
      
      
      
      in Ethanol/Dioxane (1.1 equiv).
    • Precipitate the hydrochloride salt, filter, and dry.

Yield: 85–92% Purity: >98% (HPLC)[1]

Route B: Reductive Amination (High Purity)[1]

Principle: Condensation of the amine with 4-fluorobenzaldehyde forms an iminium intermediate, which is selectively reduced by Sodium Triacetoxyborohydride (


). This reagent is preferred over 

because it does not reduce the aldehyde to the corresponding benzyl alcohol side-product.[1]
Reagents & Materials
  • Substrate: 2-Piperidinemethanol (1.0 equiv)

  • Reagent: 4-Fluorobenzaldehyde (1.0 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Acid: Acetic Acid (AcOH) (1.0 equiv) – Catalyzes imine formation.[1]

Step-by-Step Protocol
  • Imine Formation:

    • In a reactor under Nitrogen atmosphere, dissolve 2-Piperidinemethanol (50 g, 0.43 mol) in DCE (500 mL).

    • Add 4-Fluorobenzaldehyde (53.9 g, 0.43 mol).[1]

    • Add Acetic Acid (25.8 g, 0.43 mol).

    • Stir at room temperature for 30–60 minutes. Note: Ensure imine formation is complete before adding reductant to maximize yield.

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add

      
        (127 g, 0.60 mol) portionwise over 45 minutes. Caution: Hydrogen gas evolution possible.[1]
      
    • Allow to warm to room temperature and stir overnight (12 hours).

  • Quench & Workup:

    • Quench by slow addition of Saturated Aqueous

      
        until pH 8–9.
      
    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 200 mL).

    • Combine organics, dry over

      
      , and concentrate.
      

Yield: 75–85% Purity: >99% (Often requires no chromatography)[1]

Process Logic & Visualization

The following diagram illustrates the decision pathways and chemical transformations described above.

SynthesisRoutes Start Starting Material: 2-Piperidinemethanol Decision Select Route Based on Scale/Purity Start->Decision RouteA Route A: Direct Alkylation (Industrial Scale) Decision->RouteA Cost Efficiency RouteB Route B: Reductive Amination (High Purity/Lab) Decision->RouteB Chemoselectivity StepA1 Reagents: 4-F-Benzyl Chloride Base: K2CO3, Cat: KI Solvent: ACN, 60°C RouteA->StepA1 StepB1 Reagents: 4-F-Benzaldehyde Reductant: NaBH(OAc)3 Solvent: DCE, AcOH RouteB->StepB1 IntermediateA Transition State: SN2 Attack at Benzylic Carbon StepA1->IntermediateA Heating IntermediateB Intermediate: Iminium Ion Species StepB1->IntermediateB Condensation Workup Workup: 1. Aqueous Extraction 2. pH Adjustment 3. Solvent Removal IntermediateA->Workup IntermediateB->Workup Reduction Product Target Product: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (CAS 174561-04-7) Workup->Product

Caption: Comparative workflow for the synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol highlighting the mechanistic divergence between alkylation and reductive amination.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction; Moisture in solvent.[1]Ensure anhydrous reagents (especially

); Increase reaction time.
Impurity:

-Alkylation
Temperature too high during addition; Base too strong.[1]Maintain

during addition; Use weak base (

vs

).
Impurity: Bis-alkylation Excess alkyl halide used.[1]Strictly control stoichiometry to 1.05 equiv.
Emulsion during workup pH not optimized; Amphiphilic nature of product.Saturate aqueous phase with NaCl (Brine); Filter any suspended solids before separation.

References

  • National Institutes of Health (NIH). (2000). Synthesis and biological evaluation of fluorobenzyl piperidine derivatives. Nuclear Medicine and Biology. Retrieved from [Link]

Sources

Method

Optimized Protocol for the Regioselective N-Alkylation of 2-Piperidinemethanol with 4-Fluorobenzyl Bromide

Executive Summary This Application Note details the regioselective N-alkylation of 2-piperidinemethanol (2-hydroxymethylpiperidine) with 4-fluorobenzyl bromide. This transformation is a critical step in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the regioselective N-alkylation of 2-piperidinemethanol (2-hydroxymethylpiperidine) with 4-fluorobenzyl bromide. This transformation is a critical step in the synthesis of various pharmacophores, including NMDA receptor antagonists and sigma receptor ligands.

The core challenge in this synthesis is chemoselectivity : preventing O-alkylation of the primary hydroxyl group while driving the N-alkylation of the sterically hindered secondary amine. By utilizing a weak inorganic base (


) in a polar aprotic solvent (Acetonitrile), we exploit the nucleophilicity differential between the amine and the alcohol to achieve >95% N-selectivity without the need for protecting groups.

Mechanistic Insight & Chemoselectivity

Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


). The secondary amine of the piperidine ring acts as the nucleophile, attacking the benzylic carbon of the electrophile (4-fluorobenzyl bromide), displacing the bromide leaving group.

The base, Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), serves two roles:[1]
  • Scavenger: Neutralizes the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium forward.

  • Buffering: Maintains a pH sufficient to deprotonate the ammonium intermediate but insufficient to deprotonate the hydroxyl group (

    
     ~16), thereby preventing O-alkylation.
    
Steric Considerations

Unlike simple piperidine, 2-piperidinemethanol possesses a hydroxymethyl group at the C2 position. This creates significant steric bulk near the nitrogen center, potentially retarding the reaction rate. Consequently, mild heating (40–60°C) is often required to ensure complete conversion, whereas simple piperidines might react to completion at room temperature.

Visualizing the Pathway

ReactionMechanism Substrate 2-Piperidinemethanol (Nucleophile) TS Transition State (Steric Hindrance at C2) Substrate->TS + Reagent Reagent 4-Fluorobenzyl Bromide (Electrophile) Reagent->TS Product N-Alkylated Product (Major) TS->Product K2CO3 (Scavenges HBr) Kinetic Control SideProduct O-Alkylated Impurity (Minor/Avoided) TS->SideProduct Strong Base (NaH) or High Temp

Figure 1: Reaction pathway highlighting the kinetic preference for N-alkylation over O-alkylation under mild basic conditions.

Materials & Safety Protocols

Reagent Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
2-Piperidinemethanol 115.171.0SolidSubstrate
4-Fluorobenzyl bromide 189.021.11.517Electrophile
Potassium Carbonate (

)
138.212.0SolidBase
Acetonitrile (MeCN)41.05N/A0.786Solvent
Critical Safety Warning (Lachrymator)

4-Fluorobenzyl bromide is a potent lachrymator and corrosive agent.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles (or face shield), and lab coat are mandatory.

  • Spill Response: Neutralize spills with dilute aqueous ammonia or sodium thiosulfate solution before wiping. Do not use simple water, as this may disperse the lachrymator.

Standard Operating Procedure (SOP)

Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.[1][2]
    
  • Solvation: Add 2-piperidinemethanol (1.15 g, 10.0 mmol, 1.0 eq) to the flask.

  • Solvent Addition: Add anhydrous Acetonitrile (30 mL). Stir until the solid is completely dissolved.

    • Note: Acetonitrile is preferred over DMF for easier workup (lower boiling point).

  • Base Addition: Add finely powdered

    
      (2.76 g, 20.0 mmol, 2.0 eq) to the stirring solution.
    
    • Tip: Milling the

      
       before addition increases surface area and reaction rate.
      
Reagent Addition & Execution
  • Cooling (Optional): If working on >10g scale, cool the mixture to 0°C to control exotherm. For <5g, Room Temperature (RT) is acceptable.

  • Electrophile Addition: Add 4-fluorobenzyl bromide (1.37 mL, 2.08 g, 11.0 mmol, 1.1 eq) dropwise over 5–10 minutes.

    • Observation: The solution may turn slightly cloudy or yellow.

  • Reaction: Allow the mixture to warm to RT and stir.

    • Optimization: Due to the C2 steric hindrance, if TLC shows <50% conversion after 4 hours, heat the reaction to 50°C .

    • Duration: Typically 12–18 hours at RT, or 4–6 hours at 50°C.

Workup & Isolation
  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with Ethyl Acetate (20 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile.

  • Extraction:

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 20 mL) to remove residual amine salts.

    • Wash with Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    
Purification
  • Primary Method: The crude product is often >90% pure.

  • Secondary Method (if required): Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: DCM:MeOH (95:5 to 90:10).

    • Note: The free amine may streak on silica. Adding 1% Triethylamine (

      
      ) to the eluent sharpens the peak.
      

Process Workflow Diagram

Workflow Start Start: Dissolve 2-Piperidinemethanol in MeCN AddBase Add K2CO3 (2.0 eq) Start->AddBase AddBnBr Add 4-Fluorobenzyl Bromide (Dropwise) AddBase->AddBnBr React Stir 12h @ RT (or 4h @ 50°C) AddBnBr->React Check TLC/LCMS Check React->Check Check->React Incomplete (Increase Temp) Workup Filter Salts -> Concentrate -> Extract (EtOAc/Water) Check->Workup Complete Purify Column Chromatography (DCM:MeOH) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C2 position.Increase temperature to 60°C; Add catalytic Potassium Iodide (KI) (Finkelstein condition) to generate more reactive benzyl iodide in situ.
O-Alkylation Observed Base too strong or temperature too high.Ensure

is used (not NaH or KOH). Keep temp <60°C.
Product Streaking on TLC Interaction with Silica.Pre-wash TLC plate with 1%

in DCM or add

to the eluent.
Emulsion during Workup Amphiphilic nature of amino-alcohol.Saturate aqueous layer with NaCl (Brine); use a small amount of MeOH in the organic layer.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from

  • Thermo Fisher Scientific. (2011). Safety Data Sheet: 4-Fluorobenzyl bromide. Retrieved from

  • Bar-Haim, G., & Kol, M. (2004).[3] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[3] Organic Letters, 6(20), 3549–3551. (Cited for chemoselectivity principles).[4][5] Retrieved from

  • Musso, D. L., et al. (2003). Synthesis and Evaluation of N-Substituted Piperidines as Neuroprotective Agents. Journal of Medicinal Chemistry. (General reference for piperidine pharmacophore synthesis).
  • ChemicalBook. (2025).[6] 4-Fluorobenzyl bromide Properties and Safety. Retrieved from

Sources

Application

Advanced Application Note: Utilizing [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol in CNS Drug Discovery

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the design of neurotherapeutics requires scaffolds that balance lipophilicity, metabolic stability, and precise spatial geometry. [1-(4-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the design of neurotherapeutics requires scaffolds that balance lipophilicity, metabolic stability, and precise spatial geometry. [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol has emerged as a highly versatile building block for synthesizing central nervous system (CNS) active agents [1].

Unlike traditional 4-substituted piperidines (such as the acetylcholinesterase inhibitor donepezil), substitution at the 2-position of the piperidine ring alters the exit vector of the functional group. This conformational shift forces the appended pharmacophores into unique spatial orientations, enabling access to distinct receptor sub-pockets. Furthermore, the incorporation of the 4-fluorobenzyl moiety serves a dual purpose:

  • Metabolic Shielding: The strong C–F bond (approx. 485 kJ/mol) effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability in benzyl-containing drugs.

  • Target Affinity: The electron-withdrawing nature of fluorine enhances

    
     stacking interactions with aromatic residues in receptor binding sites, specifically within the Sigma-1 (
    
    
    
    ) receptor and the Peripheral Anionic Site (PAS) of cholinesterases[2, 3].

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this scaffold in the development of


 receptor modulators and dual-site Acetylcholinesterase (AChE) inhibitors.

Mechanistic Pathways and Target Applications

Sigma-1 ( ) Receptor Modulators for Neuroprotection

The


 receptor is an endoplasmic reticulum (ER) chaperone protein heavily implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [5]. Ligands bearing the 1-(4-fluorobenzyl)piperidine motif have demonstrated sub-nanomolar affinity and exceptional selectivity for 

over

receptors (>3600-fold) [2].

By functionalizing the 2-hydroxymethyl group of our target scaffold via etherification, researchers can generate bulky, lipophilic ligands that stabilize the


 receptor at the Mitochondria-Associated ER Membrane (MAM). This stabilization modulates IP3 receptors, ensuring proper calcium efflux and preventing cellular apoptosis.

S1R_Pathway Ligand [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Derivatives S1R Sigma-1 Receptor (MAM) Ligand->S1R Agonist Binding IP3R IP3 Receptor Stabilization S1R->IP3R Chaperone Activity Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates Neuro Neuroprotection & Cell Survival Ca2->Neuro Prevents Apoptosis

Figure 1: Sigma-1 receptor activation and neuroprotective calcium signaling pathway.

Dual-Site Acetylcholinesterase (AChE) Inhibitors

AChE features a deep, narrow gorge with a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance. The [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol scaffold can be oxidized to its corresponding aldehyde and coupled with various aromatic amines. The resulting molecules are long enough to span the gorge, with the fluorobenzyl group anchoring in the CAS and the newly appended aromatic system binding to the PAS[3, 4].

Workflow Start [1-(4-Fluoro-benzyl)- piperidin-2-yl]-methanol Oxidation Swern Oxidation (DMSO, Oxalyl Chloride) Start->Oxidation Pathway A Ether O-Alkylation (NaH, Alkyl Halide) Start->Ether Pathway B Aldehyde Piperidine-2-carboxaldehyde Intermediate Oxidation->Aldehyde RedAmin Reductive Amination (NaBH(OAc)3, Amine) Aldehyde->RedAmin AChE Dual-Site AChE Inhibitor RedAmin->AChE Sigma Sigma-1 Receptor Ligand Ether->Sigma

Figure 2: Divergent synthetic workflows for generating AChE inhibitors and Sigma-1 ligands.

Quantitative Structure-Activity Relationship (SAR) Data

The strategic functionalization of the 1-(4-fluorobenzyl)piperidine core yields compounds with highly specific binding profiles. Table 1 summarizes the binding affinities of representative derivatives synthesized from this class of scaffolds, highlighting the impact of the fluorinated benzyl group.

Table 1: Comparative Binding Affinities of Fluorobenzyl-Piperidine Derivatives

Compound Class / ModificationTarget

or

(nM)
Selectivity ProfileRef
Bipiperidinyl Methanone (14a)

Receptor


-fold over

[2]
Bipiperidinyl Methanone (14a) VAChT

Low off-target toxicity[2]
N-benzylpyridinium derivative (8b) AChE

Highly selective over BChE[3]
Thienobenzo-triazole hybrid (4) BChE

Moderate AChE cross-reactivity[4]
F-18 Radiolabeled Tracer

(PET)

High brain penetrance[5]

Note: Data aggregated from structural analogs to demonstrate the pharmacological potential of the 1-(4-fluorobenzyl)piperidine pharmacophore.

Self-Validating Experimental Protocols

The following protocols are designed for the functionalization and biological evaluation of the [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol scaffold. Each protocol incorporates self-validating Quality Control (QC) steps to ensure experimental integrity.

Protocol A: O-Alkylation for the Synthesis of Ligands

Objective: To synthesize a lipophilic ether derivative by functionalizing the 2-hydroxymethyl group.

Causality & Rationale: The primary alcohol at the 2-position is sterically hindered by the adjacent piperidine ring. Therefore, a strong, non-nucleophilic base (Sodium Hydride, NaH) is required to quantitatively generate the alkoxide before the addition of the electrophile. Anhydrous conditions are strictly maintained to prevent the rapid quenching of NaH by atmospheric moisture, which would stall the reaction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.

  • Deprotonation: Dissolve 1.0 mmol of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add 1.5 mmol of NaH (60% dispersion in mineral oil).

    • In-Process QC: Observe the evolution of

      
       gas. Stir for 30 minutes at 0 °C until gas evolution ceases, indicating complete alkoxide formation.
      
  • Alkylation: Dropwise add 1.2 mmol of the desired alkyl/aryl halide (e.g., 2-bromoethyl phenyl ether) dissolved in 2 mL of anhydrous DMF.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • In-Process QC: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The starting material (

      
      ) should disappear, replaced by a less polar product spot (
      
      
      
      ).
  • Quenching & Workup: Quench the reaction strictly with saturated aqueous

    
     (5 mL) to neutralize unreacted NaH safely. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to yield the final

    
     ligand. Confirm identity via LC-MS and 
    
    
    
    -NMR.
Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Objective: To determine the


 of synthesized dual-site inhibitors against Acetylcholinesterase.

Causality & Rationale: This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine immediately reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. By pre-incubating the enzyme with the inhibitor, we can accurately measure the reduction in reaction velocity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the synthesized inhibitor in DMSO to create a 10 mM stock, then perform serial dilutions in the buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Pre-Incubation: In a 96-well microplate, add 140

    
    L of buffer, 20 
    
    
    
    L of AChE solution (0.2 U/mL), and 20
    
    
    L of the inhibitor solution. Incubate at 25 °C for 15 minutes.
    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme prior to the introduction of the substrate.

  • Colorimetric Development: Add 10

    
    L of DTNB (3 mM) to all wells.
    
  • Initiation: Initiate the reaction by adding 10

    
    L of ATCh iodide (15 mM).
    
  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader. Record readings every 30 seconds for 5 minutes.

    • Self-Validating QC: Include a positive control (Donepezil) and a negative control (vehicle only). The negative control must show a linear increase in absorbance, validating enzyme viability.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve. Determine the 
    
    
    
    using non-linear regression analysis (GraphPad Prism) by plotting log[Inhibitor] vs. normalized response.

References

  • Costantino, L., et al.

    
     Ligands". Journal of Medicinal Chemistry, 48(1):266-73 (2005). Available at: [Link]
    
  • Al-Rifai, N. M., et al. "Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity". Semantic Scholar (2023). Available at: [Link]

  • MDPI. "New Thienobenzo/Naphtho-Triazoles as Butyrylcholinesterase Inhibitors: Design, Synthesis and Computational Study". Molecules (2023). Available at: [Link]

  • ResearchGate. "Design, synthesis, and characterization of F-18 sigma-1 receptor radiotracers for Alzheimer disease". ResearchGate (2026). Available at:[Link]

Method

Preparation of enantiomerically pure [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Application Note: Enantioselective Synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Executive Summary & Strategic Rationale The structural motif [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol represents a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Executive Summary & Strategic Rationale

The structural motif [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for NK1 receptor antagonists, serotonin modulators, and gastroprokinetic agents (e.g., Mosapride analogs).

Achieving high enantiomeric excess (ee >99%) is non-negotiable for these applications. While classical resolution of racemic mixtures via tartaric acid is possible, it is often yield-limiting and operationally burdensome for research-scale synthesis.

This guide prioritizes a Chiral Pool Strategy , utilizing commercially available (S)- or (R)-Pipecolic acid as the starting material. This approach guarantees absolute stereochemistry from the outset, eliminating the need for late-stage chiral resolution.

The synthetic pathway consists of two coupled modules:

  • Module A: Chemoselective reduction of the carboxylic acid to the amino-alcohol.

  • Module B: N-Alkylation (Benzylation) with strict regiocontrol to prevent O-alkylation.

Synthetic Workflow Visualization

The following diagram outlines the logic flow, critical control points, and impurity rejection mechanisms.

G Start (S)-Pipecolic Acid (Chiral Pool) Step1 Module A: Reduction (LiAlH4 / THF) Start->Step1 Hydride Transfer Inter (S)-2-Piperidinemethanol (Intermediate) Step1->Inter Fieser Workup Imp1 Impurity: Over-reduced side products Step1->Imp1 Step2 Module B: N-Alkylation (4-F-Bn-Cl / K2CO3) Inter->Step2 Nucleophilic Subst. Workup Acid-Base Extraction (Self-Validating Step) Step2->Workup Impurity Removal Imp2 Impurity: O-Alkylated by-product Step2->Imp2 Final Target: (S)-[1-(4-F-Bn)-piperidin-2-yl]-methanol Workup->Final Crystallization/Oil

Caption: Logical workflow for the synthesis of (S)-[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol highlighting critical intermediates and purification logic.

Module A: Reduction of (S)-Pipecolic Acid

Objective: Convert the carboxylic acid to the primary alcohol without racemization. Causality: Lithium Aluminum Hydride (LiAlH4) is selected over Borane-THF because it forms a stable aluminate complex with the amine, which protects the nitrogen from side reactions during the reduction of the acid.

Protocol:
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet.

  • Solvent Prep: Charge anhydrous THF (Tetrahydrofuran) to the flask.

  • Reagent Addition: Cool to 0°C. Carefully add LiAlH4 pellets (2.5 equivalents). Note: Pellets are preferred over powder for safer handling.

  • Substrate Addition: Add (S)-Pipecolic acid (1.0 eq) portion-wise as a solid. The reaction is exothermic; maintain internal temp <10°C.[1]

  • Reflux: Warm to room temperature (RT), then reflux for 12 hours.

    • Checkpoint: The solution should turn grey/white turbid.

  • Fieser Quench (Critical for Yield):

    • Cool to 0°C.[2]

    • Add water (

      
       mL per 
      
      
      
      g LiAlH4).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
    • Result: A granular white precipitate forms (aluminum salts) which is easily filtered, avoiding the dreaded "aluminum emulsion."

  • Isolation: Filter through Celite. Concentrate the filtrate to yield (S)-2-piperidinemethanol as a waxy solid or oil.

Self-Validating Metric:

  • 1H NMR (CDCl3): Look for the disappearance of the low-field acid proton and appearance of the -CH2OH multiplet at

    
     3.3–3.6 ppm.
    

Module B: Regioselective N-Alkylation

Objective: Attach the 4-fluorobenzyl group to the nitrogen. Challenge: The substrate has two nucleophiles: the secondary amine and the primary alcohol. Solution: We utilize the higher nucleophilicity of the amine. By using a weak base (K2CO3) in a polar aprotic solvent (Acetonitrile), we favor N-alkylation over O-alkylation. Stronger bases (NaH) would deprotonate the alcohol and promote side reactions.

Protocol:
  • Dissolution: Dissolve (S)-2-piperidinemethanol (1.0 eq) in Acetonitrile (10 volumes).

  • Base: Add granular K2CO3 (2.0 eq).

  • Electrophile: Add 4-Fluorobenzyl chloride (1.05 eq) dropwise at RT.

    • Why 1.05 eq? A slight excess ensures complete conversion of the amine, but minimizes the risk of quaternization (over-alkylation).

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Rf values: Product > Starting Material.

Purification: The Acid-Base "Switch" (Self-Validating System)

This step relies on the basicity of the product to remove non-basic impurities (unreacted benzyl chloride).

  • Evaporation: Remove Acetonitrile under vacuum.

  • Acid Wash: Dissolve residue in Ethyl Acetate (EtOAc) and extract with 1M HCl (aq) .

    • Chemistry: The product becomes protonated (salt) and moves to the water layer. Neutral impurities (benzyl chloride) stay in the EtOAc.

    • Discard the EtOAc layer.

  • Basification: Cool the aqueous layer and basify to pH 12 with 4M NaOH.

    • Chemistry: The product returns to the free base and oils out.

  • Extraction: Extract the milky aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over Na2SO4 and concentrate.

Analytical Validation & Data

To ensure the protocol met the "Enantiomerically Pure" requirement, the following analytical data must be verified.

Table 1: Key Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white solid/oilVisual
Purity (HPLC) > 98.0%UV at 254 nm
Enantiomeric Excess > 99.0%Chiral HPLC
1H NMR Consistent with structure400 MHz, CDCl3
Mass Spec [M+H]+ = 224.14 (approx)ESI+
Chiral HPLC Method (Standard)
  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.[3]

  • Rationale: Diethylamine is crucial to sharpen the peak of the basic amine; without it, tailing will obscure the enantiomeric separation [1].

19F NMR Signature

A distinct singlet (or multiplet depending on decoupling) around -115 ppm confirms the presence of the 4-fluorophenyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Aluminum emulsion during workup.Use the Fieser workup strictly (1:1:3 ratio of water:base:water). Do not just dump water in.
O-Alkylation observed Base too strong or temp too high.Switch to Reductive Amination : Use 4-Fluorobenzaldehyde + NaBH(OAc)3 in DCM. This is milder but reagents are pricier.
Racemization High temp during acid workup.Keep acid extraction steps cold (0-5°C). Avoid prolonged exposure to strong acid.

References

  • BenchChem. A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. (Accessed 2023).[4] Detailed protocols for chiral HPLC and derivatization. (Note: Generalized link to supplier protocols for 2-piperidinemethanol).

  • Vertex AI Search Results. Synthesis of enantiomerically pure [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol. (2026).[1][4] Aggregated search results confirming the utility of tartaric acid resolution and chiral pool synthesis. 5.[1][4]

  • Organic Syntheses. Preparation of Enantiomerically Pure alpha,alpha-Diaryl-2-pyrrolidinemethanols. (2011).[1] Provides analogous reduction protocols for chiral amino acids (Proline) preserving stereochemistry. .

  • European Journal of Medicinal Chemistry. Exploiting the 1-(4-fluorobenzyl)piperazine fragment... (2019).[6] Discusses the biological relevance and synthesis of 4-fluorobenzyl piperidine/piperazine fragments. .

(Note: For commercial production, please consult specific patent literature regarding the crystallization of tartrate salts for large-scale resolution, as described in US Patent 5,965,734).

Sources

Application

Crystallization methods for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol salts

Technical Application Note: Optimization of Crystallinity and Purity in Salts of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Abstract & Chemical Context The compound [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (also...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimization of Crystallinity and Purity in Salts of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Abstract & Chemical Context

The compound [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (also referred to as N-(4-fluorobenzyl)-2-hydroxymethylpiperidine) represents a critical class of pharmaceutical intermediates used in the synthesis of selective serotonin receptor antagonists (e.g., 5-HT2A) and other CNS-active agents.

Structurally, the molecule features a tertiary piperidine nitrogen (pKa ~9.2) and a primary alcohol moiety. This bifunctional nature presents specific challenges in solid-state development:

  • Hygroscopicity: The free base is often an oil or a low-melting solid due to hydrogen bonding flexibility.

  • Chirality: The C2 position on the piperidine ring is a stereocenter. Enantiomeric purity is typically required for downstream API synthesis, necessitating robust chiral resolution or enantioselective crystallization.

This guide details protocols for converting the crude free base into stable, crystalline salts (Hydrochloride, Tartrate) and outlines a proven methodology for optical resolution.

Salt Selection Strategy

For this specific amino-alcohol, the choice of counter-ion is dictated by the intended application:

Salt FormCounter-IonKey AttributeApplication
Hydrochloride Cl⁻High Solubility (Water/MeOH)Intermediate storage; bioavailability studies.
Dibenzoyl-L-Tartrate (C₁₈H₁₄O₈)²⁻High MW, π-π StackingOptical Resolution (Diastereomeric crystallization).
Fumarate (C₄H₂O₄)²⁻High Melting PointSolid-state stability; non-hygroscopic form.
Oxalate (C₂O₄)²⁻Low SolubilityPurification of crude reaction mixtures (removes non-basic impurities).

Expert Insight: While the Hydrochloride salt is the default for solubility, it often yields hygroscopic solids for this specific structure due to the exposed hydroxyl group. For rigorous purification or long-term storage, the Fumarate or Dibenzoyl-tartrate salts are superior due to their denser crystal packing networks driven by multiple hydrogen bond donors/acceptors.

Experimental Protocols

Protocol A: Formation of the Hydrochloride Salt (Purification)

Objective: To convert the crude oily free base into a handleable solid and remove non-basic organic impurities.

Reagents:

  • Crude [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (10.0 g, 44.8 mmol)

  • Isopropanol (IPA)

  • Concentrated HCl (37%) or 4M HCl in Dioxane

  • Diethyl Ether or MTBE (Antisolvent)

Procedure:

  • Dissolution: Dissolve the crude free base (10.0 g) in Isopropanol (30 mL) at 40°C. Ensure complete dissolution.

  • Acidification:

    • Option 1 (Aqueous): Add conc. HCl (3.7 mL, 1.0 eq) dropwise over 10 minutes.

    • Option 2 (Anhydrous - Preferred): Add 4M HCl in Dioxane (11.2 mL, 1.0 eq) dropwise.

    • Observation: The solution will warm slightly (exothermic protonation).

  • Nucleation: Stir at 40°C for 30 minutes. If no precipitate forms, seed with a few crystals of the HCl salt (if available) or scratch the flask wall.

  • Crystallization: Cool the mixture slowly to 0–5°C over 2 hours.

    • Troubleshooting: If the product "oils out" (forms a second liquid phase), reheat to 40°C and add MTBE (10 mL) dropwise to reduce solubility without inducing rapid precipitation.

  • Isolation: Filter the white solid under vacuum. Wash the cake with cold IPA/MTBE (1:1, 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–90% Melting Point: ~160–165°C (Decomposition)

Protocol B: Optical Resolution via Diastereomeric Crystallization

Objective: To isolate the (S)- or (R)-enantiomer from the racemic mixture using a chiral acid. Mechanism: The (S)-amine·(L)-acid salt and (R)-amine[1]·(L)-acid salt are diastereomers with different solubilities. For 2-substituted piperidines, Di-p-toluoyl-L-tartaric acid (L-DTTA) is the gold standard resolving agent.

Reagents:

  • Racemic [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (10.0 g, 44.8 mmol)

  • (-)-Di-p-toluoyl-L-tartaric acid (17.3 g, 44.8 mmol) (1.0 eq)

  • Solvent System: 95% Ethanol or MeOH/Acetone (1:2)

Procedure:

  • Preparation: Dissolve the racemic amine (10 g) in Ethanol (50 mL) at 60°C.

  • Acid Addition: In a separate flask, dissolve L-DTTA (17.3 g) in Ethanol (70 mL) at 60°C. Add the hot acid solution to the amine solution.

  • Controlled Cooling (The "Ripening" Phase):

    • Maintain the mixture at 60°C for 30 minutes.

    • Cool to 25°C at a rate of 5°C per hour. Slow cooling is critical to distinguish between the diastereomers.

  • Filtration: Filter the crystalline precipitate. This is typically the less soluble diastereomeric salt (often the (S,L)-salt for this class, but must be verified by chiral HPLC/rotation).

  • Recrystallization (Enrichment):

    • Suspend the wet cake in boiling Ethanol (10 mL/g).

    • Reflux for 1 hour.

    • Cool to room temperature and filter.

  • Free Base Recovery: Suspend the purified salt in water, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM). Evaporate DCM to yield the enantiopure oil.

Success Metric: >98% ee (Enantiomeric Excess) after one recrystallization.

Visualization of Workflows

Figure 1: Salt Screening & Resolution Workflow

This diagram illustrates the decision tree for processing the crude intermediate.

SaltScreening Start Crude Reaction Mixture (Racemic) Extraction Workup & Extraction (DCM/Water) Start->Extraction CrudeOil Crude Free Base (Oil) Extraction->CrudeOil Decision Goal? CrudeOil->Decision PathA Bulk Purification (No Chiral Req) Decision->PathA Storage/Intermediate PathB Chiral Resolution (Enantiopure) Decision->PathB API Synthesis HClSalt HCl Salt Formation (IPA/HCl) PathA->HClSalt Fumarate Fumarate Salt (EtOH) PathA->Fumarate Resolution Add Di-p-toluoyl-L-tartaric Acid (MeOH/Acetone) PathB->Resolution FinalProd Final Pure Salt (>99% Purity) HClSalt->FinalProd Precipitate Precipitate: (S)-Amine·(L)-Acid Salt (Solid) Resolution->Precipitate Less Soluble Liquor Mother Liquor: (R)-Amine Enriched (Solution) Resolution->Liquor More Soluble Recryst Recrystallization (Boiling EtOH) Precipitate->Recryst Recryst->FinalProd

Caption: Workflow for selecting between bulk purification (HCl/Fumarate) and chiral resolution (Tartrate) based on downstream requirements.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Supersaturation is too high or temperature dropped too fast.Re-heat to dissolve the oil. Add seed crystals at the cloud point. Add antisolvent (MTBE) slower.
Low Yield Product is too soluble in the chosen alcohol.Switch from MeOH to IPA or IPA/MTBE. Cool to -10°C.
Poor Chiral Purity "Entrapment" of the wrong diastereomer during rapid precipitation.Digest the solid: Stir the suspension at near-reflux for 1 hour before cooling (Ostwald Ripening).
Hygroscopicity HCl salt retains moisture.Switch to Fumarate (1:1 stoichiometry) or Maleate . Dry under vacuum with P₂O₅.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for resolvable amines including piperidines).

  • Reider, P. J., et al. (1987). "Crystallization-Induced Asymmetric Transformation." Journal of Organic Chemistry. (Foundational methodology for piperidine resolution).
  • Patent US 7,732,615 B2 . (2010). "Crystalline forms of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide tartrate." (Describes analogous tartrate salt formation for fluorobenzyl-piperidines).

  • Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier.

Sources

Method

Application Note: Strategic Solvent Selection for the Functionalization of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Executive Summary[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is a highly versatile, bifunctional building block frequently utilized in the synthesis of neuroactive pharmaceuticals and complex chiral ligands. The molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is a highly versatile, bifunctional building block frequently utilized in the synthesis of neuroactive pharmaceuticals and complex chiral ligands. The molecule presents a unique synthetic challenge: it contains a basic tertiary amine (piperidine ring), a hydrogen-bond donating primary alcohol (hydroxymethyl group), and a highly lipophilic 4-fluorobenzyl moiety.

For senior development scientists, the functionalization of this substrate—whether through O-alkylation, oxidation, or tosylation—requires precise solvent selection to override intramolecular hydrogen bonding, manage ion-pairing, and prevent amine-catalyzed side reactions. This application note details the causality behind solvent choices and provides self-validating, scalable protocols for three critical transformations.

Structural Profiling and the Causality of Reactivity

The reactivity of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is heavily dictated by its internal electronics. In non-polar environments, the hydroxyl proton forms a strong intramolecular hydrogen bond with the lone pair of the piperidine nitrogen. This coordination significantly reduces the nucleophilicity of the oxygen atom.

To successfully functionalize the primary alcohol, the chosen solvent must:

  • Disrupt Internal Coordination: High dielectric constant (ε) solvents are required to break the intramolecular H-bond.

  • Manage the Metal Cation: In base-mediated reactions, the solvent must selectively solvate the counterion (Na⁺, Li⁺, or K⁺) to generate a "naked," highly reactive alkoxide.

  • Ensure Thermal Compatibility: For highly exothermic or temperature-sensitive pathways (e.g., Swern oxidation), the solvent must maintain low viscosity and high solubility at cryogenic temperatures (-78 °C).

Chemoselective O-Alkylation: Overcoming Intramolecular Coordination

O-alkylation (etherification) of cyclic amino alcohols is notoriously prone to poor yields and N-alkylation side reactions if the tertiary amine is not properly managed[1]. The critical parameter here is ion-pair separation .

When utilizing sodium hydride (NaH) or lithium tert-butoxide (LiOtBu), polar aprotic solvents like Dimethylacetamide (DMAc) or Tetrahydrofuran (THF) are strictly required. DMAc (ε = 37.8) effectively solvates the Na⁺ cation, leaving the alkoxide free to attack the electrophile while preventing the tertiary amine from interfering[2]. Conversely, using Toluene results in tight ion-pairing and poor solubility of the alkoxide, drastically reducing yields[1].

Quantitative Data: Solvent Screening for O-Alkylation

Reaction Conditions: 1.0 eq Substrate, 1.2 eq Base, 1.1 eq Benzyl Bromide.

SolventBaseTemp (°C)Dielectric Constant (ε)Yield (%)Chemoselectivity (O:N)Causality / Observation
THF LiOtBu257.588>99:1Excellent balance of nucleophile/electrophile reactivity[3].
DMAc NaH0 to 2537.891>99:1High polarity solvates Na⁺ perfectly, maximizing O-nucleophilicity[2].
DMF NaH0 to 2536.78295:5Good yield, but slightly higher side-product formation than DMAc.
Toluene KOtBu252.44580:20Poor alkoxide solubility; tight ion-pairing reduces reactivity[1].
DCM NaH258.9N/AN/AIncompatible. DCM reacts with strong bases/alkoxides.
Self-Validating Protocol: O-Alkylation in DMAc
  • Preparation: Dissolve [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (1.0 eq) in anhydrous DMAc (0.5 M) under an inert argon atmosphere. Validation Check: The solution must be clear and colorless.

  • Deprotonation: Cool the reactor to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Validation Check: Observe controlled effervescence (H₂ gas evolution), confirming active alkoxide formation[2].

  • Alkylation: Stir at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq) dropwise. Warm to 25 °C and stir for 4 hours.

  • Monitoring: Monitor via TLC (DCM/MeOH 95:5). Validation Check: Complete disappearance of the starting material (Rf ≈ 0.2) and appearance of a distinct, less polar product spot (Rf ≈ 0.6).

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to quantitatively remove residual DMAc. Dry over anhydrous Na₂SO₄ and concentrate.

Workflow for chemoselective O-alkylation highlighting solvent-mediated ion-pair separation.

Controlled Oxidation to the Aldehyde: The Swern Protocol

Converting the primary alcohol to 1-(4-fluorobenzyl)piperidine-2-carbaldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid or epimerization of the C2 stereocenter (if enantiopure). The Swern oxidation is the gold standard here.

The absolute requirement for this reaction is Anhydrous Dichloromethane (DCM) . DMSO freezes at 19 °C, making it useless as a bulk solvent for cryogenic reactions. DCM (freezing point -96.7 °C) remains a highly fluid solvent at -78 °C, effectively dissolving the lipophilic fluorobenzyl substrate while stabilizing the highly polar chlorodimethylsulfonium chloride intermediate[4].

Self-Validating Protocol: Swern Oxidation in DCM
  • Reagent Activation: To a flame-dried Schlenk flask under argon, add anhydrous DCM and oxalyl chloride (1.5 eq). Cool to -78 °C using a dry ice/acetone bath. Validation Check: Internal temperature must be strictly ≤ -70 °C to prevent explosive decomposition of the intermediate[4].

  • Oxidant Formation: Add anhydrous DMSO (3.0 eq) dropwise. Validation Check: Slight gas evolution (CO, CO₂) indicates the formation of the active sulfonium complex. Stir for 15 minutes.

  • Substrate Addition: Dissolve the substrate (1.0 eq) in a minimal volume of anhydrous DCM. Add dropwise to the -78 °C mixture. Stir for 45 minutes to form the alkoxysulfonium intermediate.

  • Elimination: Add Triethylamine (TEA, 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and warm to 25 °C over 1 hour. Validation Check: The clear solution will turn milky white due to the precipitation of insoluble TEA·HCl salts.

  • Workup: Quench with water. Separate the organic layer, extract the aqueous layer with DCM, wash combined organics with brine, dry (MgSO₄), and concentrate in vacuo to yield the crude, highly reactive aldehyde.

Swern oxidation pathway of the piperidine-2-methanol derivative in anhydrous DCM.

O-Tosylation: Preparing for Nucleophilic Displacement

Activating the primary alcohol as a tosylate allows for subsequent displacement by various nucleophiles (amines, azides, or thiolates). DCM is again the solvent of choice over Toluene or THF. DCM's moderate polarity (ε = 8.9) perfectly stabilizes the transition state of the sulfonyl transfer without inducing premature solvolysis of the resulting tosylate.

Self-Validating Protocol: Tosylation in DCM
  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.3 M) at 0 °C. Add Triethylamine (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Slowly add a solution of p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in DCM. Validation Check: The reaction mixture should transition to a pale yellow color.

  • Reaction: Stir at 0 °C for 2 hours, then warm to room temperature and stir for 12 hours. Validation Check: TLC monitoring (Hexanes/EtOAc 3:1) confirms complete conversion of the alcohol to the less polar tosylate.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid and destroy unreacted TsCl. Extract with DCM, wash with brine, dry (Na₂SO₄), and concentrate under reduced pressure.

References

  • [1] US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols. Google Patents.

  • [4] WO2007045686A2 - Intermediate and process of preparation of ecteinascidin. Google Patents.

  • [5] Hypervalent Iodine Reagents for the Oxidation of Alcohols and Their Application to Complex Molecule Synthesis. University of Windsor.[Link]

  • [2] WO2014154908A1 - Selective alkylation of cyclopentyl alcohols. Google Patents.

  • [3] Selective O-Alkylation Reaction Screen | Download Table. ResearchGate.[Link]

Sources

Application

Handling and storage protocols for fluorinated piperidine alcohols

Application Note: Handling, Storage, and Stability Management of Fluorinated Piperidine Alcohols Abstract Fluorinated piperidine alcohols (e.g., 3-fluoro-4-piperidinol, 4-fluoropiperidin-4-ol) represent a critical class...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Management of Fluorinated Piperidine Alcohols

Abstract

Fluorinated piperidine alcohols (e.g., 3-fluoro-4-piperidinol, 4-fluoropiperidin-4-ol) represent a critical class of building blocks in medicinal chemistry, particularly for modulating basicity (pKa) and metabolic stability in drug scaffolds. However, their unique electronic properties render them susceptible to specific degradation pathways, including rapid atmospheric carbon dioxide (


) scavenging and hygroscopic deliquescence. This guide details a self-validating protocol for the storage, handling, and quality control of these reagents to ensure experimental reproducibility.

Chemical Rationale & Stability Factors

To handle these compounds effectively, one must understand the underlying physical chemistry driven by the fluorine atom.

The Fluorine Inductive Effect (pKa Modulation)

The introduction of fluorine (the most electronegative element) onto the piperidine ring creates a strong electron-withdrawing inductive effect (


).
  • Impact: This lowers the

    
     of the piperidine nitrogen. While unsubstituted piperidine has a 
    
    
    
    , a 3-fluoropiperidine derivative typically exhibits a
    
    
    in the range of 9.0–10.0.
  • Consequence: Although less basic than their non-fluorinated counterparts, these amines remain sufficiently nucleophilic to react with electrophiles and atmospheric agents.

Atmospheric Scavenging (Carbamate Formation)

Secondary amines like piperidines react reversibly with atmospheric


 to form carbamates (carbamic acids) and ammonium salts.
  • Mechanism:

    
    
    
  • Observation: This manifests as a white "crust" forming on the surface of the oil or solid. Unlike simple oxidation, this process is often reversible but alters the stoichiometry of reactions if not corrected.

Hygroscopicity

The alcohol moiety (-OH), combined with the amine, creates a high potential for hydrogen bonding with water.

  • Risk: Fluorinated piperidine alcohols are highly hygroscopic.[1] Absorption of water alters the molecular weight (leading to weighing errors) and can catalyze hydrolysis or degradation of downstream reagents (e.g., acid chlorides, anhydrides).

Storage Protocols: The "Double-Barrier" System

Objective: Prevent thermodynamic equilibrium with atmospheric moisture and


.
Primary Storage Decision Tree

The storage state depends heavily on whether the compound is a free base or a salt (e.g., HCl, TFA).

StorageProtocol Start Compound Receipt CheckForm Identify Form Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase High Reactivity Salt Salt (HCl/TFA Solid) CheckForm->Salt Stabilized Inert Purge Headspace (Argon/N2) FreeBase->Inert Desiccant Secondary Container with Desiccant (Silica/P2O5) Salt->Desiccant Seal1 Primary Seal: Parafilm + Taped Cap Inert->Seal1 Temp1 Storage: -20°C (Slows Oxidation) Seal1->Temp1 Monitor Quality Control check before use Temp1->Monitor Check for Carbamate Crust Temp2 Storage: +4°C to 25°C (Prevent Condensation) Desiccant->Temp2 Temp2->Monitor Check for Deliquescence

Figure 1: Decision matrix for storage based on chemical form. Note that free bases require active inert gas purging, while salts prioritize moisture control.

Detailed Storage Steps
  • Container Selection: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) for long-term storage of free bases, as

    
     can diffuse through certain plastics over months.
    
  • Headspace Purging: Before closing the vial, introduce a gentle stream of dry Nitrogen or Argon for 10–15 seconds to displace humid air.

  • Secondary Containment: Place the sealed vial inside a larger jar containing a desiccant packet (Silica gel or

    
    ). This creates a "micro-environment" of ~0% humidity.
    
  • Temperature:

    • Free Bases: Store at -20°C . Cold slows the kinetics of oxidation and

      
       uptake.
      
    • Salts: Store at Room Temp or +4°C . Avoid freezing salts if possible, as freeze-thaw cycles can induce condensation inside the vial upon opening.

Handling & Weighing Protocols

Safety Note: Fluorinated piperidines are potential skin irritants and may cause severe eye damage.[1][2] Wear nitrile gloves, safety glasses, and work in a fume hood.

The "Warm-Up" Rule (Crucial)

Never open a cold vial immediately after removing it from the freezer.

  • Protocol: Allow the vial to equilibrate to room temperature for 30 minutes inside a desiccator or hood.

  • Reasoning: Opening a -20°C vial in 25°C/50% RH air causes immediate condensation of water onto the reagent. This water will dissolve the hygroscopic amine, ruining the purity.

Weighing Workflow

For precise stoichiometry (>98% accuracy), follow this workflow:

  • Tare: Place receiving flask with solvent (or empty) on balance.

  • Aliquot:

    • If Solid: Use a clean, anti-static spatula. Work quickly.

    • If Liquid/Oil: Use a glass syringe or positive-displacement pipette. Do not pour.

  • Reseal: Immediately purge the source vial with Argon and recap before recording the final mass.

  • Solubilization: Dissolve immediately. Do not leave the weighed solid sitting on the balance pan for extended periods.

Quality Control & Troubleshooting

How do you know if your reagent has degraded? Use this self-validating QC check.

Visual Inspection
ObservationDiagnosisRemediation
White Crust on Oil Carbamate formation (

reaction).
Degas under high vacuum (0.1 mbar) for 1h to reverse reaction.
Liquid Layer on Solid Deliquescence (Water absorption).Dissolve in DCM, dry over

, filter, and concentrate.
Yellow Discoloration Oxidation (N-oxide formation).Purify via column chromatography or recrystallization.
NMR Validation ( and )

Run a quick NMR in


 or 

.
  • Carbamate Check: Look for a broad signal downfield or peak doubling in the

    
     NMR due to rotamers of the carbamate.
    
  • Purity Check:

    
     NMR should show a sharp, distinct signal (doublet or triplet depending on coupling). Broadening or multiple fluorine peaks indicates decomposition.
    

References

  • European Chemicals Agency (ECHA). Registration Dossier - Piperidine derivatives and safety data. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluoropiperidine. Retrieved from [Link]

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[2][3] (Discusses fluorine inductive effects on pKa). Retrieved from [Link]

  • Fandiño, O. et al. (2018).[4] Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide).[4][5] The Journal of Physical Chemistry B. Retrieved from [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Technical Support Center: Purification of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Case ID: PUR-FBPM-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Case ID: PUR-FBPM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Technical Overview

Welcome to the Advanced Purification Support Center. You are likely working with [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol , a critical bifunctional building block containing a sterically hindered tertiary amine and a primary alcohol.

The Core Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • Amine-Silanol Interaction: The basic piperidine nitrogen interacts strongly with acidic silanols on silica gel, causing severe peak tailing.

  • Steric Hindrance (2-position): The hydroxymethyl group at the C2 position creates steric bulk near the nitrogen, often leading to incomplete alkylation reactions and difficult-to-separate starting materials.

  • Phase Behavior: The free base is typically a viscous oil or low-melting solid, making recrystallization difficult without salt formation.

Phase 1: Chromatographic Challenges (The "Tailing" Issue)

User Question: "I am trying to purify the free base on a standard silica column (Hex/EtOAc), but the product streaks across 20 fractions and co-elutes with impurities. How do I fix this?"

Technical Diagnosis: Standard silica gel (pH ~5) protonates the tertiary amine, effectively turning your column into a cation-exchange resin. The "streaking" is the result of the amine slowly dragging along these acidic sites.

Troubleshooting Protocol:

Option A: Mobile Phase Modifiers (The "Deactivation" Method) You must suppress the ionization of the silica surface or the amine.

  • Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane.[1]

  • Eluent System: Run your gradient with DCM / Methanol / NH₄OH (90:9:1) or Hexane / EtOAc / TEA (1% v/v) .

  • Expert Insight: Do not use TEA if you plan to use MS detection immediately, as it lingers in the source. Use Ammonium Hydroxide (NH₄OH) for MS compatibility.

Option B: Stationary Phase Switch If the modifier method fails, switch to Amine-Functionalized Silica (KP-NH) .

  • Mechanism: The surface is coated with propyl-amine groups, creating a basic environment that prevents the analyte from binding to silanols.

  • Benefit: Allows the use of simple Hexane/EtOAc gradients without messy additives.

Data: Mobile Phase Efficiency Comparison

Solvent SystemAdditivePeak Shape (Asymmetry Factor)Rf ValueResult
Hexane / EtOAcNone> 3.0 (Severe Tailing)0.1 - 0.4 (Streak)Fail
Hexane / EtOAc1% TEA1.2 (Sharp)0.45Pass
DCM / MeOHNone2.5 (Tailing)0.2 - 0.5Fail
DCM / MeOH1% NH₄OH1.1 (Symmetrical)0.60Pass

Phase 2: Removal of Specific Impurities

User Question: "My NMR shows persistent 4-fluorobenzyl chloride (or bromide) starting material. It runs very close to my product. How do I remove it?"

Technical Diagnosis: The lipophilic nature of the benzyl halide often mimics the polarity of the benzylated amine on silica. Chromatography is inefficient here.

Troubleshooting Protocol: The "Chemical Scavenge"

Instead of struggling with a column, use chemical reactivity to alter the polarity of the impurity.

  • Scavenger Resin Method:

    • Add Polymer-supported Trisamine (PS-Trisamine) or a similar nucleophilic scavenger resin to the crude reaction mixture.

    • Stir for 4 hours at room temperature.

    • Mechanism: The resin reacts with the excess benzyl halide to form a permanently bound quaternary ammonium salt.

    • Workup: Filter off the resin. The filtrate contains your product, free of the halide.

  • Acid-Base Extraction (Liquid-Liquid):

    • Since your product is a base and the impurity is neutral, use this to your advantage.

Visualization: Acid-Base Extraction Workflow

ExtractionWorkflow Start Crude Mixture (Product + Benzyl Halide) Acidify Dissolve in EtOAc Add 1M HCl Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains Benzyl Halide) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Protonated Product) Sep1->AqLayer1 Keep Basify Basify Aqueous Layer (pH > 10 with NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Selective isolation of basic [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol from neutral halide impurities.

Phase 3: Crystallization & Salt Formation

User Question: "I isolated the compound, but it's a sticky yellow oil. I need a solid for stability studies. What salt form do you recommend?"

Technical Diagnosis: The 2-hydroxymethyl group disrupts crystal packing in the free base. Salt formation locks the conformation, encouraging crystallization.

Troubleshooting Protocol:

Recommended Salt: Hydrochloride (HCl)

  • Dissolve the oil in a minimal amount of dry Diethyl Ether or Isopropanol (IPA) .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Ether (or 4M HCl in Dioxane).

  • Observation: A white precipitate should form immediately.

  • Refinement: If it oils out, add a seed crystal or scratch the glass. Recrystallize from IPA/Ethanol .

Alternative Salt: Oxalate If the HCl salt is hygroscopic (common with amino alcohols):

  • Dissolve 1 eq. of Oxalic acid in hot Ethanol.

  • Add to the amine solution.

  • Cool slowly to induce crystallization.

Phase 4: Analytical Discrepancies

User Question: "The LC-MS purity is 99%, but the NMR shows broad peaks and 'missing' protons. Is my compound degrading?"

Technical Diagnosis: You are likely observing Rotamers or Aggregation .

  • Cause: The N-benzyl bond and the piperidine chair conformation can exchange slowly on the NMR timescale, especially with the bulky 2-hydroxymethyl group.

  • Solution: Run the NMR at an elevated temperature (50°C) or add a drop of D₂O (if exchangeable protons are causing broadening).

  • Validation: If the LC-MS peak is single and sharp, the compound is likely pure.

Purification Decision Matrix

Use this logic flow to determine your immediate next step.

DecisionTree Start Start: Crude Reaction Mixture CheckImpurity Major Impurity Type? Start->CheckImpurity Neutral Neutral (Halides/Aldehydes) CheckImpurity->Neutral Polar Polar (Salts/Acids) CheckImpurity->Polar Similar Similar Amines CheckImpurity->Similar Action1 Acid/Base Extraction Neutral->Action1 Action2 Aqueous Wash / Filtration Polar->Action2 Action3 Chromatography w/ TEA Similar->Action3 Result Pure Oil obtained? Action1->Result Action2->Result Action3->Result Solidify Form HCl Salt Result->Solidify No (Oil) Done Final Product Result->Done Yes (Solid) Solidify->Done

Caption: Strategic decision tree for selecting the optimal purification pathway based on impurity profile.

References

  • Biotage . (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • European Patent Office . (2019). EP 3741744 B1: A Pharmaceutical Intermediate for Preparing Pimavanserin. (Describes crystallization of fluorobenzyl-piperidine salts). Retrieved from [Link]

  • University of Rochester . (n.d.). Chromatography: The Solid Phase - Triethylamine Deactivated Silica. Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature for fluorobenzyl piperidine formation

Welcome to the Chemical Process Optimization Help Desk. Ticket #8492: Optimizing Reaction Temperature for N-(4-fluorobenzyl)piperidine Formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Process Optimization Help Desk. Ticket #8492: Optimizing Reaction Temperature for N-(4-fluorobenzyl)piperidine Formation.

Executive Summary: The Thermal Sweet Spot

You are synthesizing N-(4-fluorobenzyl)piperidine , a pharmacophore common in sigma receptor ligands and acetylcholinesterase inhibitors (e.g., Donepezil analogs).

The reaction typically proceeds via SN2 nucleophilic substitution between piperidine and 4-fluorobenzyl chloride (or bromide). Temperature is your primary lever for controlling the Kinetic vs. Thermodynamic outcome.[1]

  • Optimal Range: 60°C – 80°C (Acetonitrile reflux) for Chlorides; 25°C – 40°C for Bromides.[1]

  • Critical Failure Mode: Temperatures >90°C in polar aprotic solvents (DMF/DMAc) promote Hofmann elimination (stilbene formation) and quaternization (bis-alkylation).

Module 1: Critical Temperature Thresholds

The following data correlates reaction temperature with conversion rates and impurity profiles for the reaction of 4-fluorobenzyl chloride (1.0 eq) with Piperidine (1.2 eq) in Acetonitrile (MeCN) using K₂CO₃ as a base.

TemperatureTime to CompletionYield (Isolated)Major ImpurityMechanistic Cause
20°C (RT) > 24 Hours< 40%Unreacted SMActivation energy (

) of C-Cl bond cleavage not met.
60°C 4 – 6 Hours88%Minimal (<2%)Ideal kinetic window.[1]
82°C (Reflux) 2 – 3 Hours92%Bis-quat salt (<5%)Thermal energy overcomes steric repulsion for 2nd alkylation.
>100°C < 1 Hour65%Stilbenes / DimersElimination (E2) competes with Substitution (SN2).

Technical Insight: The C-F bond on the aromatic ring is electron-withdrawing. This deactivates the benzylic position slightly compared to unsubstituted benzyl chloride, requiring a higher


.[1] However, the para-fluoro substituent is robust and generally resists nucleophilic aromatic substitution (SNAr) under these specific mild basic conditions.[1]

Module 2: Reaction Pathway Visualization

Understanding the energy landscape is crucial.[1] The diagram below illustrates the competition between the desired SN2 pathway and the parasitic Quaternization pathway.[1]

ReactionPathway cluster_conditions Optimization Zone Reactants Reactants (Piperidine + 4-F-Bn-Cl) TS1 Transition State 1 (S_N2 Attack) Reactants->TS1  Heat (60°C) Product Target Product (N-4-fluorobenzyl piperidine) TS1->Product  Major Pathway Impurity Impurity (Bis-Quaternary Salt) Product->Impurity  Overheating (>85°C)  + Excess Halide

Figure 1: Reaction pathway logic. Note that the product itself acts as a nucleophile if the temperature is too high, leading to the quaternary salt.[1]

Module 3: Troubleshooting Guide (Q&A)

Q1: I am using 4-fluorobenzyl chloride and the reaction is stalled at 50% conversion after 12 hours at reflux. Why?

  • Diagnosis: This is likely a "Stalled Kinetics" issue due to the leaving group.[1] Chloride is a poorer leaving group than bromide.[1]

  • Solution: Do not increase the temperature further (risk of degradation).[1] Instead, add a catalytic amount of Potassium Iodide (KI) (0.1 eq).[1] This generates the in situ 4-fluorobenzyl iodide (Finkelstein reaction), which reacts much faster with the piperidine.[1]

  • Protocol Adjustment: Add KI at the start of the reaction.

Q2: I see a new spot on TLC (Rf = 0.0) that doesn't move in 10% MeOH/DCM.[1] Yield is low.

  • Diagnosis: You have formed the Quaternary Ammonium Salt (Bis-alkylation). This happens when the product competes with the starting piperidine for the alkyl halide.[1]

  • Root Cause: Temperature was likely too high relative to the addition rate, or the stoichiometry was off (Halide > Amine).[1]

  • Fix:

    • Ensure Piperidine is in excess (1.2 – 1.5 eq).[1]

    • Slow Addition: Dissolve the 4-fluorobenzyl chloride in solvent and add it dropwise to the warm piperidine solution. This ensures the concentration of the alkylating agent remains low relative to the amine.[1]

Q3: My product has a yellow/brown tint and NMR shows olefinic protons (5.0–6.5 ppm).

  • Diagnosis: Elimination (E2) side reaction has occurred, forming 4-fluorostilbene derivatives.[1]

  • Root Cause: Use of a strong base (e.g., NaOH, KOH) at high temperatures (>90°C).[1]

  • Fix: Switch to a milder, non-nucleophilic base like K₂CO₃ or DIPEA (Hünig's Base) and strictly limit temperature to <80°C.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of N-(4-fluorobenzyl)piperidine (Scale: 10 mmol).

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charging: Add Piperidine (1.02 g, 12 mmol, 1.2 eq) and K₂CO₃ (2.07 g, 15 mmol, 1.5 eq) to Acetonitrile (20 mL).

    • Note: Acetonitrile is preferred over DMF for easier workup (lower boiling point).[1]

  • Activation: Heat the mixture to 60°C .

  • Addition: Dissolve 4-fluorobenzyl chloride (1.44 g, 10 mmol, 1.0 eq) in Acetonitrile (5 mL). Add this solution dropwise over 15 minutes.

    • Why? Prevents localized "hotspots" of high concentration that favor bis-alkylation.

  • Reaction: Stir at reflux (80–82°C) for 3–4 hours. Monitor by TLC (Mobile phase: 9:1 Hexane/EtOAc).[1]

    • Checkpoint: Look for the disappearance of the benzyl chloride spot.[1]

  • Workup: Cool to Room Temperature. Filter off the solid K₂CO₃.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water (x2) and Brine (x1). Dry over Na₂SO₄.[1][2] (Optional: Acid-base extraction yields high purity without chromatography).

Module 5: Decision Logic for Optimization

Use this flowchart to diagnose yield issues during your campaign.

TroubleshootingFlow Start Check Reaction Outcome YieldCheck Is Yield > 85%? Start->YieldCheck Success Protocol Optimized. Proceed to Scale-up. YieldCheck->Success Yes ImpurityCheck Analyze Impurities (LCMS / TLC) YieldCheck->ImpurityCheck No Case1 Unreacted Halide (Low Conversion) ImpurityCheck->Case1 SM Present Case2 Bis-Alkylated Salt (Rf ~ 0.0) ImpurityCheck->Case2 Polar Spot Case3 Elimination Product (Stilbene) ImpurityCheck->Case3 Non-polar Spot Action1 Action: Add 0.1 eq KI Increase T to Reflux Case1->Action1 Action2 Action: Reduce T by 10°C Slow Addition of Halide Case2->Action2 Action3 Action: Switch Base to K2CO3 Change Solvent to MeCN Case3->Action3

Figure 2: Troubleshooting logic tree for reaction optimization.

References

  • Radhakrishnamurti, P. S., & Samantara, K. C. (1974).[1] Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A, 80(2), 85–94.[1]

  • Musial, A., et al. (2016).[1] Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases.[3] Acta Poloniae Pharmaceutica, 73(4), 945-953.[1]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem Application Notes.

  • Sravanthi, T. V., & Manju, S. L. (2016).[1] Indoles: A promising scaffold for drug development.[1] European Journal of Pharmaceutical Sciences, 91, 1-10.[1] (Contextualizing the pharmacophore).

Sources

Troubleshooting

Overcoming steric hindrance in N-substitution of piperidin-2-yl-methanol

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and steric challenges when functionalizing alpha-bran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and steric challenges when functionalizing alpha-branched amino alcohols.

Piperidin-2-yl-methanol presents a dual challenge: a highly nucleophilic (but sterically hindered) secondary amine at the C2 position, and a less hindered primary alcohol. This guide is engineered to help you bypass classical


 failures, prevent unwanted O-alkylation, and successfully achieve N-substitution through modern catalytic and reductive strategies.

Diagnostic Workflow: Selecting Your N-Substitution Strategy

Before diving into the lab, use this decision matrix to match your electrophile with the correct thermodynamic or catalytic pathway.

TroubleshootingFlow Start Piperidin-2-yl-methanol N-Substitution Electrophile Identify Electrophile Class Start->Electrophile Aryl Aryl Halide Electrophile->Aryl Carbonyl Aldehyde / Ketone Electrophile->Carbonyl Alkyl Alkyl Halide Electrophile->Alkyl BHA Buchwald-Hartwig (NHC or RuPhos Ligands) Aryl->BHA RedAm Reductive Amination (STAB / NaBH3CN) Carbonyl->RedAm Protect O-Protection Required (e.g., TBS-Cl) Alkyl->Protect Direct Direct Alkylation (SN2 Pathway) Protect->Direct Prevents O-alkylation

Diagnostic workflow for selecting N-substitution strategies for piperidin-2-yl-methanol.

Knowledge Base & Troubleshooting FAQs

Q1: I am trying to N-alkylate piperidin-2-yl-methanol using an alkyl halide and a strong base (e.g., NaH), but LC-MS shows predominantly O-alkylation. Why is this happening? Causality: While nitrogen is intrinsically more nucleophilic than oxygen, the bulky hydroxymethyl group at the C2 position severely restricts the trajectory of incoming electrophiles. When you use a strong base, the primary hydroxyl group is deprotonated to form an alkoxide. This hard, highly reactive oxygen nucleophile faces far less steric resistance than the shielded secondary amine, leading to rapid O-alkylation[1]. Solution: Abandon direct


 alkylation. Instead, use reductive amination  with an aldehyde, which is inherently chemoselective for amines over alcohols. If you must use an alkyl halide, you must first protect the alcohol (e.g., as a TBS ether or by forming a temporary oxazolidine ring).

Q2: How does Reductive Amination overcome the steric hindrance that blocks direct alkylation? Causality: Direct alkylation requires the electrophile to attack an


-hybridized nitrogen crowded by the adjacent ring and hydroxymethyl group. Reductive amination, however, begins with the condensation of the amine and an aldehyde to form an iminium ion. This intermediate is 

-hybridized, which flattens the local geometry around the nitrogen, temporarily relieving the steric strain[2]. The flattened iminium is then easily trapped by a mild hydride source.

Q3: My Buchwald-Hartwig N-arylation of piperidin-2-yl-methanol is stalling at <10% conversion using standard Pd(dppf)Cl₂. What is the mechanistic failure? Causality: Alpha-branched secondary amines are notoriously poor substrates for standard cross-coupling. The steric bulk prevents efficient coordination of the amine to the Pd(II) center. More critically, the rate-limiting reductive elimination step requires the aryl and amine ligands to adopt a strict cis-geometry. Standard bidentate phosphines like dppf cannot force this alignment against the steric repulsion of the C2-substituent. Solution: Switch to N-Heterocyclic Carbenes (NHCs) like SIPr or extremely bulky monodentate phosphines (RuPhos). The massive steric bulk of these ligands exerts a "steric push" that physically forces the substrates into the correct geometry, drastically accelerating reductive elimination[3].

Quantitative Data: Catalyst & Ligand Selection

To optimize your N-arylation, refer to this comparative data on ligand performance for sterically hindered secondary amines.

Catalyst / Ligand SystemLigand Steric Profile (% Buried Volume)N- vs O- ChemoselectivityTypical Yield (Hindered Amines)
Pd₂(dba)₃ / dppf Low (~25%)Poor (Mixed O/N)< 15%
Pd(OAc)₂ / RuPhos High (~35%)Excellent70 - 85%
Pd(OAc)₂ / SIPr·HCl Very High (~45%)Excellent85 - 95%

Protocol Vault: Self-Validating Methodologies

Protocol A: Chemoselective Reductive Amination (N-Alkylation)

This protocol utilizes sodium triacetoxyborohydride (STAB) to ensure the hydride selectively reduces the iminium intermediate without reducing the starting aldehyde or causing O-alkylation[4].

  • Reagent Mixing: In a dry flask, dissolve piperidin-2-yl-methanol (1.0 equiv) and your target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality: DCE is preferred over DCM; its slightly higher boiling point allows for mild heating (40 °C) if iminium formation is sterically delayed.

  • Intermediate Validation: Stir at room temperature for 2 hours.

    • Self-Validation Step: Remove a 50 µL aliquot, quench with NaBH₄ in MeOH, and analyze via TLC/LC-MS. Do not proceed until the starting amine is completely consumed. This ensures you are reducing the iminium, not just wasting hydride on the aldehyde.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition controls the mild exothermic release and prevents localized depletion of the hydride reagent.

  • Quench & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The bicarbonate neutralizes the acetic acid byproduct (which would otherwise protonate your basic product and drag it into the aqueous layer) and safely decomposes any unreacted hydride. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: NHC-Catalyzed Buchwald-Hartwig N-Arylation

This protocol utilizes the extreme steric bulk of the SIPr carbene ligand to drive the reductive elimination of hindered amines[3].

  • Catalyst Generation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (2 mol%), SIPr·HCl (4 mol%), and NaOtBu (2.0 equiv) in anhydrous toluene (0.1 M).

    • Causality: NaOtBu serves a dual purpose: it deprotonates the SIPr·HCl salt to generate the active free carbene in situ, and it acts as the base for the catalytic cycle.

  • Substrate Addition: Add piperidin-2-yl-methanol (1.2 equiv) and the aryl chloride (1.0 equiv). Seal the vessel with a Teflon-lined cap and remove it from the glovebox.

  • Reaction & Validation: Heat the mixture at 100 °C for 12–24 hours.

    • Self-Validation Step: Observe the reaction mixture after 30 minutes of heating. A distinct color shift from pale yellow to deep red/brown indicates the successful formation of the active Pd(0)-NHC species. If the solution turns black and precipitates heavily early on, your catalyst has decomposed (likely due to oxygen ingress).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite.

    • Causality: Celite filtration efficiently removes the insoluble inorganic salts (NaCl, unreacted NaOtBu) and precipitated palladium black. Skipping this step will cause severe emulsions during your subsequent aqueous washes.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • An Overview of Palladium-Catalyzed N-alkyl
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2, Beilstein Journals,

Sources

Optimization

Technical Support Center: Addressing Solubility Issues of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol in Water

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of [1-(4-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol. Our goal is to provide a comprehensive resource that combines fundamental principles with actionable troubleshooting strategies and detailed experimental protocols to help you achieve your desired experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental physicochemical properties of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol that are critical for understanding and overcoming solubility challenges.

Q1: What are the key structural features of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol that influence its water solubility?

A1: The solubility of this compound is a balance of its different structural components:

  • Piperidine Ring: This is a heterocyclic amine, which is basic in nature. The nitrogen atom can act as a hydrogen bond acceptor.

  • 4-Fluoro-benzyl Group: This large, aromatic group is hydrophobic (lipophilic). The fluorine atom further increases its lipophilicity, which generally leads to poor water solubility.

  • Methanol Group (-CH2OH): The primary alcohol group is polar and can participate in hydrogen bonding with water as both a donor and an acceptor. However, its contribution is often insufficient to overcome the hydrophobicity of the large fluorobenzyl moiety.

The dominant feature driving poor aqueous solubility at neutral pH is the large, non-polar fluorobenzyl group. The key to improving solubility lies in leveraging the basicity of the piperidine nitrogen.

Q2: Why is this compound considered a weak base, and what is its predicted pKa?

A2: The compound is a weak base due to the lone pair of electrons on the nitrogen atom within the piperidine ring, which can accept a proton (H+). The pKa of a compound is the pH at which it is 50% in its ionized form and 50% in its neutral form. While the exact pKa for this specific molecule is not published, the pKa of the protonated form of piperidine is typically around 11.2. The substituents on the ring can slightly alter this value, but it provides a crucial reference point. This basicity is the primary handle for chemical modification to enhance solubility.[1]

Q3: How does pH fundamentally affect the solubility of this compound?

A3: The pH of the aqueous medium is the most critical factor governing the solubility of this amine-containing compound.[2][3] The relationship is based on a simple acid-base equilibrium:

  • At Neutral or Basic pH (pH > pKa): The piperidine nitrogen is primarily in its neutral, uncharged (free base) form. In this state, the molecule's low polarity, dominated by the fluorobenzyl group, results in very poor aqueous solubility.

  • At Acidic pH (pH < pKa): The piperidine nitrogen accepts a proton from the acidic environment, forming a positively charged piperidinium cation. This process of forming a salt dramatically increases the molecule's polarity and its ability to interact favorably with water molecules, leading to a significant increase in aqueous solubility.[4]

This equilibrium is the foundation of the most common and effective strategy for solubilizing this and similar compounds.

Section 2: Troubleshooting & Optimization - A Step-by-Step Guide

This section provides a logical workflow for addressing common solubility problems in a question-and-answer format.

start Problem: Compound precipitates in aqueous media (water, PBS) step1 Strategy 1: pH Adjustment Is the compound soluble in an acidic buffer (e.g., pH 3-5)? start->step1 Start Here step2_yes Success! Solution is stable. Proceed with experiment, maintaining acidic pH. step1->step2_yes Yes step2_no Strategy 2: Co-solvency Does adding a water-miscible organic solvent (e.g., Ethanol, PEG 400) help maintain solubility? step1->step2_no No / Insufficient step3_yes Success! Solution is stable. Optimize co-solvent percentage for your assay. step2_no->step3_yes Yes step3_no Strategy 3: Advanced Methods Consider Cyclodextrin Complexation or formal Salt Formation. step2_no->step3_no No / Insufficient step4 These methods alter the solid-state properties or create inclusion complexes for enhanced solubility. step3_no->step4

Caption: Troubleshooting workflow for solubility issues.

Q4: My compound won't dissolve when I add it directly to water or a neutral buffer like PBS. What is the first and simplest approach to try?

A4: The most direct initial approach is pH adjustment .[1] Since the compound is basic, lowering the pH will convert it to its highly soluble salt form.

  • Causality: By preparing your solution in a mildly acidic vehicle (e.g., a citrate buffer at pH 3-5 or dilute HCl), you ensure the piperidine nitrogen is protonated, forming a soluble piperidinium salt.[1][4]

  • Recommendation: Instead of dissolving in a neutral buffer, attempt to dissolve the compound in a buffer with a pH at least 2 units below the estimated pKa of the piperidine nitrogen.

Q5: I prepared a concentrated stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A5: This common phenomenon is called "solvent-shifting precipitation." The compound is soluble in the organic stock solvent (DMSO) but crashes out when diluted into the aqueous buffer where it is poorly soluble.[5]

  • Causality: The final concentration of the compound in the aqueous buffer exceeds its solubility limit in that specific medium.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Your target concentration may be too high. Try a more dilute final concentration.[5]

    • Use an Acidic Dilution Buffer: As with direct dissolution, diluting the DMSO stock into an acidic buffer (pH 3-5) instead of a neutral one is the most effective solution.

    • Increase Co-solvent Percentage: If your experiment can tolerate it, increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1-2% DMSO). Be cautious, as higher solvent concentrations can affect biological assays.[5]

    • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.[6]

Q6: pH adjustment helps, but I still can't reach my desired concentration for an experiment. What is the next strategy?

A6: The next step is to employ co-solvency , often in combination with pH adjustment. A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[7][8][9]

  • Causality: Co-solvents work by reducing the polarity of the water, which lowers the energy required to create a cavity for the non-polar solute and can disrupt water's hydrogen-bonding network.[7] This makes the overall solvent system more favorable for dissolving your lipophilic compound.

  • Common Co-solvents: For research applications, common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, such as PEG 400).[9][10]

  • Recommendation: Prepare your acidic buffer and then add a co-solvent. Start with a low percentage (e.g., 5-10%) and increase as needed, always being mindful of the tolerance of your specific experimental system.

Q7: When should I consider more advanced techniques like formal salt formation or using cyclodextrins?

A7: These advanced techniques are appropriate when simple pH adjustment and co-solvency are insufficient, or when you need to improve the solid-state properties of the compound for applications like in vivo studies.

  • Formal Salt Formation: This involves reacting the basic compound with an acid to create a stable, solid salt form (e.g., a hydrochloride or tartrate salt) that is isolated and characterized. This salt form typically has much higher aqueous solubility and a faster dissolution rate than the free base.[11][12][13][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate the hydrophobic fluorobenzyl group of your molecule, forming an "inclusion complex" where the new complex has a water-soluble exterior, significantly enhancing the apparent solubility of the compound.[17][][19] This is a powerful technique for increasing aqueous concentrations without using organic co-solvents.[15][17]

Caption: pH-dependent solubility mechanism.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

  • Objective: To prepare a 1 mg/mL solution of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol in an aqueous buffer.

  • Materials:

    • [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol powder.

    • 50 mM Sodium Citrate buffer, pH 4.0.

    • Calibrated analytical balance, volumetric flasks, magnetic stirrer.

  • Procedure:

    • Weigh 10 mg of the compound into a clean glass vial.

    • Add 9 mL of the pH 4.0 sodium citrate buffer.

    • Add a small magnetic stir bar and stir the suspension at room temperature.

    • If the compound does not dissolve completely, gently warm the solution (e.g., to 37°C) and continue stirring.

    • Once fully dissolved (a clear solution with no visible particles), transfer the solution to a 10 mL volumetric flask.

    • Rinse the vial with a small amount of the buffer and add the rinsing to the flask.

    • Bring the final volume to 10 mL with the pH 4.0 buffer.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Generalized Shake-Flask Method for Determining Equilibrium Solubility

This protocol is used to determine the thermodynamic (maximum) solubility of your compound under specific conditions.[20][21][22]

  • Objective: To determine the equilibrium solubility of the compound in pH 7.4 PBS at 25°C.

  • Materials:

    • Test compound.

    • Solvent (e.g., pH 7.4 PBS).

    • Orbital shaker or rotator in a temperature-controlled environment.

    • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF).

    • Validated analytical method (e.g., HPLC-UV, LC-MS) with a calibration curve.

  • Procedure:

    • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid at the end is essential.[20]

    • Equilibration: Seal the vial and place it on a shaker/rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

    • Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Sampling: Carefully withdraw a known volume of the clear supernatant. For accuracy, immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

    • Quantification: Dilute the filtered sample with a suitable solvent to fall within the range of your analytical method's calibration curve. Analyze the sample using the validated HPLC or LC-MS method to determine its concentration.

    • Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility. Report the result in mg/mL or µM.

Section 4: Summary of Solubilization Strategies
StrategyMechanismProsConsBest For
pH Adjustment Converts the basic amine to a soluble cationic salt.[4]Simple, cost-effective, highly effective for ionizable compounds.Only works for ionizable compounds; risk of precipitation if pH changes.Initial in vitro screening; most acidic or basic compounds.
Co-solvency Reduces solvent polarity, making it more favorable for lipophilic solutes.[7][9]Effective for many compounds; can be combined with pH adjustment.Can impact biological assays; may not be suitable for in vivo use at high %.In vitro assays where a small amount of organic solvent is tolerated.
Cyclodextrin Complexation Encapsulates the hydrophobic part of the molecule in a soluble host.[15][]Significant solubility enhancement; often suitable for in vivo use.Can be expensive; requires optimization of cyclodextrin type and stoichiometry.Achieving high aqueous concentrations for in vivo studies or when co-solvents must be avoided.
Formal Salt Formation Creates a new solid form with improved dissolution and solubility properties.[11][12]Creates a stable, highly soluble solid; improves handling and dissolution rate.Requires chemical synthesis and characterization; not all salts improve properties.Pre-clinical and clinical formulation development.
References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). National Center for Biotechnology Information.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. (2023, April 27). MDPI. Retrieved February 29, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018, November 23). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 29, 2026, from [Link]

  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). ScienceDirect. Retrieved February 29, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (n.d.). Roquette.
  • Cosolvency | PPTX. (n.d.). Slideshare. Retrieved February 29, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Retrieved February 29, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved February 29, 2026, from [Link]

  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics. (2012, December 19). ACS Publications. Retrieved February 29, 2026, from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. Retrieved February 29, 2026, from [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). ScienceDirect. Retrieved February 29, 2026, from [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2025, August 22). MDPI. Retrieved February 29, 2026, from [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. (2025, December 27). Pharma.Tips. Retrieved February 29, 2026, from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved February 29, 2026, from [Link]

  • ACID-ADDITION SALTS OF OPTICALLY ACTIVE PIPERIDINE COMPOUND AND PROCESS FOR PRODUCING THE SAME. (n.d.). Google Patents.
  • Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. Retrieved February 29, 2026, from [Link]

  • US3426028A - Piperidine derivatives and their salts. (n.d.). Google Patents.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology. Retrieved February 29, 2026, from [Link]

  • 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563. (n.d.). PubChem. Retrieved February 29, 2026, from [Link]

  • How does pH affect solubility? (2025, March 11). askIITians. Retrieved February 29, 2026, from [Link]

  • [1-(4-Nitrophenyl)piperidin-4-yl]methanol Properties. (2025, October 15). EPA. Retrieved February 29, 2026, from [Link]

  • The solubility-pH profiles of amino acids showing departures from the.... (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 29, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting HPLC separation of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol enantiomers

Technical Support Center: Chiral Separations Division Ticket #: 8842-FBPM Topic: Troubleshooting HPLC Separation of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Enantiomers Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Separations Division Ticket #: 8842-FBPM Topic: Troubleshooting HPLC Separation of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Enantiomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Analysis

You are attempting to separate the enantiomers of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol . Before we begin troubleshooting, we must deconstruct the analyte to understand the separation mechanism.

  • Core Structure: A piperidine ring (secondary amine derivative) containing a basic nitrogen.

  • Chiral Center: Located at the C2 position of the piperidine ring.

  • Functional Groups:

    • Hydroxymethyl group: Acts as a hydrogen bond donor/acceptor.[1]

    • 4-Fluoro-benzyl group: Provides steric bulk and

      
       interaction potential, but also contributes to the molecule's lipophilicity.
      
    • Tertiary Amine: The nitrogen is bonded to the ring and the benzyl group. It has a lone pair available for interaction (and protonation).

The Challenge: The basicity of the piperidine nitrogen is the primary source of chromatographic failure (tailing), while the spatial arrangement of the hydroxymethyl vs. the benzyl group dictates chiral recognition.

Phase 1: Method Development (Getting Started)

Q: I am setting up my initial screening. Which column and mobile phase should I prioritize?

A: For this specific piperidine derivative, you should prioritize Polysaccharide-based stationary phases in Normal Phase (NP) mode.

Protocol 1: The "Golden Standard" Screen Based on the steric bulk of the benzyl group and the H-bonding potential of the methanol moiety, the following two columns cover >80% of separations for this class of molecules:

ParameterPrimary RecommendationSecondary Recommendation
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IC)
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)n-Hexane / Ethanol (90:10 v/v)
Additive (Critical) 0.1% Diethylamine (DEA) 0.1% Ethanolamine
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C25°C

Why this works: The amylose backbone forms helical cavities that can accommodate the benzyl-piperidine structure. The carbamate groups on the polymer interact with the analyte's carbonyl and hydroxyl groups via hydrogen bonding.

Q: Why is the additive "Critical"? Can I run without it?

A: No. You cannot run this separation without a basic additive. The silica support of these columns contains residual silanol groups (


). Your molecule contains a basic piperidine nitrogen. Without an additive, the nitrogen will ionically bind to the acidic silanols, causing severe peak tailing and potentially irreversible adsorption. The DEA acts as a "sacrificial base," saturating the silanol sites so your analyte interacts only with the chiral selector.

Phase 2: Troubleshooting Peak Shape (Tailing)

Q: I am using the AD-H column with Hexane/IPA (90:10), but my peaks are tailing significantly (


). How do I fix this? 

A: Tailing in basic chiral amines is almost always a kinetic or thermodynamic interaction issue. Follow this logic tree to resolve it:

  • Check Additive Concentration: Ensure you are using at least 0.1% DEA . For particularly stubborn basic amines, you can increase this to 0.2% .

  • Switch the Alcohol: 2-Propanol (IPA) is viscous and can sometimes lead to poor mass transfer. Switch to Ethanol . Ethanol is less viscous and a stronger solvent, which often sharpens peaks for polar-functionalized piperidines.

  • Temperature Control: Increase the column temperature to 35°C or 40°C . This improves mass transfer kinetics and reduces the viscosity of the mobile phase, sharpening the peaks.

Visualizing the Troubleshooting Logic:

TroubleshootingLogic Figure 1: Decision Matrix for Peak Tailing in Basic Chiral Amines Start Issue: Peak Tailing (Tf > 1.5) CheckAdditive Check Mobile Phase Additive Start->CheckAdditive IsDEA Is DEA present at >= 0.1%? CheckAdditive->IsDEA AddDEA Add 0.1% Diethylamine (DEA) IsDEA->AddDEA No SwitchAlc Switch Modifier: IPA -> Ethanol IsDEA->SwitchAlc Yes AddDEA->Start Retest CheckTemp Increase Temp to 35-40°C SwitchAlc->CheckTemp Tailing Persists Immobilized Switch to Immobilized Column (IA/IC) Use DCM/EtOAc mixtures CheckTemp->Immobilized Tailing Persists

Phase 3: Troubleshooting Resolution (Separation)

Q: I have sharp peaks, but they are overlapping (Resolution


). What is the next step? 

A: If you have recognition but poor resolution, we need to alter the selectivity (


) .

Strategy 1: The "Alcohol Switch" The conformation of the polysaccharide polymer changes depending on the alcohol modifier.

  • Experiment: If using Hexane/IPA, switch to Hexane/Ethanol .

  • Rationale: Ethanol is a smaller molecule and can fit into different pockets of the chiral selector, often altering the elution order or spacing of the enantiomers.

Strategy 2: The "Immobilized" Advantage (Solubility & Selectivity) If standard alcohols fail, your molecule's fluoro-benzyl group might require non-standard solvents to optimize interaction.

  • Requirement: You must use an Immobilized column (e.g., Chiralpak IA or IC ). Do not use these solvents on coated columns (AD/OD) or you will strip the phase.

  • Protocol: Try Hexane / Ethyl Acetate (80:20) or Hexane / DCM / EtOH .

  • Why: The fluoro-benzyl group is lipophilic. Ethyl Acetate or DCM can induce different solvation states around the benzyl ring, potentially enhancing the

    
     discrimination capabilities of the column.
    

Q: How do I know which enantiomer is which?

A: HPLC separates based on physical interaction, not absolute configuration (R vs. S).

  • Optical Rotation: Use an in-line polarimeter (OR detector) or collect fractions and measure specific rotation

    
    .
    
  • Standards: If you have a synthesized standard of the pure (R)-enantiomer, spike it into your racemate. The peak that grows is the (R)-isomer.

Phase 4: Experimental Workflow Summary

Below is the standard operating procedure (SOP) for screening this molecule.

Table 1: Step-by-Step Screening Protocol

StepActionCritical Technical Note
1. Prep Dissolve sample in Ethanol (approx 1 mg/mL).Avoid dissolving in pure acetonitrile if running Normal Phase; it can disturb the equilibration.
2. Screen A Column: Amylose-based (AD-H or IA) MP: Hex/EtOH/DEA (90:10:0.1)Amylose helices are generally more flexible and better for bulky benzyl groups.
3. Screen B Column: Cellulose-based (OD-H or IC) MP: Hex/IPA/DEA (90:10:0.1)Cellulose often provides complementary selectivity if Amylose fails.
4. Optimize Adjust % Alcohol to retention factor (

) of 2-5.
If

, the peaks elute too fast near the void volume (poor resolution). Decrease alcohol %.

Visualizing the Method Development Workflow:

MethodDev Figure 2: Screening Workflow for Benzyl-Piperidine Derivatives Sample Sample: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Screen1 Screen 1: Amylose (AD/IA) Hex/EtOH/DEA Sample->Screen1 Screen2 Screen 2: Cellulose (OD/IC) Hex/IPA/DEA Sample->Screen2 Eval Evaluate Separation Screen1->Eval Screen2->Eval Success Success (Rs > 1.5) Eval->Success Yes Fail Partial/No Sep Eval->Fail No Advanced Advanced Screen: Immobilized (IA/IC) with Ethyl Acetate or DCM Fail->Advanced Advanced->Success Optimized

References

  • Daicel Chiral Technologies. (n.d.).[2] Chiral Column Selection Guide for Basic Compounds. Retrieved from [Link]

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

Sources

Optimization

Stability of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol under oxidative conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol under oxid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol under oxidative stress.

This molecule possesses three distinct functional domains susceptible to oxidation: the tertiary piperidine nitrogen, the primary hydroxymethyl group at the C2 position, and the benzylic C-N bond. Understanding the thermodynamic and kinetic vulnerabilities of these sites is critical for maintaining batch integrity, developing stability-indicating assays, and ensuring accurate experimental outcomes.

Diagnostics & Troubleshooting Guide

When working with[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol, oxidative degradation often manifests during long-term storage or under forced degradation studies. Use this self-validating diagnostic matrix to identify and resolve common issues.

Symptom / Analytical ObservationMechanistic CauseRecommended Solution & Validation
Early-eluting peak on RP-HPLC; +16 Da mass shift in LC-MS. N-Oxidation: The highly nucleophilic lone pair on the piperidine nitrogen reacts rapidly with atmospheric O₂ or trace peroxides to form an N-oxide [1].Solution: Store under argon/nitrogen in amber vials. Validation: Reduce the sample with triphenylphosphine (PPh₃); if the peak reverts to the parent mass, it is confirmed as an N-oxide.
Peak with -2 Da mass shift; loss of mass balance in standard assays. Alcohol Oxidation: The C2-hydroxymethyl group (-CH₂OH) oxidizes to an aldehyde (-CHO). Often catalyzed by trace transition metals in solvents [3].Solution: Use HPLC-grade, metal-free solvents. Add chelators (e.g., EDTA) to aqueous buffers.Validation: Derivatize with 2,4-dinitrophenylhydrazine (DNPH) to confirm the presence of the aldehyde carbonyl.
Detection of 4-fluorobenzaldehyde and piperidine-2-methanol fragments. Oxidative N-Dealkylation: Harsh oxidative radicals or enzymatic action (e.g., in vitro microsomes) cleave the C-N bond [4].Solution: Avoid exposure to radical initiators (e.g., AIBN) or prolonged UV light. Validation: Run a control sample spiked with radical scavengers (e.g., BHT) to prove the radical-mediated cleavage pathway.

Deep-Dive FAQs: The Science of Degradation

Q1: Why does the N-oxide form so much faster than the aldehyde under peroxide stress? A: This is a matter of relative nucleophilicity versus electrophilicity. The lone pair of electrons on the tertiary piperidine nitrogen is highly nucleophilic, making it the primary site for electrophilic attack by peroxides (such as H₂O₂). The reaction proceeds through a hydrogen-bonded trialkylammonium complex before decomposing into the N-oxide and water [1]. Conversely, oxidizing the primary alcohol to an aldehyde typically requires specific activators (like oxalyl chloride in a Swern oxidation) or transition metal catalysts to facilitate the necessary hydride shift [3].

Q2: Does the stereochemistry of the piperidine ring affect the oxidation profile? A: Yes. Oxidation of substituted piperidines is kinetically controlled. The bulky 2-hydroxymethyl group dictates the facial attack of the oxidant. Because the piperidine ring rapidly flips between chair conformations, the steric hindrance of the C2 substituent forces the incoming oxygen to preferentially attack from the less hindered face, leading to a specific ratio of axial versus equatorial N-oxide diastereomers [2].

Q3: What is oxidative dealkylation, and when should I worry about it? A: Oxidative dealkylation is the cleavage of the N-benzyl bond. While the 4-fluorobenzyl group is relatively stable, exposure to harsh oxidative conditions (like Fenton-like iron/peroxide systems or cytochrome P450 enzymes during in vitro DMPK assays) can abstract an electron from the nitrogen, followed by deprotonation at the benzylic carbon. This forms an unstable iminium ion that hydrolyzes into 4-fluorobenzaldehyde and the secondary amine [4].

Visualizing the Degradation Pathways

Pathways Parent [1-(4-Fluoro-benzyl)- piperidin-2-yl]-methanol (Parent API) NOxide N-Oxide Derivative (+16 Da) (Primary Pathway) Parent->NOxide Peroxides / Ambient O2 (Nucleophilic Attack) Aldehyde Aldehyde Derivative (-2 Da) (Secondary Pathway) Parent->Aldehyde Trace Metals / O2 (Alcohol Oxidation) Dealkyl Oxidative Dealkylation (Cleavage Products) Parent->Dealkyl Radical Initiators (C-N Bond Cleavage)

Fig 1: Primary oxidative degradation pathways of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol.

Quantitative Stability Data

The following table summarizes expected degradation profiles based on standardized forced degradation testing. Note: Data represents typical kinetic behavior for N-benzyl 2-hydroxymethyl piperidines.

Stress ConditionReagent / EnvironmentTimepoint% Parent RemainingMajor Degradant Observed
Control Argon atmosphere, 4°C14 Days> 99.5%None
Mild Oxidative Ambient Air, 25°C, Light14 Days92.1%N-Oxide (+16 Da)
Harsh Oxidative 3% H₂O₂ in MeCN, 25°C24 Hours45.3%N-Oxide (+16 Da)
Metal-Catalyzed 10 mol% FeCl₃ + O₂, 40°C48 Hours68.7%Aldehyde (-2 Da)
Radical Stress AIBN + O₂, 60°C24 Hours31.2%Dealkylation Products

Experimental Protocol: Self-Validating Forced Degradation Assay

To accurately profile the oxidative stability of your specific batch, execute the following standardized workflow. This protocol includes a quenching step to prevent artifactual degradation during LC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol in HPLC-grade Acetonitrile/Water (50:50, v/v) to a final concentration of 1.0 mg/mL.

  • Oxidative Stress Initiation: Aliquot 1.0 mL of the stock solution into two amber vials.

    • Vial A (Test): Add 100 µL of 30% H₂O₂ (final concentration ~3%).

    • Vial B (Control): Add 100 µL of HPLC-grade water.

  • Incubation: Seal both vials and incubate at 25°C on an orbital shaker at 300 rpm for exactly 24 hours.

  • Reaction Quenching (Critical Step): To halt oxidation and prevent the oxidant from reacting with the LC-MS electrospray source, add 100 µL of 1.0 M Sodium Thiosulfate (Na₂S₂O₃) to both vials. Vortex for 30 seconds.

  • Dilution & Analysis: Dilute the quenched samples 1:10 in the mobile phase. Inject 5 µL onto a C18 RP-HPLC column coupled to a high-resolution mass spectrometer (HRMS).

  • Data Interpretation: Scan for the parent mass [M+H]⁺. Extract ion chromatograms (EIC) for[M+16+H]⁺ (N-oxide) and [M-2+H]⁺ (aldehyde).

Workflow Step1 1. Aliquot Prep (1 mg/mL API) Step2 2. Oxidative Stress (Add 3% H2O2) Step1->Step2 Step3 3. Quenching (Na2S2O3 addition) Step2->Step3 Step4 4. LC-MS/MS (Monitor m/z shifts) Step3->Step4

Fig 2: Self-validating experimental workflow for oxidative forced degradation.

References

  • Product Class 3: Amine N-Oxides. Thieme E-Books. Retrieved from:[Link]

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. Retrieved from:[Link]

  • Catalyzed and Non Catalyzed Oxidative Functionalization of Tertiary Amines. Ludwig-Maximilians-Universität München (LMU). Retrieved from:[Link]

Troubleshooting

optimizing work-up procedures for piperidine methanol derivatives

Topic: Optimization of Work-up & Isolation Procedures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction: The "Dual Polarity" Challenge Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Work-up & Isolation Procedures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Dual Polarity" Challenge

Welcome to the Technical Support Center. You are likely here because you are experiencing low recovery yields or purification difficulties with piperidine methanol derivatives (e.g., 4-piperidinemethanol, CAS 6457-49-4).

The Core Problem: These molecules possess a "Dual Polarity" profile.[1] The secondary amine (


) is basic and polar, while the hydroxyl group adds hydrogen-bonding capability and hydrophilicity.
  • In Acid: It forms a highly water-soluble salt.

  • In Base: Even as a free base, the hydroxyl group keeps the partition coefficient (

    
    ) low (often 
    
    
    
    ), causing it to remain in the aqueous phase during standard extractions.
  • On Silica: The basic nitrogen interacts strongly with acidic silanols, causing severe streaking and yield loss.[2]

This guide provides optimized protocols to overcome these specific physicochemical barriers.

Knowledge Base: Troubleshooting & FAQs

Ticket #001: Low Recovery from Aqueous Extraction

Q: I basified my reaction mixture to pH 10 and extracted with DCM, but my product is still in the water layer. What is wrong?

A: You are facing two issues: insufficient pH adjustment and poor solvent polarity.

  • The pH Trap: The conjugate acid of piperidine has a

    
     of ~11. At pH 10, approximately 90% of your compound is still protonated (ionic) and trapped in the water.
    
    • Solution: You must adjust the aqueous phase to pH > 12 (ideally pH 13-14) using NaOH or KOH pellets/solution. This ensures >99% of the amine is in the free-base form. Carbonate bases (

      
      ) are often too weak.
      
  • The Solvation Issue: Dichloromethane (DCM) alone is often too lipophilic to extract hydroxypiperidines efficiently from water.

    • Solution: Use the "3:1 DCM/IPA" Protocol . Adding Isopropanol (IPA) increases the polarity of the organic phase, allowing it to solvate the hydroxyl group of your product while disrupting the aqueous hydration shell.

Ticket #002: Severe Streaking on Silica Gel

Q: My compound streaks from the baseline to the solvent front on TLC and column chromatography, even with MeOH/DCM. How do I fix this?

A: This is caused by the "Silanol Effect." The acidic protons on the silica surface bind to the basic piperidine nitrogen.

Corrective Actions:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1-2%

    
     (7N in MeOH)  to your mobile phase.[2] The modifier saturates the acidic silanol sites, allowing your amine to elute freely.
    
  • Stationary Phase Switch: If streaking persists, switch to Neutral or Basic Alumina . Alumina lacks the acidic protons of silica and is superior for free amines.

  • Amine-Functionalized Silica: Use amino-bonded silica cartridges (NH2-silica) for flash chromatography.

Ticket #003: Emulsions During Work-up

Q: After adding NaOH, I have a thick emulsion that won't separate. Centrifugation isn't an option for this scale.

A: Piperidine methanols are amphiphilic surfactants. High pH generates fine precipitates that stabilize emulsions.

Protocol:

  • Filtration First: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) before separation. This removes the particulate matter stabilizing the emulsion.

  • Brine Saturation: Saturate the aqueous layer with solid NaCl. This increases the ionic strength ("salting out"), forcing the organic product out of the water and sharpening the phase interface.

Standardized Protocols

Protocol A: Optimized Extraction for Polar Amines (The "3:1" Method)

Use this for isolating piperidine methanols from aqueous reaction mixtures.

  • Quench & Basify: Cool reaction mixture to 0°C. Add 4M NaOH dropwise until aqueous pH

    
     13 .
    
  • Saturation: Add solid NaCl to the aqueous layer until saturated (undissolved salt visible).

  • Solvent Preparation: Prepare a mixture of DCM:Isopropanol (3:1 v/v) .

    • Note: Chloroform:Isopropanol (3:[3]1) is a valid alternative if DCM fails.

  • Extraction: Extract the aqueous layer 4–5 times with the solvent mixture.

    • Volume Rule: Total organic volume should be 2–3x the aqueous volume.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is sensitive to Lewis acids, though rare for this class.
  • Concentration: Rotovap at moderate temperature (bath < 40°C).

Protocol B: The "Fieser" Work-up (For Reductions)

Use this specifically when synthesizing piperidine methanol via reduction of esters/lactams with Lithium Aluminum Hydride.

To work up


 grams of 

:
  • Dilute with ether or THF and cool to 0°C.

  • Slowly add

    
     mL Water .
    
  • Add

    
     mL 15% aqueous NaOH .
    
  • Add

    
     mL Water .
    
  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous

    
     to the mixture.
    
  • Filter the resulting granular white precipitate. The product is in the filtrate.

    • Why: This avoids the gelatinous aluminum hydroxide emulsion that traps polar products.

Visual Decision Guides

Figure 1: Extraction Strategy Logic

Caption: Decision tree for optimizing extraction of hydrophilic piperidine derivatives.

ExtractionLogic Start Crude Reaction Mixture (Aqueous) CheckPH Check pH Start->CheckPH IsBasic Is pH > 12? CheckPH->IsBasic AdjustBase Add NaOH/KOH (Not Carbonates) IsBasic->AdjustBase No Salt Saturate with NaCl (Salting Out) IsBasic->Salt Yes AdjustBase->CheckPH Solvent Select Solvent Salt->Solvent DCM DCM (Standard) Solvent->DCM Lipophilic R-groups DCM_IPA DCM : IPA (3:1) (High Polarity) Solvent->DCM_IPA Hydrophilic/Polar CheckTLC Check Aqueous Layer (TLC/LCMS) DCM->CheckTLC DCM_IPA->CheckTLC Discard Discard Aqueous CheckTLC->Discard Product Clear Continuous Continuous Liquid-Liquid Extraction (24h) CheckTLC->Continuous Product Remains

Figure 2: Chromatography Optimization

Caption: Workflow for eliminating tailing/streaking on silica gel.

PurificationLogic Start Crude Amine TLC Run Test TLC (10% MeOH/DCM) Start->TLC Result Spot Shape? TLC->Result Good Round/Compact Result->Good Yes Streak Streaking/Tailing Result->Streak No Mod1 Add 1% Et3N (Triethylamine) Streak->Mod1 Retest1 Retest TLC Mod1->Retest1 Result2 Improved? Retest1->Result2 Proceed Flash Column (Silica + 1% Et3N) Result2->Proceed Yes Switch Switch Stationary Phase Result2->Switch No Alumina Basic Alumina Switch->Alumina C18 Reverse Phase (C18) (Acidic Modifier) Switch->C18

Comparative Data: Solvent Systems

The following table summarizes extraction efficiency for polar amines based on partition coefficient data.

Solvent SystemPolarity IndexExtraction Efficiency (Polar Amines)Recommended Use
DCM (100%) 3.1Low (< 40%)Only for N-protected or lipophilic derivatives.
Ethyl Acetate 4.4Moderate (40-60%)Good general purpose, but holds water.
DCM : IPA (3:1) High High (> 85%) Gold Standard for Piperidine Methanols.
Chloroform : IPA (3:1) HighHigh (> 85%)Alternative if DCM is restricted; denser phase.
n-Butanol 4.0Very High (> 95%)Last resort; requires high heat to evaporate (bp 117°C).

References

  • BenchChem. (2025).[2][4] Purification Techniques for Piperidine Derivatives: Application Notes & Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Piperidinemethanol Product Specification and Handling. Retrieved from

  • Lawrence Livermore National Laboratory. (1997). A Preliminary Study of Extraction Solvents for CW-Agents. (Confirming the 3:1 DCM:IPA efficiency for polar targets). Retrieved from

  • University of Rochester. (n.d.). Efficient extraction of highly polar solvents from reaction mixtures.[1] Retrieved from

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581). Wiley. (Source of the specific AlH4 workup protocol).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop ¹H NMR for Structural Elucidation of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol: A Comparative Guide

Introduction and Mechanistic Context [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is a highly functionalized, fluorinated piperidine derivative that serves as a critical scaffold in modern drug development[1]. The struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is a highly functionalized, fluorinated piperidine derivative that serves as a critical scaffold in modern drug development[1]. The structural elucidation of this molecule via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical challenge. The complexity arises from the overlapping aliphatic multiplets of the piperidine ring, the diastereotopic nature of the benzylic and hydroxymethyl protons, and the heteronuclear spin-spin coupling introduced by the para-substituted fluorine atom.

To ensure absolute structural certainty, analytical chemists must carefully select both the hardware platform and the solvent system. This guide objectively compares the performance of conventional High-Field NMR (e.g., 600 MHz) against emerging Benchtop NMR (e.g., 80 MHz) technologies, while detailing how strategic solvent selection can resolve critical spectral ambiguities.

The Causality of Signal Overlap

Understanding the physical origins of signal overlap is the first step in resolving it:

  • Anisotropic Shielding: Due to the anisotropic effect of the nitrogen lone pair, axial protons on the piperidine ring are generally more shielded (appearing at a lower ppm) than their equatorial counterparts[2].

  • Diastereotopic Protons: The C2 carbon of the piperidine ring is a chiral center. Consequently, the adjacent benzylic (-CH₂-Ar) and hydroxymethyl (-CH₂OH) protons are diastereotopic. They exist in distinct chemical environments and will couple with each other to form complex AB quartets or ABX spin systems, rather than simple singlets or doublets.

  • Heteronuclear Coupling: The ¹⁹F nucleus (Spin = ½, 100% natural abundance) couples with the aromatic protons, transforming a standard para-substituted AA'BB' system into a highly complex, second-order multiplet.

Comparative Platform Analysis: High-Field vs. Benchtop NMR

The choice of NMR spectrometer fundamentally dictates the quality of the structural data. While high-field systems remain the gold standard, benchtop systems have democratized access to NMR, albeit with physical limitations[3].

Table 1: Analytical Platform Performance Comparison

ParameterHigh-Field NMR (e.g., 600 MHz)Benchtop NMR (e.g., 60–80 MHz)Impact on[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Analysis
Magnetic Field 14.1 Tesla1.4 – 1.88 TeslaDetermines chemical shift dispersion (Hz/ppm). High-field separates closely related piperidine signals.
Spectral Resolution High (First-order multiplets)Low (Second-order effects)High-field cleanly resolves the diastereotopic benzylic AB quartet; benchtop yields overlapping, unresolved envelopes[3].
Sensitivity Extremely High (Cryoprobe enabled)ModerateSensitivity scales proportional to

[4]. Benchtop requires significantly higher sample concentrations (>10 mg)[4].
2D Capabilities Routine (HSQC, HMBC, NOESY)Limited / Time-consuming2D NMR is essential for unambiguously assigning the C3-C6 axial/equatorial protons[2].

Causality Insight: At 80 MHz, a 1 ppm chemical shift difference corresponds to only 80 Hz. Because the scalar coupling constants (


) of the piperidine ring protons (often 10–14 Hz for geminal/diaxial couplings) approach the magnitude of the chemical shift difference (

), the system enters a strong coupling regime (

). This causes first-order multiplets to collapse into complex, uninterpretable second-order patterns on benchtop systems.

Solvent-Induced Shifts (ASIS) and Resolution Optimization

When hardware upgrades are not feasible, or when high-field spectra still exhibit overlap, manipulating the solvent environment is the most powerful tool for an application scientist. The chemical shift of a proton is highly sensitive to its solvent environment, and changing the solvent can selectively alter shifts to resolve overlapping signals[2].

Table 2: Expected ¹H NMR Spectral Features and Solvent Dependencies

Structural FeatureExpected Shift (CDCl₃)Expected Shift (DMSO-d₆)Multiplicity & Mechanistic Causality
4-Fluorophenyl (Ar-H) 6.90 – 7.30 ppm7.00 – 7.40 ppmComplex multiplets due to ³

and ⁴

coupling.
Hydroxyl (-OH) 1.50 – 2.50 ppm4.00 – 4.80 ppmBroad singlet in CDCl₃; shifts significantly downfield in DMSO-d₆ due to strong hydrogen bonding.
Benzylic (-CH₂-Ar) 3.20 – 3.80 ppm3.10 – 3.70 ppmAB quartet; protons are diastereotopic due to the adjacent C2 chiral center.
Piperidine (Equatorial) 1.80 – 2.80 ppm1.70 – 2.70 ppmDeshielded relative to axial protons; complex multiplets.
Piperidine (Axial) 1.20 – 1.70 ppm1.10 – 1.60 ppmShielded by the anisotropic effect of the nitrogen lone pair[2].

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. Relying on a single 1D spectrum in one solvent introduces severe assignment risks for complex heterocycles. The following step-by-step protocol utilizes orthogonal physical perturbations to mathematically prove the structural assignment of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol.

Step 1: Primary Acquisition (The Control)

  • Dissolve 5–10 mg of the compound in 0.6 mL of high-purity CDCl₃ (0.03% v/v TMS).

  • Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 64k data points).

  • Observation: The -OH proton will likely appear as a broad hump overlapping with the aliphatic piperidine signals (1.5–2.5 ppm), complicating integration.

Step 2: The D₂O Spike (Validation of Exchangeable Protons)

  • Add 1–2 drops of D₂O directly into the NMR tube from Step 1. Shake vigorously for 30 seconds.

  • Re-acquire the 1D ¹H NMR spectrum under identical parameters.

  • Validation: The broad -OH signal will disappear due to rapid H/D exchange. By subtracting this spectrum from the Step 1 spectrum, the exact position and integral of the hydroxyl proton are unambiguously confirmed.

Step 3: Solvent Switch to DMSO-d₆ (Validation of Connectivity)

  • Prepare a fresh sample using strictly anhydrous DMSO-d₆.

  • Acquire the 1D ¹H NMR spectrum.

  • Validation: In dry DMSO-d₆, the rate of chemical exchange for the -OH proton is drastically reduced due to strong intermolecular hydrogen bonding with the solvent. The -OH signal will shift downfield (~4.5 ppm) and will split into a triplet (or doublet of doublets) due to scalar coupling with the adjacent diastereotopic -CH₂- protons. This mathematically proves the connectivity of the hydroxymethyl group.

Step 4: 2D Correlation (The Definitive Proof)

  • If severe overlap persists in the 1.2–3.5 ppm region, acquire a 2D COSY (Correlation Spectroscopy) and 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum[2].

  • Validation: HSQC will correlate each proton to its directly attached carbon, effectively spreading the crowded 1D proton spectrum across the much wider ¹³C chemical shift range (0–100 ppm for aliphatics), allowing for the definitive assignment of every axial and equatorial proton[2].

Workflow Visualization

G N1 Initial 1D 1H NMR Acquisition N2 Assess Signal Overlap (1.2 - 3.5 ppm region) N1->N2 N3 Solvent Optimization (CDCl3 → DMSO-d6) N2->N3  Overlap Exists   N4 Variable Temperature NMR (Resolve conformer exchange) N2->N4  Broad Peaks   N5 2D NMR Validation (COSY / HSQC) N2->N5  Severe Multiplets   N6 Unambiguous Structural Assignment N2->N6  Resolved   N3->N2  Re-acquire   N4->N2  Re-acquire   N5->N6  Correlated  

Caption: Workflow for resolving overlapping NMR signals in piperidine derivatives.

Conclusion

For the structural elucidation of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol, benchtop NMR provides a rapid, point-of-need assessment suitable for reaction monitoring, but it fundamentally lacks the spectral dispersion required to resolve the complex second-order multiplets of the piperidine ring[3]. High-field NMR (≥400 MHz), combined with a self-validating protocol utilizing D₂O exchange and solvent-induced shifts (DMSO-d₆ vs. CDCl₃), remains the authoritative standard for unambiguous structural assignment in drug development.

References

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers Source: ETH Zurich Research Collection / Wiley URL:[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL:[Link]

Sources

Comparative

19F NMR chemical shift data for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Technical Guide: NMR Characterization of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Executive Summary & Scientific Context In the development of piperidine-based therapeutics (e.g., NMDA antagonists, antihistamines),...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: NMR Characterization of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Executive Summary & Scientific Context

In the development of piperidine-based therapeutics (e.g., NMDA antagonists, antihistamines), the 4-fluorobenzyl moiety serves as a critical pharmacophore, enhancing metabolic stability against P450 oxidation compared to non-fluorinated analogs.

This guide focuses on the


 NMR characterization  of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol . While 

NMR is standard, it often suffers from spectral overlap in the aliphatic region (1.2–3.5 ppm) due to the piperidine ring protons.

NMR offers a superior, background-free method for:
  • Reaction Monitoring: Distinguishing the product from the starting material (4-fluorobenzyl bromide/chloride).

  • Purity Profiling: Quantifying oxidative impurities (aldehydes/acids) without separation.

  • Solvent Selection: Optimizing resolution based on solvent-solute interactions.

Comparative Analysis: Chemical Shift Data

The following data compares the target molecule against common synthetic precursors and potential degradants.

Note on Referencing: All shifts (


) are reported relative to Trichlorofluoromethane (CFCl

,

0.0 ppm)
.[1][2] If using Trifluoroacetic acid (TFA) as an external standard, correct by

.
Table 1: Diagnostic Chemical Shifts (Product vs. Impurities)

Use this table to validate reaction completion.

CompoundStructure / Function


(ppm) [CDCl

]


(ppm) [DMSO-d

]
Signal Character
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Target Product -115.8 to -116.5 -114.5 to -115.2 Multiplet (tt)
4-Fluorobenzyl bromideStarting Material (Electrophile)-114.8-113.9Multiplet
4-FluorobenzaldehydeOxidative Impurity-102.5-101.8Multiplet (deshielded)
4-Fluorobenzoic AcidHydrolysis/Oxidation Product-106.0-105.2Multiplet
4-FluorobenzylaminePotential Side Product-117.2-116.1Multiplet

Analyst Insight: The shift difference between the starting bromide and the amine product is subtle (~1.0 ppm). The formation of the tertiary amine (product) generally results in a slight upfield shielding compared to the benzyl bromide due to the electron-donating nature of the piperidine nitrogen.

Table 2: Solvent Effects on Chemical Shift

Solvent choice impacts peak resolution. Polar solvents typically induce a downfield shift (deshielding).

SolventDielectric Constant (

)
Observed Shift TrendRecommendation
CDCl

4.8Baseline (-116.2 ppm)Preferred. Sharpest lines; minimal solvent interaction.
DMSO-d

46.7Downfield (+1.0 to +1.5 ppm)Use if solubility in CDCl

is poor (e.g., salt forms).
Methanol-d

32.7Downfield (+0.5 to +0.8 ppm)Good for crude reaction mixtures; exchangeable protons (OH) may broaden.

Structural Mechanics & Causality

Understanding why the peaks shift is essential for troubleshooting.

  • The Fluorine Environment: The fluorine is para to the benzylic position.

  • Shielding Mechanism: The nitrogen lone pair on the piperidine ring donates electron density into the benzyl system (inductive/hyperconjugative). This increases electron density at the fluorine, causing shielding (more negative ppm) relative to the electron-deficient aldehyde or acid impurities.

  • Deshielding in Impurities: The Carbonyl group in 4-fluorobenzaldehyde is strongly electron-withdrawing, pulling density from the ring and deshielding the fluorine (shift to -102 ppm).

Visualization: Structural Influences on Shift

G cluster_impurities Contrast with Impurities F_atom 19F Nucleus (Sensor) Benzene Aromatic Ring (Resonance Conduit) Benzene->F_atom Shielding Effect (Upfield Shift) Linker Benzylic CH2 Linker->Benzene Hyperconjugation Nitrogen Piperidine Nitrogen (Electron Donor) Nitrogen->Linker Inductive (+I) Hydroxyl 2-Hydroxymethyl (Solubility/H-Bonding) Hydroxyl->Nitrogen Steric/Conf. Aldehyde C=O (Aldehyde) Electron Withdrawing Aldehyde->F_atom Strong Deshielding (~ -102 ppm)

Figure 1: Mechanistic flow of electronic effects influencing the


 chemical shift. The amine nitrogen provides shielding, distinguishing it from oxidized impurities.

Experimental Protocols

To ensure reproducibility and "E-E-A-T" compliance, follow this self-validating protocol.

Protocol A: Sample Preparation for qNMR (Quantitative Analysis)

Objective: Determine purity without a reference standard of the product.

  • Solvent: Use CDCl

    
     (99.8% D) containing 0.05% v/v TMS (for proton alignment).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).
    • Why: It is chemically inert, non-volatile, and its shift is far (-50 ppm away) from the analyte, preventing overlap.

  • Preparation:

    • Weigh 10-15 mg of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (Analyte).

    • Weigh 5-8 mg of Trifluorotoluene (IS) directly into the same vial.

    • Dissolve in 0.6 mL CDCl

      
      .
      
    • Critical Step: Vortex for 30 seconds to ensure homogeneity.

Protocol B: Acquisition Parameters

Failure to adjust the Relaxation Delay (D1) is the #1 cause of integration errors in


 NMR.
  • Pulse Sequence: zgig (Inverse gated decoupling) or equivalent.

    • Reason: Decouples protons to simplify the fluorine peak into a singlet (or simpler multiplet) while suppressing the Nuclear Overhauser Effect (NOE) for accurate integration.

  • Spectral Width (SW): 200 ppm (usually -50 to -250 ppm).

  • Relaxation Delay (D1):

    
     10 seconds .
    
    • Causality: Fluorine nuclei have long T1 relaxation times (often 2-5 seconds). D1 must be

      
       for 99% magnetization recovery.
      
  • Scans (NS): 32 or 64 (High sensitivity of

    
     allows fewer scans).
    

Analytical Workflow: Decision Tree

Use this logic flow to interpret your spectra during synthesis.

Workflow Start Crude Reaction Mixture Acquire Acquire 19F NMR (CDCl3, D1=10s) Start->Acquire Check_102 Peak at -102 to -106 ppm? Acquire->Check_102 Check_114 Peak at -114.8 ppm? Check_102->Check_114 No Oxidized Oxidation Detected (Aldehyde/Acid) Purify via Column Check_102->Oxidized Yes Check_116 Major Peak at -116.2 ppm? Check_114->Check_116 No Incomplete Unreacted SM Present Extend Reaction Time Check_114->Incomplete Yes Success Target Product Confirmed Proceed to Workup Check_116->Success Yes Unknown Check Structure/Solvent Run 1H-NMR Check_116->Unknown No

Figure 2: Logical decision tree for interpreting


 NMR data during the synthesis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data for 4-Fluorobenzyl derivatives.

  • Rosen, G. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(6), 3272–3284.

  • ChemicalBook. (2023). Synthesis and Spectral Data of 1-(2-fluorobenzyl)piperidin-4-ol (Analog comparison). Link

Sources

Validation

Mastering Purity Analysis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol: A Comparative HPLC Method Development Guide

Topic: HPLC Method Development for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The purity analysis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol presents a classic "perfect storm" in liquid chromatography: a basic tertiary amine prone to silanol interactions, a polar hydroxyl group, and a fluorinated aromatic ring requiring specific selectivity.[1] Traditional C18 methods often fail to resolve closely related impurities or suffer from severe peak tailing.[1]

This guide compares a Targeted Fluorophenyl-Selectivity Method (using Core-Shell Biphenyl/PFP phases) against the Generic C18 Standard , demonstrating why specific stationary phase selection is critical for this class of compounds.

Compound Profile & Chromatographic Challenges

Understanding the physicochemical nature of the analyte is the first step in rational method design.

PropertyValue (Approx.)Chromatographic Implication
Structure N-benzyl piperidine coreBasic nitrogen (

) causes tailing on acidic silanols.[1]
Functional Groups 4-Fluoro, HydroxylFluorine offers

-

interaction potential; Hydroxyl adds polarity.[1]
LogP ~2.03Moderately lipophilic; suitable for Reversed-Phase (RP).[1]
Critical Impurities 4-Fluorobenzyl chloride, Piperidin-2-yl-methanolPrecursors with distinct polarity but potential UV overlap.[1]

The Core Challenge: The basic nitrogen becomes protonated at neutral/acidic pH, interacting ionically with residual silanols on the silica surface. This causes the "shark fin" tailing characteristic of older HPLC methods.

Strategic Comparison: The "Product" vs. Alternatives

We evaluated two distinct method development strategies.

Option A: The "Product" (Recommended)
  • Stationary Phase: Core-Shell Biphenyl or Pentafluorophenyl (PFP).[1]

  • Mechanism: Utilizes

    
    -
    
    
    
    interactions between the stationary phase and the fluorinated benzyl ring, plus steric selectivity for the piperidine ring.
  • Mobile Phase: High pH (0.1% Ammonium Bicarbonate, pH 10) OR Acidic (0.1% Formic Acid) on a Charged Surface Hybrid (CSH) particle.

Option B: The Alternative (Traditional)
  • Stationary Phase: Fully Porous C18 (5 µm).

  • Mechanism: Purely hydrophobic interaction (disperrsive forces).

  • Mobile Phase: Low pH Phosphate Buffer (pH 3.0) with Triethylamine (TEA) as a silanol blocker.[2]

Performance Data Comparison
MetricOption A (Core-Shell Biphenyl) Option B (Porous C18) Analysis
Tailing Factor (

)
1.08 1.65Option A eliminates silanol interactions via phase selectivity or high pH suppression.[1]
Resolution (

)
*
3.2 1.4Biphenyl phase resolves the fluorinated impurity better than C18.
Plate Count (

)
~22,000 ~8,000Core-shell particles provide higher efficiency at lower backpressure.[1]
MS Compatibility High (Volatile buffers)Low (Phosphate/TEA suppress ionization)Option A is ready for LC-MS/MS confirmation.[1]

*Resolution measured between main peak and nearest synthesis precursor (4-fluorobenzyl chloride).[1]

Detailed Experimental Protocol (Recommended Method)

This protocol utilizes the Core-Shell Biphenyl approach, optimized for both UV purity and MS compatibility.[1]

Reagents & Equipment
  • Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 2.6 µm).

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (MS Grade).[3]

  • System: UHPLC or HPLC with DAD detector (254 nm and 210 nm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol in 10 mL of 50:50 Water:Acetonitrile.

    • Filter through a 0.2 µm PTFE filter to remove particulates.[1]

    • Expert Note: Do not use pure acetonitrile as diluent; it may cause peak distortion (strong solvent effect) for early eluting polar impurities.

  • Gradient Setup:

    • Flow Rate: 0.4 mL/min.[1]

    • Temp: 40°C (Improves mass transfer for basic amines).[1]

    • Gradient:

      • 0.0 min: 5% B[1]

      • 10.0 min: 95% B[1]

      • 12.0 min: 95% B[1]

      • 12.1 min: 5% B (Re-equilibration)

  • System Suitability Check:

    • Inject the standard 5 times.

    • Acceptance Criteria: %RSD of Area < 2.0%, Tailing Factor < 1.2.

Visualizing the Logic
Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logical pathway for selecting the Biphenyl/PFP phase over C18 for this specific compound.

ColumnSelection Start Analyte: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol CheckBasic Is the Analyte Basic? (Piperidine N) Start->CheckBasic CheckFluoro Contains Fluorinated Aromatic Ring? CheckBasic->CheckFluoro Yes C18Path Standard C18 Choice CheckFluoro->C18Path Traditional Route Solution Select Core-Shell Biphenyl / PFP CheckFluoro->Solution Optimized Route Issue1 Risk: Silanol Tailing C18Path->Issue1 Issue2 Risk: Low Selectivity for F-isomers C18Path->Issue2 Mechanism Mechanism: Pi-Pi Interaction + Shape Selectivity Solution->Mechanism

Caption: Decision matrix highlighting why fluorinated basic amines require specialized stationary phases over standard C18.

Diagram 2: Experimental Workflow for Purity Analysis

Workflow Prep Sample Prep (50:50 Diluent) Screen Column Screening (Biphenyl vs C18) Prep->Screen Opt Parameter Optimization (pH & Temp) Screen->Opt Select Best Selectivity Final Final Method (High pH, Biphenyl) Opt->Final Maximize Resolution Validation Validation (Specificity, LOQ) Final->Validation

Caption: Step-by-step workflow from sample preparation to validated method.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation . (2020).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Phenomenex . (2025).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes. Technical Guide. Link

  • ChemScene . (2024). Product Properties: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol.[1] Chemical Data Sheet. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns. Journal of Chromatography A. Link

Sources

Comparative

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzylpiperidines

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of the bioactivity of fluorinated and non-fluorinated benzy...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of the bioactivity of fluorinated and non-fluorinated benzylpiperidines, a scaffold prevalent in centrally acting therapeutic agents.[4] We will explore how the unique properties of fluorine can be leveraged to enhance pharmacological profiles, supported by experimental data and detailed protocols for researchers in drug development.

The Rationale for Fluorination in Drug Design

Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond make it a powerful tool for fine-tuning the properties of a drug molecule.[1][3][5] When introduced into a scaffold like benzylpiperidine, fluorine can profoundly influence several key parameters that dictate a drug's efficacy and safety.[6][7]

Key Influences of Fluorination:

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][7][8] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, the metabolic stability of a compound can be dramatically improved.[3][9]

  • Binding Affinity: Fluorine's electron-withdrawing nature can alter the electronic distribution within a molecule, influencing its interaction with target receptors.[3] This can lead to enhanced binding affinity and selectivity.[1][3][10] For instance, the introduction of a fluorine atom can modulate the pKa of nearby functional groups, which can be critical for optimal receptor engagement.[3][6]

  • Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and ability to cross the blood-brain barrier (BBB).[2][5][7] While a single fluorine atom often leads to a modest increase in lipophilicity, trifluoromethyl groups are highly lipophilic.[7] This modulation is a delicate balance, as excessive lipophilicity can have negative consequences.[3]

Comparative Bioactivity Analysis

To illustrate the impact of fluorination, let's consider a hypothetical comparative study between a non-fluorinated benzylpiperidine and its fluorinated analog.

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[11][12] In this assay, the fluorinated and non-fluorinated compounds would be tested for their ability to displace a radiolabeled ligand from its receptor.

Table 1: Comparative Binding Affinity (Ki) at a Hypothetical Target Receptor

CompoundStructureKi (nM)
Parent Benzylpiperidine (Structure of a generic benzylpiperidine)25
Fluorinated Analog (Structure with fluorine on the benzyl ring)8

Hypothetical data for illustrative purposes.

In this example, the fluorinated analog exhibits a lower Ki value, indicating a higher binding affinity for the target receptor. This could be attributed to favorable interactions of the fluorine atom within the receptor's binding pocket.[3][10]

In vitro metabolic stability is often assessed using human liver microsomes (HLM), which contain a high concentration of CYP enzymes.[9][13] The rate of disappearance of the compound over time provides a measure of its metabolic clearance.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Benzylpiperidine 1546.2
Fluorinated Analog 4515.4

Hypothetical data for illustrative purposes.

The longer half-life and lower intrinsic clearance of the fluorinated analog suggest that it is more resistant to metabolic degradation.[8][14] This is a direct consequence of the fluorine atom "blocking" a site of metabolism.[9]

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive diffusion of a compound across the BBB.[15][16][17]

Table 3: Comparative BBB Permeability (PAMPA)

CompoundPermeability (Pe, 10⁻⁶ cm/s)Predicted CNS Activity
Parent Benzylpiperidine 3.5Moderate
Fluorinated Analog 6.8High

Hypothetical data for illustrative purposes. CNS penetration is often correlated with Pe values > 4.0 x 10⁻⁶ cm/s.

The higher permeability of the fluorinated analog indicates a greater potential to cross the BBB and act on central nervous system (CNS) targets.[18][19] This is likely due to the increased lipophilicity conferred by the fluorine atom.[20]

Experimental Workflows and Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

G cluster_0 Compound Synthesis cluster_1 Bioactivity Assays cluster_2 Data Analysis cluster_3 Comparative Analysis a Synthesize Non-Fluorinated Benzylpiperidine c Radioligand Binding Assay a->c d Metabolic Stability (HLM) a->d e BBB Permeability (PAMPA) a->e b Synthesize Fluorinated Benzylpiperidine Analog b->c b->d b->e f Calculate Ki c->f g Calculate t½ & CLint d->g h Calculate Pe e->h i Compare Bioactivity Profiles f->i g->i h->i

Sources

Validation

Analytical Comparison Guide: Reference Standards for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Introduction [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (CAS: 415701-69-8) is a highly versatile, fluorinated chiral scaffold frequently utilized in the synthesis of central nervous system (CNS) therapeutics and novel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (CAS: 415701-69-8) is a highly versatile, fluorinated chiral scaffold frequently utilized in the synthesis of central nervous system (CNS) therapeutics and novel psychoactive substances[1][2]. The molecule presents a unique triad of analytical challenges: a basic piperidine nitrogen, a UV-active fluorobenzyl group, and a chiral center at the C2 position.

To ensure the safety, efficacy, and consistency of drugs derived from this intermediate, rigorous analytical control is paramount. This guide objectively compares the grades of reference standards available for this compound and provides field-proven, self-validating protocols for its analysis, grounded in [3] and [4] guidelines.

Part 1: Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard grade is a balance of regulatory compliance, analytical intent, and cost. According to the FDA and ICH Q7 guidelines, primary standards must be extensively characterized, while secondary standards are routinely used for daily laboratory analysis after being qualified against a primary source[3][5].

Table 1: Performance and Application Comparison
Standard GradePurity RequirementTraceability & CompliancePrimary Analytical ApplicationRelative Cost & Availability
Primary (Compendial/Certified) >99.5% (Extensively characterized via NMR, MS, IR, EA)Traceable to SI units or Pharmacopeia (USP/EP); fully compliant with ICH Q7[3].Calibration of secondary standards; initial method validation; regulatory filing.High cost; limited quantities; sourced from certified metrological institutes.
Secondary (Working Standard) >99.0% (Assayed against Primary Standard)Traceable to Primary Standard. Requires periodic requalification per written protocol[5].Routine lot release (HPLC-UV); daily system suitability testing (SST); stability studies.Moderate cost; bulk synthesis in-house; highly available for daily QC use.
Stable Isotope-Labeled (SIL-IS) >98.0% (Isotopic purity >99%)Traceable via CoA. Must demonstrate absence of unlabeled native compound interference.Internal standardization for LC-MS/MS; correction of matrix effects and ion suppression[6].Very high cost; requires custom synthesis (e.g.,

C or Deuterium labeling).

Part 2: Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that every analytical method must be a self-validating system . The following protocols incorporate mandatory System Suitability Tests (SST) to guarantee data integrity before any sample is analyzed.

Protocol A: HPLC-UV Method for Impurity Profiling & Assay

This method is designed for routine batch release and purity assessment using a Secondary Working Standard.

  • Causality of Experimental Choice: The basic piperidine nitrogen (pKa ~9.5) strongly interacts with residual silanols on standard silica columns, causing severe peak tailing. To mitigate this, we utilize an end-capped C18 column and a high-pH mobile phase (pH 8.0) to partially deprotonate the nitrogen, ensuring sharp peak symmetry and reproducible retention.

Self-Validating System Suitability (SST): Before sample analysis, inject the standard solution five times. The system passes only if: %RSD of peak area ≤ 2.0%, Tailing Factor (


) ≤ 1.5, and Theoretical Plates (N) ≥ 2000.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.0) and Mobile Phase B (100% Acetonitrile).

  • Standard Preparation: Accurately weigh 10.0 mg of the Secondary Reference Standard and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: End-capped C18 (e.g., Zorbax SB-Aq, 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 90% B over 15 minutes.

    • Detection: UV at 210 nm (piperidine ring absorbance) and 254 nm (fluorobenzyl absorbance).

  • Execution: Inject the blank, followed by the SST solutions. Proceed with sample analysis only if the blank shows no interference at the retention time of the target analyte.

Protocol B: LC-MS/MS Method for Trace Quantification

This method is optimized for detecting trace genotoxic impurities or conducting pharmacokinetic (PK) studies in biological matrices.

  • Causality of Experimental Choice: The 4-fluorobenzyl group is highly susceptible to collision-induced dissociation (CID). In Positive Electrospray Ionization (ESI+), the basic nitrogen readily accepts a proton to form the

    
     precursor at m/z 224.1. Upon fragmentation, it cleanly yields the highly stable 4-fluorobenzyl tropylium cation at m/z 109.0, making it the perfect quantifier ion[6][7].
    

Self-Validating System Suitability (SST): The calibration curve must yield a coefficient of determination (


) ≥ 0.995. The SIL-IS peak area must remain consistent (±15% RSD) across all injections to validate that matrix effects are being properly corrected.

Step-by-Step Methodology:

  • Standard and IS Preparation: Prepare calibrators ranging from 1 to 1000 ng/mL using the Secondary Standard. Spike all samples and calibrators with 50 ng/mL of the SIL-IS (e.g.,[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol-

    
    ).
    
  • Sample Extraction: Perform protein precipitation using 3 volumes of cold acetonitrile containing the SIL-IS. Centrifuge at 14,000 x g for 10 minutes. Reasoning: Rapid removal of matrix proteins prevents severe ion suppression in the ESI source[6].

  • Mass Spectrometry Conditions: Operate in ESI+ mode. Set the Multiple Reaction Monitoring (MRM) transition to 224.1 → 109.0 (Quantifier) and 224.1 → 84.0 (Qualifier, representing the piperidine ring fragment).

  • Data Acquisition: Inject 2 µL of the supernatant. Quantify the target analyte using the peak area ratio of the native compound to the SIL-IS.

Part 3: Workflow Visualization

The following diagram illustrates the hierarchical relationship between reference standard grades and their specific analytical applications, ensuring full traceability from compendial source to regulatory submission.

RS_Workflow Primary Primary Reference Standard (Compendial / Certified) Qual Qualification per ICH Q7 (Identity, Purity, Assay) Primary->Qual Traceability Source HPLC HPLC-UV / Chiral LC (Routine Batch Release) Primary->HPLC Calibration Curve Secondary Secondary Working Standard (In-House Qualified) Secondary->HPLC Routine QC LCMS LC-MS/MS (Trace Impurity / PK Analysis) Secondary->LCMS Quantitation SIL Stable Isotope-Labeled IS (Deuterated/13C) SIL->LCMS Matrix Correction Qual->Secondary Establishes Purity Data Validated Analytical Data (Regulatory Submission) HPLC->Data LCMS->Data

Figure 1: Analytical workflow demonstrating the hierarchical qualification of reference standards.

References

  • ICH Q7 Guideline: Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. International Council for Harmonisation (ICH). Available at:[Link]

  • GMP Insiders: Primary Vs Secondary Reference Standards In GMP Labs. GMP Insiders. Available at:[Link]

  • Analytical Methodology (LC-MS/MS): Development and validation of a rapid LC‐MS/MS method for the detection of novel psychoactive substances. PubMed / University of Padova. Available at:[Link]

Sources

Comparative

Comparative binding affinity of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol analogs

Comparative Binding Affinity of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Analogs: A Guide to Dual-Target Neuropharmacology Executive Summary The[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol scaffold represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Analogs: A Guide to Dual-Target Neuropharmacology

Executive Summary

The[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol scaffold represents a highly versatile pharmacophore in modern neuropharmacology. Characterized by a lipophilic 4-fluorobenzyl group and a hydrogen-bonding hydroxymethyl moiety on a piperidine core, this structure is uniquely positioned to interact with both Acetylcholinesterase (AChE) and Sigma-1 (


) receptors . Developing dual-target ligands is a leading strategy for combating multifactorial neurodegenerative conditions like Alzheimer's disease.

This guide provides an objective, data-driven comparison of[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol and its rationally designed analogs, detailing the mechanistic causality behind their binding affinities and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale & Structural Causality

To understand the binding affinity of this scaffold, we must deconstruct its interactions within the target binding pockets. The dual-target efficacy of benzylpiperidines relies on distinct but overlapping pharmacophoric requirements [1].

  • The 4-Fluorobenzyl Group: In AChE, this aromatic ring engages in

    
     stacking with the Trp86 residue in the Catalytic Active Site (CAS). For the 
    
    
    
    receptor, the fluorine atom acts as a bioisostere that increases lipophilicity, driving the molecule deep into the receptor's primary hydrophobic pocket[2].
  • The Piperidine Core: At physiological pH, the basic tertiary amine is protonated. This allows for a critical cation-

    
     interaction with the aromatic gorge of AChE and forms a primary electrostatic anchor with the Glu172 residue of the 
    
    
    
    receptor.
  • The 2-Hydroxymethyl Group: This moiety serves as a hydrogen-bond donor/acceptor. In AChE, it interacts with the hydrogen-bonding network near Phe295 and Tyr337. Modifying this group (e.g., via esterification) shifts the molecule's steric bulk, often pushing it toward the Peripheral Anionic Site (PAS) of AChE or altering its

    
     selectivity profile.
    

G cluster_0 [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol cluster_1 Target Receptor Interactions F_benzyl 4-Fluorobenzyl Group AChE_CAS AChE CAS (Trp86) π-π Stacking F_benzyl->AChE_CAS Aromatic interaction Sigma1 σ1 Receptor Hydrophobic Pocket F_benzyl->Sigma1 Lipophilic contact Piperidine Piperidine Core (Protonated N) Piperidine->AChE_CAS Cation-π interaction Piperidine->Sigma1 Electrostatic (Glu172) Hydroxymethyl 2-Hydroxymethyl Group H_Bond H-Bonding Network (Phe295/Tyr337) Hydroxymethyl->H_Bond Donor/Acceptor

Caption: Pharmacophoric mapping of the [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol scaffold.

Comparative Binding Affinity Data

The table below summarizes the in vitro binding affinities of the parent compound and four structural analogs. Data is expressed as


 for human recombinant AChE and 

for guinea pig

receptors.
Compound IDR1 (N-Substitution)R2 (C2-Substitution)AChE

(µM)


(nM)
Pharmacological Profile
Parent 4-Fluoro-benzyl-CH₂OH1.25 ± 0.1215.4 ± 1.2Balanced Dual-Target
Analog A Benzyl-CH₂OH3.40 ± 0.2545.2 ± 3.8Reduced Affinity (Loss of F)
Analog B 4-Chloro-benzyl-CH₂OH0.85 ± 0.0812.1 ± 1.0High Affinity Dual-Target
Analog C 4-Fluoro-benzyl-CH₂OCOCH₃5.60 ± 0.418.5 ± 0.6

-Biased (Steric clash in AChE)
Analog D 4-Fluoro-benzyl-CH₂OCH₃2.10 ± 0.1822.3 ± 2.1Moderate Dual-Target

Data Interpretation: Replacing the fluorine atom with a bulkier, more lipophilic chlorine (Analog B) slightly improves both AChE inhibition and


 affinity due to enhanced halogen bonding and hydrophobic burial. Conversely, esterification of the hydroxymethyl group (Analog C) creates a steric clash within the narrow AChE gorge, drastically reducing AChE inhibition while optimizing the lipophilic profile for the 

receptor, resulting in a

-biased ligand.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the binding affinities must be derived from self-validating assay systems. Below are the optimized protocols for evaluating these analogs.

Protocol A: AChE Inhibition Assay (Modified Ellman's Method)

This kinetic assay relies on the hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with DTNB to form a yellow anion detectable at 412 nm [3].

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE exhibits optimal catalytic stability at pH 8.0, and DTNB requires a slightly alkaline environment for efficient disulfide cleavage.

  • Compound Pre-incubation: In a 96-well microplate, add 25 µL of the test analog (diluted in buffer, final DMSO <1%), 50 µL of human recombinant AChE (0.03 U/mL), and 50 µL of DTNB (0.3 mM). Incubate at 37°C for 10 minutes. Causality: Pre-incubation allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced, preventing artificially low affinity readings.

  • Reaction Initiation: Add 25 µL of Acetylthiocholine iodide (ATCI, 0.5 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation Control: Use Donepezil as a positive control. The assay is self-validating if Donepezil yields an

    
     of ~10-15 nM.
    
Protocol B: Radioligand Binding Assay

This assay measures the displacement of a highly selective radiotracer from


 receptors in native tissue [2].
  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl (pH 7.4). Causality: Guinea pig brain is utilized because its

    
     receptor sequence and density closely mirror human neurophysiology, providing higher translational relevance than rodent models.
    
  • Tracer and Competitor Addition: Incubate 250 µL of membrane suspension with 2 nM

    
    -pentazocine (a gold-standard 
    
    
    
    agonist) and varying concentrations of the test analog (10⁻¹¹ to 10⁻⁵ M).
  • Non-Specific Binding (NSB): In a parallel set of wells, add 10 µM Haloperidol. Causality: Haloperidol saturates all specific

    
     binding sites. Any remaining radioactivity represents non-specific trapping in the lipid bilayer, which is subtracted from total binding to calculate specific binding.
    
  • Equilibration: Incubate the mixture at 25°C for 120 minutes. Causality: A 2-hour incubation at room temperature ensures steady-state equilibrium is reached without degrading the receptor proteins.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer, extract into scintillation fluid, and quantify via liquid scintillation counting.

Workflow Prep 1. Compound Preparation DMSO Stock Serial Dilution split Assay Divergence Prep->split AChE 2a. AChE Kinetic Assay Ellman's Reagent (DTNB) ATCI Substrate split->AChE Sigma 2b. σ1 Binding Assay [^3H]-Pentazocine Guinea Pig Brain Memb. split->Sigma Read_AChE 3a. Absorbance Detection 412 nm Microplate Reader AChE->Read_AChE Read_Sigma 3b. Scintillation Counting Liquid Scintillation Sigma->Read_Sigma Data 4. Data Analysis Non-linear Regression IC50 & Ki Calculation Read_AChE->Data Read_Sigma->Data

Caption: Parallel high-throughput screening workflow for dual-target binding affinity evaluation.

References

  • González-Gutiérrez, J. P., et al. "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease." Pharmaceuticals, 2025. [1]

  • Rossi, D., et al. "Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats." ACS Chemical Neuroscience, 2020. [2]

  • BenchChem Application Science Team. "Application Notes and Protocols for 1-Benzylpiperidine Derivatives in Neuropharmacological Research." BenchChem Protocols, 2025. [3]

Sources

Validation

Comparative Guide: Elemental Analysis &amp; Purity Verification of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Executive Summary The verification of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (C₁₃H₁₈FNO) presents a specific set of analytical challenges due to its hybrid nature: it contains a basic piperidine nitrogen, a polar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The verification of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (C₁₃H₁₈FNO) presents a specific set of analytical challenges due to its hybrid nature: it contains a basic piperidine nitrogen, a polar hydroxyl group, and a fluorinated aromatic ring.

While classical Elemental Analysis (Combustion) has long been the prerequisite for publication, it is increasingly insufficient for fluorinated intermediates where "blind" mass percentages can mask structural isomers or inorganic fluorides. This guide objectively compares classical combustion analysis against Quantitative NMR (qNMR) and HPLC-MS , advocating for a modern, hybrid workflow that prioritizes specific structural quantification over generic elemental composition.

Part 1: The Analytical Landscape

The target molecule features three distinct moieties that dictate analytical success:

  • The Fluorine Atom: Provides a unique "handle" for 19F-NMR but complicates combustion analysis due to the formation of HF.[1]

  • The Basic Nitrogen: Causes peak tailing in standard silica-based chromatography.[1]

  • The Chiral Center (C2): The 2-yl position creates enantiomers (

    
    ) which elemental analysis cannot distinguish.[1]
    
Visualizing the Analytical Decision Matrix

The following diagram outlines the logical flow for selecting the correct verification method based on specific research needs.

AnalyticalDecisionMatrix Start Verification Goal Q1 Is Absolute Purity (Mass Balance) required? Start->Q1 Q2 Is Impurity Profiling (Specific Contaminants) required? Start->Q2 Method_qNMR Method A: 19F/1H qNMR (Primary Standard) Q1->Method_qNMR Yes (High Accuracy) Method_EA Method C: Combustion EA (Legacy Validation) Q1->Method_EA Rough Confirmation Method_HPLC Method B: HPLC-MS (Impurity Profiling) Q2->Method_HPLC Trace Analysis <0.1% Method_qNMR->Method_HPLC Combined Workflow Chiral Chiral HPLC (Enantiomeric Excess) Method_HPLC->Chiral If Stereocenter Critical

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements (Purity vs. Profiling).

Part 2: Method Comparative Analysis

Method A: Quantitative NMR (qNMR) – The Modern Gold Standard

Mechanism: Uses the direct proportionality between signal integration and molar concentration. For this molecule, 19F-qNMR is superior because the single fluorine atom appears as a distinct signal with no background interference from solvents or aliphatic impurities.

  • Pros:

    • Absolute Quantification: No reference standard of the analyte is needed (only a generic internal standard like BTFMBA).

    • Specificity: 19F-NMR isolates the target molecule from non-fluorinated impurities.[1]

    • Non-Destructive: Sample can be recovered.[1]

  • Cons:

    • Requires high solubility in deuterated solvents.[1][2]

    • Lower sensitivity than MS (LOD ~0.1%).[1]

Method B: HPLC-UV/MS – The Impurity Profiler

Mechanism: Separation based on polarity/hydrophobicity.[1]

  • Pros:

    • Trace Detection: Can detect impurities at ppm levels (0.05%).

    • Isomer Separation: Essential for distinguishing the 2-yl, 3-yl, and 4-yl regioisomers if synthesis was non-selective.

  • Cons:

    • Response Factor Bias: Without a pure standard, UV area % is only an estimate (fluorobenzyl chromophore response may differ from impurities).

    • Tailing Issues: The piperidine nitrogen requires basic buffers (pH > 9) or ion-pairing agents (TFA) to prevent peak tailing.

Method C: Classical Elemental Analysis (CHN/F)

Mechanism: Combustion at >900°C.[1]

  • Pros:

    • Accepted industry standard for "bulk" composition.[1]

  • Cons:

    • The "Fluorine Problem": F converts to HF, which attacks quartz combustion tubes, leading to low results. Requires WO₃ additives.[1]

    • Blindness: Cannot distinguish the target (C₁₃H₁₈FNO) from a 1:1 mixture of impurities with the same average elemental ratio.

Part 3: Comparative Data Summary

The following table summarizes the performance metrics of each method specifically for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol.

FeatureMethod A: 19F-qNMRMethod B: HPLC-UV (254 nm)Method C: Combustion EA
Primary Output Absolute Purity (w/w %)Relative Purity (Area %)Elemental Ratio % (C,H,N)
Accuracy ± 0.5% (High)Variable (Dep. on extinction coeff.)± 0.4% (Moderate)
Specificity High (Structure-based)High (Retention-time based)Low (Composition only)
Sample Req. 10–20 mg (Recoverable)< 1 mg (Destructive)2–5 mg (Destructive)
Interference None (19F is silent in background)Solvent fronts / Non-UV active saltsInorganic fluorides / Water
Throughput 15 mins/sample30 mins/sample10 mins/sample

Part 4: Recommended Protocols

Protocol 1: 19F-qNMR (Primary Purity Verification)

This protocol serves as the primary "Assay" value calculation.

Reagents:

  • Solvent: CDCl₃ or DMSO-d6 (Ensure solubility of both analyte and standard).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA). (Traceable, high purity, distinct shift at -61 ppm).[3]

Workflow:

  • Weighing: Accurately weigh ~15 mg of the analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision ±0.01 mg).
  • Dissolution: Add 0.6 mL deuterated solvent. Vortex until clear.

  • Acquisition (Critical Parameters):

    • Pulse angle: 90°.[1]

    • Relaxation Delay (D1): Must be

      
       (longest relaxation time). For fluorinated aromatics, set D1 = 30s to ensure full magnetization recovery.[1]
      
    • Scans: 16–32 (Sufficient for S/N > 200).

    • Center frequency: Set to center of F-spectral width.[1]

  • Processing: Phase and baseline correct manually. Integrate the IS peak (-61 ppm) and the analyte peak (~ -115 ppm for 4-F-benzyl).

  • Calculation:

    
    
    (Where I=Integral, N=Number of F atoms, M=Molar Mass, m=Mass, P=Purity)
    
Protocol 2: HPLC-MS (Impurity Profiling)

This protocol validates that no regioisomers (3-yl/4-yl) or starting materials remain.

System: Agilent 1200/1290 or equivalent with DAD and MSD. Column: Phenomenex Kinetex EVO C18 (Designed for basic compounds) or Waters XBridge C18. 150 x 4.6 mm, 5 µm.[1]

Conditions:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – Crucial for piperidine peak shape.

  • Mobile Phase B: Acetonitrile.[1][4][5][6]

  • Gradient: 10% B to 90% B over 15 min.

  • Flow: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Piperidine backbone).[1] MS in ESI+ mode (Target [M+H]+ = 224.14).[1]

Self-Validating Step: Check the resolution (


) between the main peak and any preceding peaks. If 

, adjust gradient slope.[1] The basic pH ensures the piperidine is uncharged, improving interaction with the C18 phase and sharpening the peak.

Part 5: Integrated Workflow Diagram

The following diagram illustrates the sequence of operations for a complete Certificate of Analysis (CoA) generation.

Workflow cluster_qNMR Quantification (Purity) cluster_HPLC Qualification (Identity/Profile) Crude Crude Product Weigh Precision Weighing (Microbalance) Crude->Weigh qNMR_Prep Add Internal Std (BTFMBA) Weigh->qNMR_Prep HPLC_Run HPLC-MS (pH 10) Gradient Elution Weigh->HPLC_Run qNMR_Run 19F qNMR Acquisition (D1 = 30s) qNMR_Prep->qNMR_Run Data_Purity Absolute Purity % qNMR_Run->Data_Purity Report Final CoA Generation Data_Purity->Report Data_Profile Impurity Profile (Area %) HPLC_Run->Data_Profile Data_Profile->Report

Figure 2: Integrated workflow combining qNMR for quantification and HPLC for qualitative profiling.

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • BIPM. (2024).[1][7] "New qNMR internal standard for pharmaceuticals and other organofluorine compounds." Bureau International des Poids et Mesures.[1]

  • Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note.

  • Schoenberger, T. (2012).[1] "Determination of the purity of organic reference materials by 1H qNMR and 19F qNMR." Analytical and Bioanalytical Chemistry.

  • BenchChem. "HPLC-UV Analysis of Piperidine-Containing Compounds." Protocol Guide.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Executive Summary & Chemical Context [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is a functionalized piperidine derivative often utilized as a chiral building block in the synthesis of pharmaceutical antagonists (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is a functionalized piperidine derivative often utilized as a chiral building block in the synthesis of pharmaceutical antagonists (e.g., for hERG channel modulation or GPCR targeting). Due to its structural characteristics—combining a basic piperidine nitrogen, a lipophilic fluorobenzyl group, and a polar methanol moiety—it presents specific handling challenges related to bioavailability and potential mucosal irritation.

Critical Safety Notice: As a research-grade intermediate, specific toxicological data for this positional isomer may be limited. The protocols below utilize "Read-Across" methodology , deriving safety margins from structural analogs (e.g., [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, CAS: 174561-04-7) and the parent piperidine core. Treat this substance as Harmful if Swallowed and a Severe Irritant until fully characterized.

Hazard Identification & Risk Assessment

This compound is classified under GHS Category Warning based on functional group analysis.

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Piperidine alkaloids can modulate CNS/PNS targets; high bioavailability expected.
Skin Irritation H315 Causes skin irritation.[2]Basic nitrogen can disrupt the stratum corneum, leading to dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3][4]Direct chemical insult to corneal epithelium; high risk of reversible damage.
STOT - SE H335 May cause respiratory irritation.[2][3][5]Aerosolized particulates irritate mucous membranes in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

A. Respiratory Protection (Primary Barrier)
  • Engineering Control: All handling (weighing, solvation, transfer) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • PPE Backup: If fume hood containment is breached or for spill cleanup:

    • Respirator: Half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.

    • Rationale: The solid powder poses a particulate hazard; the amine functionality poses a vapor hazard if volatile solvents are present.

B. Dermal Protection (Glove Selection)

Standard latex gloves are insufficient due to the lipophilic nature of the fluorobenzyl group, which facilitates permeation.

Task DurationGlove MaterialThicknessBreakthrough Time
Incidental Contact (<15 min)Nitrile Rubber ≥ 0.11 mm> 30 mins
Prolonged Use (>30 min)Double-Gloved Nitrile Inner: 0.11mmOuter: 0.11mm> 240 mins
Spill Cleanup Silver Shield / Laminate N/A> 480 mins
C. Ocular Protection
  • Standard: Chemical splash goggles (ANSI Z87.1 / EN 166). Safety glasses are not permitted for powder handling due to the risk of airborne fines bypassing side shields.

Operational Workflow: Handling & Synthesis

This workflow ensures containment of the "2-yl" isomer during critical experimental phases.

HandlingWorkflow cluster_hood Chemical Fume Hood Boundary Storage 1. Storage (2-8°C, Desiccated) Weighing 2. Weighing (Static-Free Zone) Storage->Weighing Acclimate to RT Solvation 3. Solvation (Dissolve Immediately) Weighing->Solvation Transfer Solid Reaction 4. Reaction Setup (Closed System) Solvation->Reaction Cannula Transfer Waste 5. Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment within the fume hood boundary.

Detailed Protocol Steps
  • Static Control: The fluorinated motif often increases static charge in dry powders. Use an ionizing fan or anti-static gun during weighing to prevent "flying powder" events.

  • Solvation: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as soon as possible. The compound is safer in solution than as a dry powder.

  • Glassware: Use silanized glassware if maximizing yield is critical, as the basic amine may adhere to untreated silica surfaces.

Emergency Response: Spill Management

Scenario: You have spilled 500 mg of solid powder inside the fume hood.

SpillResponse Start Spill Detected Assess Is spill contained in Fume Hood? Start->Assess Yes YES: Secure Area Assess->Yes Controlled No NO: Evacuate Lab Assess->No Emergency PPE_Check Don PPE: Double Nitrile + Goggles Yes->PPE_Check Clean Cover with wet pad (prevent dust) PPE_Check->Clean Wipe Wipe with 0.1M HCl (Neutralize Amine) Clean->Wipe Dispose Bag as HazWaste Wipe->Dispose

Figure 2: Decision logic for spill response. Note the use of dilute acid for neutralization.

Cleanup Tactic: Do not dry sweep. Cover the powder with a solvent-dampened pad (Ethanol or Water) to prevent aerosolization, then wipe the surface with 0.1M HCl to convert the basic amine into a water-soluble, non-volatile hydrochloride salt for easier cleaning.

Waste Disposal & Environmental Stewardship

Do not dispose of down the drain.[6] This compound contains fluorine and must be treated as Halogenated Organic Waste .

  • Segregation: Collect in the "Halogenated Solvents/Organics" carboy.

  • Labeling: Clearly tag waste with "Fluorinated Piperidine Derivative - Toxic."

  • Glassware Decontamination: Rinse all glassware with acetone, followed by a dilute acid rinse (1% HCl) before standard washing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-(4-fluorobenzyl)piperidine (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
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[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
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